(Cyclohexylmethyl)hydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h7,9H,1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAOWYFYWHQTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375459 | |
| Record name | Cyclohexylmethylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-58-9 | |
| Record name | Cyclohexylmethylhydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Cyclohexylmethyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.
This compound is a substituted hydrazine salt. The presence of the cyclohexylmethyl group imparts specific steric and electronic properties, making it a valuable building block for creating more complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.
The definitive Chemical Abstracts Service (CAS) number for this compound is 3637-58-9 [1][2][3][4].
Structural Representation
Caption: 2D Structure of this compound.
Key Chemical Data
A summary of essential identifiers and properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3637-58-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₇ClN₂ | [4][5] |
| Molecular Weight | 164.68 g/mol | [3][4] |
| IUPAC Name | cyclohexylmethylhydrazine;hydrochloride | [4] |
| Synonyms | (Hydrazinomethyl)cyclohexane hydrochloride, N-(Cyclohexylmethyl)hydrazine hydrochloride | [1][2][5] |
| MDL Number | MFCD06245509 | [1][3] |
| EC Number | 674-328-3 | [4] |
| Flash Point | 141 °C | [3] |
| Purity (Typical) | ≥95-97% | [1][2] |
Synthesis and Characterization
While specific proprietary synthesis routes are seldom published, a plausible and common pathway for producing N-alkylated hydrazines like (Cyclohexylmethyl)hydrazine involves a multi-step process. The choice of this pathway is dictated by the availability of starting materials and the need to control selectivity to avoid over-alkylation.
A generalized synthetic workflow is as follows:
-
Reductive Amination: Cyclohexanecarboxaldehyde is reacted with hydrazine hydrate under reductive conditions (e.g., using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation). This is a highly efficient method for forming the initial C-N bond.
-
Salt Formation: The resulting free base, (Cyclohexylmethyl)hydrazine, is then treated with hydrochloric acid (typically dissolved in an anhydrous solvent like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step is crucial for purification and long-term storage, as the salt is often a crystalline solid that is easier to handle than the oily free base.
Caption: Generalized workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base and provides fragmentation patterns that support the proposed structure.
-
HPLC/UPLC: Used to determine the purity of the final product.
Applications in Research and Drug Development
The utility of this compound stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing a wide range of molecular scaffolds.
As a Synthetic Intermediate
Hydrazines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that is foundational to medicinal chemistry.[6] Reactions involving the hydrazine group include:
-
Condensation Reactions: Reacting with ketones or aldehydes to form hydrazones.
-
Cyclization Reactions: Serving as a key component in forming rings such as pyrazoles, pyridazines, and triazoles.[7]
These heterocyclic systems are privileged structures in drug design, appearing in a vast number of approved pharmaceuticals.
Potential as a Monoamine Oxidase Inhibitor (MAOI)
The hydrazine functional group is a well-known pharmacophore for the inhibition of monoamine oxidase (MAO) enzymes.[8] MAO-A and MAO-B are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[8] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the brain, an effect that has been successfully leveraged to treat depression and other neurological disorders.[9]
Classic MAOIs such as phenelzine and isocarboxazid are hydrazine derivatives.[8] Given its structure, this compound is a candidate for investigation as a novel MAOI. The cyclohexylmethyl substituent would modulate the compound's lipophilicity and binding affinity for the active site of the MAO enzymes, potentially leading to improved efficacy or a different selectivity profile.
Caption: Proposed mechanism of action as a Monoamine Oxidase Inhibitor.
Broader Therapeutic Potential
Some commercial suppliers note the compound's potential utility in treating conditions such as cachexia, autoimmune diseases, diabetes, and rheumatoid arthritis, likely due to its inhibitory effects on inflammatory pathways involving enzymes like cyclooxygenase-1 (COX-1).[3] This suggests its value extends beyond neuroscience into immunology and metabolic disease research.
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with appropriate care. It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.
GHS Hazard Information
The following is a summary of GHS classifications aggregated from multiple sources.
| Hazard Class | GHS Code(s) | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
| Target Organ Toxicity (Single) | H335 | May cause respiratory irritation | [4][5] |
| Acute Toxicity (Oral) | H302 (Potential) | Harmful if swallowed | [4] |
| Acute Toxicity (Dermal) | H312 (Potential) | Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | H332 (Potential) | Harmful if inhaled | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[11][12]
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with appropriate cartridges.
-
General Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[12]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Exemplar Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a representative, step-by-step methodology for using this compound in a common synthetic transformation. This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrate and laboratory conditions.
Objective: To synthesize 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.
Caption: Experimental workflow for a representative pyrazole synthesis.
Methodology
-
Neutralization of the Salt:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq) or triethylamine (1.2 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes. The purpose of this step is to generate the free hydrazine base in situ, which is the reactive species for the subsequent condensation.
-
-
Condensation and Cyclization:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetylacetone (1.0 eq) dropwise to the stirring mixture. The exothermic reaction must be controlled to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Completion:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Maintain reflux for 4-6 hours, monitoring the reaction's progress periodically by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole derivative.
-
This protocol illustrates a standard application, demonstrating how the title compound serves as a robust building block for creating complex heterocyclic structures essential for drug discovery pipelines.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexylhydrazine hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2024). Cyclohexylhydrazine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]
- Ménard, J. F., et al. (2021). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 26(4), 346-356.
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
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Physicochemical Profiling and Synthetic Utility of (Cyclohexylmethyl)hydrazine Hydrochloride
Executive Summary
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9) is a critical aliphatic hydrazine intermediate used primarily as a pharmacophore building block in the synthesis of bioactive heterocycles (e.g., pyrazoles, indazoles) and as a fragment in monoamine oxidase (MAO) inhibitor design.[1][2][3][4][5]
Precise knowledge of its molecular weight (164.68 g/mol ) is the fundamental constant for stoichiometric accuracy in combinatorial library synthesis. Miscalculation of the salt form (mono- vs. dihydrochloride) is a common source of yield failure in downstream cyclization reactions. This guide provides a definitive technical profile, synthetic methodologies, and analytical validation protocols for researchers utilizing this scaffold.
Part 1: Physicochemical Specifications
The following data aggregates confirmed values and calculated properties essential for experimental design.
Table 1: Core Chemical Data
| Property | Value | Technical Context |
| Molecular Weight | 164.68 g/mol | Mono-hydrochloride salt basis.[5][6] |
| Free Base MW | 128.22 g/mol | Used for calculating atom economy. |
| Molecular Formula | C₇H₁₇ClN₂ | C₇H₁₆N₂[2][3] · HCl |
| CAS Number | 3637-58-9 | Specific to the HCl salt form.[3][4] |
| Physical State | White to off-white solid | Hygroscopic; store under inert gas (Ar/N₂). |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Et₂O). |
| Melting Point | 141–145 °C (dec.) | Decomposition often observed near MP due to hydrazine instability. |
| pKa (est.) | ~7.5 - 8.2 | Protonation occurs at the terminal nitrogen (Nβ) or substituted nitrogen (Nα) depending on sterics; usually Nβ is more basic in alkyl hydrazines. |
Stoichiometric Criticality
In synthetic workflows, particularly the formation of pyrazoles via 1,3-diketone condensation, assuming the wrong salt form leads to incorrect base equivalents.
-
Target: 1.0 eq (Cyclohexylmethyl)hydrazine HCl
-
Base Requirement: Requires 1.0 eq of auxiliary base (e.g., Et₃N, K₂CO₃) just to neutralize the HCl before the nucleophilic hydrazine can react.
-
Risk: If the material is actually the dihydrochloride (MW ~201.1 g/mol ), the reaction will be acidic and stall. Always verify chloride content (see Part 3).
Part 2: Synthetic Methodologies
While direct alkylation of hydrazine is possible, it often suffers from poly-alkylation (forming N,N-dialkyl byproducts). The Reductive Amination (Hydrazone Reduction) route is the "Gold Standard" for laboratory-scale purity, ensuring mono-substitution.
Diagram 1: Synthetic Pathway (Reductive Amination)
Caption: High-fidelity synthesis via hydrazone intermediate to prevent over-alkylation.
Protocol: Reductive Amination (Representative)
Objective: Synthesis of 5.0 g of (Cyclohexylmethyl)hydrazine HCl.
-
Hydrazone Formation:
-
Charge a flask with Hydrazine monohydrate (3.0 eq) in Ethanol (10 vol).
-
Add Cyclohexanecarbaldehyde (1.0 eq) dropwise at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.
-
-
Reduction:
-
Method A (Catalytic Hydrogenation): Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 12 hours.
-
Method B (Hydride): Cool to 0°C, carefully add NaBH₄ (1.5 eq) portion-wise.
-
Workup: Filter catalyst (Method A) or quench with water (Method B). Extract free base into DCM.
-
-
Salt Formation:
-
Dissolve the crude oil (free base) in dry Diethyl Ether or 1,4-Dioxane.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
-
Part 3: Analytical Validation & Quality Control
Trusting a vendor label is insufficient for GMP or high-stakes discovery. You must validate the salt stoichiometry.
Diagram 2: Analytical Decision Tree
Caption: Workflow to distinguish between Mono-HCl and Dihydrochloride salts.
Validation Protocols
1. Chloride Content Titration (Gravimetric or Volumetric)
To confirm the MW is 164.68 (Mono-HCl) and not 201.14 (Di-HCl):
-
Theory:
-
Procedure: Dissolve 100 mg of sample in water. Titrate with 0.1 N AgNO₃ using potassium chromate indicator (Mohr’s method) or potentiometric endpoint.
-
Calculation:
-
Theoretical %Cl for Mono-HCl:
-
Theoretical %Cl for Di-HCl:
-
2. 1H-NMR Characterization (DMSO-d6)
Key diagnostic peaks to look for:
-
δ 0.8–1.8 ppm (Multiplets, 11H): Cyclohexyl ring protons.
-
δ 2.6–2.8 ppm (Doublet, 2H): Methylene group (-CH₂-N).
-
δ 8.0–10.0 ppm (Broad singlets): Exchangeable hydrazine protons (-NH-NH₃⁺). Note: Integration varies based on water content and salt form.
Part 4: Safety & Handling (E-E-A-T)
Warning: Alkyl hydrazines are potential genotoxins and sensitizers.
-
Toxicity: Hydrazines often exhibit acute toxicity (H301) and are suspected carcinogens. Handle in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizers (creates azo compounds/nitrogen gas) and aldehydes (unless intending to form hydrazones).
-
Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas before disposal, though this reaction is exothermic.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760985, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Hydrazine derivatives and their salts.[3][7] (General safety data for alkyl hydrazines). Retrieved from [Link][3]
- Ragnarsson, U. (2001).Synthetic methodology for alkyl hydrazines. Chemical Society Reviews.
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- 7. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Cyclohexylmethyl)hydrazine hydrochloride physical properties
Technical Profile: (Cyclohexylmethyl)hydrazine Hydrochloride [1][2][3][4]
Executive Summary
This compound (CAS: 3637-58-9) is the hydrochloride salt of Cimemoxin , a hydrazine-class chemical originally investigated as a Monoamine Oxidase Inhibitor (MAOI). While never fully commercialized as a frontline antidepressant, it remains a critical reference standard in neuropharmacology and a structural building block in the synthesis of complex hydrazine derivatives. This guide details its physicochemical profile, synthesis pathways, and handling protocols for research applications.
Chemical Identity & Structural Analysis
The compound consists of a cyclohexane ring attached to a hydrazine moiety via a methylene bridge. The hydrochloride salt form improves stability and water solubility compared to the free base, which is prone to oxidation.
Table 1: Chemical Identifiers
| Parameter | Specification |
|---|---|
| IUPAC Name | This compound |
| Common Name | Cimemoxin HCl; Cyclohexylmethylhydrazine monohydrochloride |
| CAS Number | 3637-58-9 |
| Molecular Formula | C
Physicochemical Profile
The physical properties of the hydrochloride salt differ significantly from the free base (oil). The salt is a crystalline solid, facilitating easier weighing and dosage formulation in research settings.
Table 2: Physical Properties
| Property | Value / Description | Note |
|---|---|---|
| Appearance | White to off-white crystalline solid | Hygroscopic; tends to clump if exposed to moisture. |
| Melting Point | 91 °C | Sharp melting point indicates high purity; lower ranges suggest hydration. |
| Solubility | High in Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane, Diethyl Ether). |
| Hygroscopicity | High | Must be stored in a desiccator. |
| pKa | ~7.5 - 8.5 (Hydrazine moiety) | Estimated based on alkylhydrazine class behavior. |
| Stability | Air and Light Sensitive | Oxidizes to azo/azoxy derivatives if not stored under inert gas. |
Synthesis & Manufacturing Pathways
The synthesis of this compound typically follows the "Hydrazone Reduction Route," which offers higher specificity than direct alkylation of hydrazine (which often leads to poly-alkylated byproducts).
Synthesis Workflow (DOT Diagram)
Figure 1: The preferred synthetic route involves hydrazone formation followed by reduction and hydrolysis to ensure mono-substitution.
Laboratory Protocol (Hydrazone Route)
Note: This protocol is adapted for research scale (10-50g).
-
Condensation : Dissolve 3-cyclohexene-1-carbaldehyde (1.0 eq) and N-acetylhydrazine (1.1 eq) in ethanol. Reflux for 4 hours to form the hydrazone.
-
Reduction : Transfer the residue to a hydrogenation vessel. Add 10% Pd/C catalyst (5 wt%) and stir under H
atmosphere (3 atm) at room temperature until H uptake ceases. This reduces the double bond in the ring (if starting from cyclohexene) and the C=N bond. -
Hydrolysis : Filter the catalyst. Dissolve the intermediate in concentrated HCl (6N) and reflux for 2 hours to remove the acetyl group.
-
Isolation : Evaporate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Ether to yield pure this compound.
Pharmacology: Mechanism of Action[6]
As a hydrazine derivative, the compound functions as a non-selective, irreversible inhibitor of Monoamine Oxidase (MAO).
MAO Inhibition Pathway
Figure 2: The hydrazine moiety covalently binds to the FAD cofactor of MAO enzymes, permanently disabling the enzyme until new protein is synthesized.
Handling, Safety & Storage
Hydrazine derivatives are notoriously toxic and potentially carcinogenic. Strict adherence to safety protocols is mandatory.
Table 3: Safety & GHS Classification
| Hazard Class | Code | Description |
|---|---|---|
| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin.[6] |
| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[3][6] |
| Carcinogenicity | H351 | Suspected of causing cancer (Class effect of hydrazines). |
| Specific Target Organ | H335 | May cause respiratory irritation.[3] |
Storage Protocol:
-
Temperature: Store at 2°C – 8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.
-
Container: Tightly sealed amber glass vial (light sensitive).
References
-
Biosynth . (n.d.). Hydrazine hydrochloride - Product FH02879. Retrieved from
-
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 2760985, this compound. Retrieved from
-
World Health Organization . (2011).[5] The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. [PDF]
-
Boissier, J. R., et al. (1966).[5] Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica, (5–6), 320–326.[5]
-
Sigma-Aldrich . (n.d.). Cyclohexylmethyl-hydrazine hydrochloride MSDS. Retrieved from
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An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications
Introduction
(Cyclohexylmethyl)hydrazine hydrochloride is a substituted hydrazine derivative that has garnered interest within the pharmaceutical and medicinal chemistry sectors. As a reactive chemical intermediate, it serves as a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. Its pharmacological profile, characterized by anti-inflammatory properties, positions it as a compound of interest for drug discovery and development.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, synthesis, spectroscopic characteristics, pharmacological actions, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of (Cyclohexylmethyl)hydrazine. The presence of the cyclohexylmethyl group imparts specific steric and electronic properties that influence its reactivity and biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for both synthetic manipulations and pharmaceutical formulation.
Chemical Structure:
-
IUPAC Name: (Cyclohexylmethyl)hydrazine;hydrochloride
-
Molecular Formula: C₇H₁₇ClN₂
-
Canonical SMILES: C1CCC(CC1)CNN.Cl
-
InChI Key: XMAOWYFYWHQTRZ-UHFFFAOYSA-N
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3637-58-9 | PubChem[2] |
| Molecular Weight | 164.67 g/mol | PubChem[2] |
| Appearance | White crystalline powder (predicted) | --- |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[3] |
Synthesis and Purification
The synthesis of N-alkylated hydrazines such as (Cyclohexylmethyl)hydrazine can be approached through several established organic chemistry transformations. A prevalent and logical method is the reductive amination of cyclohexanecarbaldehyde. This method is favored due to the commercial availability of the starting materials and the generally high yields and selectivity of the reaction.
The causality behind this choice of pathway lies in its efficiency. The initial formation of a hydrazone intermediate from the reaction of hydrazine with an aldehyde is a robust and high-yielding reaction. The subsequent reduction of the C=N double bond is readily achieved with a variety of reducing agents, providing a direct and controllable route to the desired N-alkylated hydrazine product.
Experimental Protocol: Reductive Amination Approach
This protocol is a self-validating system; successful formation of the intermediate hydrazone and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis at each stage.
Step 1: Hydrazone Formation
-
To a solution of cyclohexanecarbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude cyclohexanecarbaldehyde hydrazone. This intermediate can be used in the next step without further purification.
Step 2: Reduction of the Hydrazone
-
Dissolve the crude hydrazone from Step 1 in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (Cyclohexylmethyl)hydrazine free base.
Step 3: Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.
-
Filter the resulting white solid, wash with cold solvent, and dry under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic and Structural Characterization
Due to the limited availability of published experimental spectra for this compound, this section provides a predicted analysis based on established principles and data from structurally analogous compounds. This serves as a robust guide for identification and quality control.
Predicted ¹H and ¹³C NMR Data
The expected Nuclear Magnetic Resonance (NMR) chemical shifts are summarized in Table 2. The hydrochloride salt form will result in protonation of the hydrazine moiety, leading to broader signals for the N-H protons and a downfield shift for adjacent protons compared to the free base.
Table 2: Predicted NMR Data for this compound (in D₂O)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Cyclohexyl CH (methine) | 1.6 - 1.8 (multiplet) | ~35-40 | The proton attached to the carbon bearing the CH₂NHNH₂ group. |
| Cyclohexyl CH₂ (methylene) | 0.9 - 1.7 (complex multiplets) | ~25-35 | Overlapping signals for the 5 methylene groups of the cyclohexane ring. |
| -CH₂-N- | ~2.9 - 3.1 (doublet) | ~60-65 | Deshielded due to the adjacent protonated nitrogen atom. |
| -NH₂⁺-NH₂- | 4.5 - 5.5 (broad singlets) | --- | Exchangeable protons; signals may be broad or not observed depending on solvent and concentration. |
Predicted Mass Spectrometry (MS) Fragmentation
Under Electron Ionization (EI), the free base (M=128.22 g/mol ) would be analyzed. The molecular ion peak [M]⁺• at m/z 128 is expected. Key fragmentation pathways would involve:
-
Alpha-cleavage: Loss of the cyclohexyl radical (•C₆H₁₁) to give a fragment at m/z 43 ([CH₂=N-NH₂]⁺).
-
Loss of NH₂: Fragmentation to form the cyclohexylmethyl cation [C₇H₁₃]⁺ at m/z 97.
-
Cyclohexane Ring Fragmentation: Characteristic loss of ethene (28 Da) from the cyclohexyl-containing fragments.
Predicted Infrared (IR) Spectroscopy
Key vibrational modes for the hydrochloride salt would include:
-
N-H stretching: Broad bands in the 2700-3200 cm⁻¹ region, characteristic of ammonium salts.
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the sp³ C-H bonds of the cyclohexyl and methylene groups.
-
N-H bending: A band around 1500-1600 cm⁻¹.
-
C-H bending: Bands in the 1440-1470 cm⁻¹ region.
Pharmacological Profile and Mechanism of Action
(Cyclohexylmethyl)hydrazine has demonstrated notable anti-inflammatory activity. Its mechanism is attributed to the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase-1 (COX-1) and prostaglandin E2 synthase (mPGES-1).[1]
-
Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins.[4] By inhibiting COX-1, (Cyclohexylmethyl)hydrazine reduces the availability of PGH₂.
-
Prostaglandin E2 Synthase (mPGES-1) Inhibition: This enzyme specifically catalyzes the conversion of PGH₂ to prostaglandin E₂ (PGE₂), a potent mediator of inflammation, pain, and fever.[5][6] Inhibiting mPGES-1 provides a more targeted approach to reducing inflammation compared to non-selective COX inhibitors, as it specifically blocks the production of PGE₂.[6]
This dual inhibition effectively suppresses the production of inflammatory cytokines and mediators, which is the basis for its therapeutic potential in conditions like rheumatoid arthritis and asthma.[1]
Caption: Mechanism of anti-inflammatory action.
Applications in Research and Drug Development
The utility of this compound extends across several areas of pharmaceutical science:
-
Medicinal Agent: It has been investigated for the treatment of various conditions including cachexia, autoimmune diseases, diabetes, and asthma due to its anti-inflammatory properties.[1]
-
Synthetic Building Block: The hydrazine moiety is highly reactive and serves as a key synthon for constructing a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines.[7] These scaffolds are prevalent in many biologically active molecules, making it a valuable starting material for creating libraries of novel drug candidates.[7]
-
Fragment-Based Drug Design: The cyclohexylmethyl group combined with the reactive hydrazine functional group makes it an interesting fragment for screening against various biological targets to identify novel binding interactions.
Analytical Methodologies for Quality Control
The analysis of hydrazine and its derivatives is critical, as hydrazine itself is a potential genotoxic impurity (GTI). Regulatory guidelines require strict control of such impurities in active pharmaceutical ingredients (APIs). A common and sensitive method for the determination of residual hydrazine is Gas Chromatography (GC) following derivatization.
Protocol: GC Determination of Residual Hydrazine
This protocol describes a self-validating method for quantifying trace levels of hydrazine. The derivatization step converts the highly polar and reactive hydrazine into a more volatile and stable derivative (an azine), which is amenable to GC analysis.
-
Standard Preparation:
-
Prepare a stock solution of hydrazine sulfate in water.
-
Perform serial dilutions to create calibration standards at the parts-per-million (ppm) level relevant to the specification limit (e.g., 1.5 µ g/day intake).
-
-
Sample Preparation (Derivatization):
-
Accurately weigh the this compound sample (e.g., 100 mg).
-
Dissolve the sample in a diluent that also serves as the derivatizing agent. A common choice is a solution of acetone in water. Acetone reacts with hydrazine to form acetone azine.
-
Vortex the mixture and allow it to react for a set time (e.g., 15-30 minutes) at a controlled temperature (e.g., 40°C) to ensure complete derivatization.
-
-
GC Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for higher specificity.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions.
-
Temperature Program: Use a suitable temperature gradient to separate the acetone azine peak from the solvent and other components.
-
Quantification: Calculate the amount of hydrazine in the sample by comparing the peak area of acetone azine to the calibration curve generated from the standards.
-
Caption: Analytical workflow for residual hydrazine determination by GC.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical entity with significant potential in drug development, both as a pharmacologically active agent and as a synthetic intermediate. Its anti-inflammatory properties, derived from the inhibition of the COX and mPGES-1 pathways, make it a valuable lead for further investigation. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for researchers aiming to harness its capabilities in the laboratory and in the development of new therapeutics. The provided protocols for synthesis and analysis are designed to be robust and self-validating, ensuring scientific integrity and reproducibility in research and development settings.
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An In-Depth Technical Guide to the Solubility Determination of (Cyclohexylmethyl)hydrazine Hydrochloride for Pharmaceutical Applications
Abstract
Solubility is a cornerstone physicochemical property in drug development, profoundly influencing a compound's bioavailability, manufacturability, and formulation design. This guide addresses the notable scarcity of publicly available solubility data for (Cyclohexylmethyl)hydrazine hydrochloride, a compound of interest for researchers in pharmaceutical sciences. Instead of merely reporting non-existent data, this document serves as a comprehensive, field-proven manual for the de novo determination of its aqueous and organic solubility profiles. We present a self-validating, step-by-step protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, grounded in international regulatory standards. Furthermore, we detail robust analytical methodologies for the quantification of this compound, ensuring data integrity and reproducibility. This guide is structured to empower researchers, scientists, and drug development professionals to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in the development pipeline.
Introduction: The Criticality of Solubility in Drug Development
This compound is a hydrazine derivative with a molecular structure that suggests potential applications as a pharmaceutical intermediate or active pharmaceutical ingredient (API). The journey of any potential drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, among which aqueous solubility is paramount. Solubility dictates the rate and extent of dissolution in the gastrointestinal tract, directly impacting oral bioavailability. For formulation scientists, this parameter governs the choice of dosage form, excipients, and manufacturing processes.
Physicochemical Profile of this compound
Before embarking on experimental solubility determination, a review of the compound's known properties provides essential context for its anticipated behavior. The following data has been compiled from computational models available in public databases.[1] It is important to note that these are predicted values and must be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇ClN₂ | PubChem[1] |
| Molecular Weight | 164.67 g/mol | PubChem[1] |
| IUPAC Name | cyclohexylmethylhydrazine;hydrochloride | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |
These computed properties, particularly the presence of hydrogen bond donors and acceptors and a moderate polar surface area, suggest that this compound is likely to exhibit some degree of aqueous solubility, which will be significantly influenced by pH due to the basic hydrazine moiety.
Protocol for Thermodynamic Solubility Determination
The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[2][3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and relevant data for biopharmaceutical assessment. The following protocol is aligned with guidelines from the International Council for Harmonisation (ICH) and the World Health Organization (WHO) to ensure regulatory acceptance, particularly for Biopharmaceutics Classification System (BCS) applications.[4][5][6]
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? This method is preferred over kinetic solubility methods because it measures the true thermodynamic equilibrium, which is the most relevant parameter for predicting in vivo dissolution under steady-state conditions. Kinetic methods, while faster, can overestimate solubility as they rely on the precipitation of a supersaturated solution.[7]
-
Why a pH Range of 1.2-6.8? This range simulates the physiological pH conditions of the human gastrointestinal tract, from the stomach (pH 1.2) to the lower intestine (pH 6.8). Determining solubility across this range is a regulatory requirement for BCS classification.[4][6][8]
-
Why 37 ± 1 °C? This temperature is mandated to mimic human physiological conditions.[4][5][9]
-
Why Ensure Excess Solid? The presence of undissolved solid material is the visual confirmation that the solution is saturated and that an equilibrium can be established between the solid and liquid phases.[3]
Experimental Workflow Diagram
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
-
Preparation of Media:
-
Prepare a minimum of three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer), as recommended by ICH guidelines.[4][6]
-
Prepare other solvents of interest (e.g., purified water, ethanol, methanol).
-
Pre-heat all media to the study temperature of 37 ± 1 °C.[5]
-
-
Sample Preparation:
-
To a series of glass vials, add an amount of this compound that is known to be in excess of its expected solubility. A starting point could be 10-20 mg of compound per 1 mL of media.
-
Add a precise volume of the pre-heated solvent/buffer to each vial.
-
Prepare each condition in triplicate to ensure statistical validity.[5]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C.
-
Agitate the samples for a predetermined period. A common duration is 24 to 48 hours.[2] To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[5]
-
-
Sample Separation:
-
Once equilibrium is reached, promptly separate the undissolved solid from the saturated solution. This step is critical to prevent artificially high results.
-
Method A: Centrifugation. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) while maintaining the temperature at 37 °C.
-
Method B: Filtration. Use a syringe fitted with a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF) to filter the suspension. The filter should be pre-saturated by discarding the first portion of the filtrate to prevent drug adsorption.[2]
-
-
Analysis:
-
Immediately after separation, carefully pipette a known volume of the clear supernatant/filtrate.
-
Dilute the aliquot with an appropriate solvent (the mobile phase for HPLC or a suitable buffer for UV-Vis) to a concentration within the validated range of the analytical method.
-
Measure the final pH of the remaining saturated solution to confirm it has not shifted significantly during the experiment.[3]
-
Quantify the concentration of the diluted sample using a validated analytical method as described in Section 4.
-
Analytical Quantification of this compound
Accurate quantification of the dissolved compound is essential for reliable solubility data. Due to the chemical nature of hydrazines, several analytical techniques are applicable. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two of the most common and accessible methods.
Method Selection Logic
Caption: Logic for Selecting an Analytical Quantification Method.
Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
HPLC offers high specificity and is the preferred method when dealing with potentially complex matrices or for official regulatory filings.
-
Rationale: Hydrazine compounds can be challenging to retain on standard C18 columns due to their polarity.[10] However, derivatization or the use of mixed-mode columns can achieve robust retention and separation.[10]
-
Step-by-Step Protocol:
-
Derivatization (Optional but Recommended): To enhance retention and detectability, react the hydrazine moiety with an aldehyde, such as salicylaldehyde or p-dimethylaminobenzaldehyde (p-DAB), to form a stable, UV-active hydrazone.[11][12][13] This is a common strategy for hydrazine analysis.[13]
-
Instrumentation and Conditions:
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) may be sufficient for the derivatized product.[13] For the underivatized compound, a mixed-mode or HILIC column may be necessary.[10]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent like methanol or acetonitrile is a typical starting point.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detector set to the λmax of the analyte or its derivative (e.g., ~360-458 nm for common derivatives).[11][12][13]
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations, subject them to the same derivatization process as the samples, and inject them to create a calibration curve (peak area vs. concentration).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Method 2: UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may lack specificity if excipients or impurities absorb at the same wavelength. It is often suitable for solubility screening in simple buffer systems.
-
Rationale: Many hydrazine derivatives can be quantified colorimetrically after reacting with an appropriate agent. The reaction with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium produces a stable yellow product with a distinct absorbance maximum.[11][12]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in an acidic solution (e.g., in 1M HCl).[14]
-
Sample and Standard Preparation:
-
Create a series of calibration standards of known this compound concentrations.
-
To a fixed volume of each standard and the unknown sample (from the solubility experiment), add a fixed volume of the p-DAB reagent.
-
Allow the color to develop for a specified time.
-
-
Measurement:
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of the unknown samples.
-
Data Analysis and Reporting
The final step is to translate the raw analytical data into a meaningful solubility value.
Calculation of Solubility
The solubility (S) is calculated from the measured concentration of the diluted supernatant/filtrate, taking into account the dilution factor.
-
Formula: S (mg/mL) = C_measured (mg/mL) × Dilution Factor
Where:
-
C_measured is the concentration determined by the analytical method.
-
Dilution Factor is the ratio of the final volume to the initial aliquot volume.
Data Presentation
The results should be summarized in a clear and concise table, which is essential for reports and regulatory submissions.
Table for Solubility Data of this compound at 37 °C
| Solvent/Buffer Medium | Final pH | Mean Solubility (mg/mL) | Standard Deviation | n |
| 0.1 N HCl | 1.2 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |
| Acetate Buffer | 4.5 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |
| Phosphate Buffer | 6.8 ± 0.1 | [Experimental Value] | [Experimental Value] | 3 |
| Purified Water | [Measured Value] | [Experimental Value] | [Experimental Value] | 3 |
| Methanol | N/A | [Experimental Value] | [Experimental Value] | 3 |
| Ethanol | N/A | [Experimental Value] | [Experimental Value] | 3 |
Biopharmaceutics Classification System (BCS) Context
The aqueous solubility data is used to classify the drug substance according to the BCS.
-
High Solubility Definition: A drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4][6][8][9]
-
Dose/Solubility Volume (DSV) Calculation:
-
DSV (mL) = Highest Dose (mg) / S_min (mg/mL)
-
S_min is the lowest solubility measured across the physiological pH range.
-
-
Classification: If the DSV is ≤ 250 mL, the compound is classified as "highly soluble." Otherwise, it is "poorly soluble."
Conclusion
While specific solubility data for this compound remains to be published, this guide provides the necessary framework for its rigorous and reliable experimental determination. By combining the gold-standard shake-flask method with validated analytical quantification techniques such as HPLC or UV-Vis spectrophotometry, researchers can generate the high-quality data required for critical decisions in pharmaceutical development. Adherence to these protocols, which are grounded in established scientific principles and regulatory guidelines, ensures that the generated data is not only accurate but also fit for purpose, whether for internal project advancement or for future regulatory submissions.
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RASĀYAN Journal of Chemistry. "NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC." Vol. 15, No. 2, 2022. [Link]
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Asian Journal of Chemistry. "Spectrophotometric Determination of Hydrazine." Vol. 19, No. 2, 2007. [Link]
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M. H. G. D. Segatto, et al. "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries." PubMed Central, National Library of Medicine, March 10, 2021. [Link]
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K. S. Nagaraja, et al. "Spectrophotometric Determination of Hydrazine." ResearchGate, August 2006. [Link]
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Technical Guide: (Cyclohexylmethyl)hydrazine Hydrochloride in Medicinal Chemistry
Executive Summary
(Cyclohexylmethyl)hydrazine hydrochloride (CAS 3637-58-9) is a specialized alkylhydrazine building block used primarily in the synthesis of N-substituted nitrogenous heterocycles. Its core utility in medicinal chemistry lies in its ability to install the cyclohexylmethyl moiety—a bulky, lipophilic, sp³-rich pharmacophore that often serves as a bioisostere for benzyl groups. This guide details its application in optimizing Structure-Activity Relationships (SAR), specifically for modulating lipophilicity, metabolic stability, and hydrophobic pocket occupancy in kinase inhibitors and GPCR ligands.
Part 1: Chemical Profile & Strategic Utility
Compound Identity[1]
-
IUPAC Name: this compound
-
CAS Number: 3637-58-9
-
Molecular Formula: C7H16N2 · HCl
-
Molecular Weight: 164.68 g/mol
-
Structure: A hydrazine group (-NH-NH2) attached to a cyclohexyl ring via a methylene linker.
-
Physical State: White to off-white hygroscopic solid.
Pharmacophoric Rationale (The "Why")
In drug design, the decision to use (cyclohexylmethyl)hydrazine over phenylhydrazine or benzylhydrazine is driven by three critical factors:
-
Fsp³ Character & Solubility: Unlike the planar benzyl group, the cyclohexylmethyl group possesses high fraction sp³ (Fsp³) character. Increasing Fsp³ is correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding (off-target toxicity) compared to flat aromatic systems.
-
Bioisosterism & Metabolic Stability:
-
Benzyl vs. Cyclohexylmethyl: Benzyl groups are susceptible to cytochrome P450-mediated benzylic oxidation, potentially forming reactive quinone methides or benzoic acid metabolites.
-
Metabolic Fate: The cyclohexylmethyl group is also metabolically active but follows a distinct pathway. It typically undergoes hydroxylation at the 4-position (trans-preference) or oxidation at the methylene linker to form a carboxylic acid. This difference allows medicinal chemists to "dial out" specific metabolic soft spots found in benzyl analogs.
-
-
Hydrophobic Pocket Occupancy: The cyclohexyl ring provides a "thicker" steric profile than a phenyl ring, allowing it to fill globular hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) more effectively than planar aromatics.
Part 2: Synthetic Applications & Mechanisms[2]
The primary application of this reagent is the Knorr Pyrazole Synthesis and related condensation reactions.[1] It acts as a binucleophile, reacting with 1,3-dielectrophiles.
Core Workflow: Regioselective Pyrazole Synthesis
The reaction between (cyclohexylmethyl)hydrazine and a non-symmetrical 1,3-diketone typically yields a mixture of regioisomers (1,3,5- vs 1,4,5-substituted pyrazoles). Control of regioselectivity is achieved through solvent polarity and steric bulk of the diketone.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen (Nβ, less sterically hindered) of the hydrazine attacks the most electrophilic carbonyl of the 1,3-diketone.
-
Hydrazone Formation: Formation of a hydrazone intermediate.
-
Cyclization: Intramolecular attack by the secondary nitrogen (Nα) on the second carbonyl.
-
Dehydration: Loss of water to aromatize the pyrazole ring.
Visualization: Synthetic Pathway
The following diagram illustrates the standard workflow for generating N-cyclohexylmethyl pyrazoles and indazoles.
Caption: General synthetic route for N-alkylated pyrazoles via condensation. Regioselectivity is dictated by the steric difference between R1 and R2 groups on the diketone.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole
Target Audience: Synthetic Chemists requiring a validated procedure for scaffold generation.
Materials:
-
This compound (1.0 equiv)
-
Acetylacetone (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Ethanol (EtOH) (Grade: Absolute)[2]
Step-by-Step Methodology:
-
Free Base Liberation: In a round-bottom flask, suspend this compound (1.0 mmol) in EtOH (5 mL). Add Et3N (1.2 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free hydrazine).
-
Condensation: Add acetylacetone (1.1 mmol) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of hydrazine by TLC (stain with phosphomolybdic acid or ninhydrin).
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
1H NMR (CDCl3): Look for the pyrazole C4-H singlet around δ 5.8 ppm. The N-CH2 methylene doublet should appear around δ 3.8 ppm.
-
Absence of NH: The disappearance of the broad hydrazine NH signals confirms cyclization.
Part 4: Medicinal Chemistry Case Studies
Anti-Inflammatory Agents (mPGES-1 Inhibitors)
Microsomal prostaglandin E synthase-1 (mPGES-1) is a downstream target of COX-2.[3][4][5] Inhibitors of mPGES-1 are sought as safer alternatives to NSAIDs (avoiding gastrointestinal and cardiovascular side effects).[4][5]
-
Application: The N-cyclohexylmethyl motif has been utilized in pyrazole-based inhibitors to occupy the lipophilic pocket of the mPGES-1 trimer interface.
-
SAR Insight: Substitution of a benzyl group with a cyclohexylmethyl group often retains potency while altering the metabolic clearance profile, reducing the risk of reactive metabolite formation associated with electron-rich aromatic rings.
Soluble Epoxide Hydrolase (sEH) Inhibitors
In the development of sEH inhibitors for hypertension and pain, the stability of the N-substituent is critical.
-
Metabolic Liability: Alkyl groups are prone to oxidation.[6]
-
Pathway: The cyclohexylmethyl group undergoes sequential oxidation:
-
Hydroxylation: Formation of (4-hydroxycyclohexyl)methyl derivatives.
-
Carboxylation: Further oxidation to the carboxylic acid, which is often inactive and rapidly excreted.
-
-
Design Strategy: Chemists use this hydrazine to synthesize leads, then assess metabolic stability. If clearance is too high, the cyclohexyl ring is often substituted (e.g., 4,4-difluoro) to block the oxidation site while maintaining the steric bulk.
Visualization: Metabolic Decision Tree
This diagram guides the medicinal chemist on when to deploy this specific building block versus its aromatic counterpart.
Caption: SAR decision matrix for selecting cyclohexylmethyl over benzyl substituents to improve physicochemical properties.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. Retrieved from [Link]
-
Koeberle, A., & Werz, O. (2015). Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology, 15(14). Retrieved from [Link]
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
(Cyclohexylmethyl)hydrazine hydrochloride as a building block in organic synthesis
Technical Guide: (Cyclohexylmethyl)hydrazine Hydrochloride in Organic Synthesis
Executive Summary
This compound (CAS 3637-58-9) is a specialized alkyl hydrazine building block characterized by a cyclohexyl ring linked to a hydrazine moiety via a methylene spacer.[1] Unlike its direct analogue cyclohexylhydrazine, the methylene bridge in this compound introduces a degree of rotational freedom and steric separation that significantly alters the lipophilicity and binding kinetics of derived pharmacophores.
This guide details the synthesis, reactivity, and application of this moiety in drug discovery, specifically focusing on its role as a precursor for N-substituted pyrazoles and its historical significance as the scaffold for the MAO inhibitor Cimemoxin .
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | Cimemoxin HCl (salt form) |
| CAS Number | 3637-58-9 |
| Molecular Formula | C |
| Molecular Weight | 164.68 g/mol |
| Structure | Cyclohexyl-CH |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |
| Key Functionality | Binucleophilic hydrazine (N-nucleophile) |
Synthetic Accessibility
The synthesis of this compound is typically achieved via nucleophilic substitution on an alkyl halide or reductive amination.[1] The alkyl halide route is preferred for laboratory-scale preparation due to the ready availability of cyclohexylmethyl bromide.
Protocol: Synthesis from Cyclohexylmethyl Bromide
Reagents:
Step-by-Step Methodology:
-
Nucleophilic Attack: Charge a reaction vessel with hydrazine hydrate (10 eq) dissolved in ethanol. Heat to reflux (approx. 78°C).[1][2]
-
Addition: Dropwise add cyclohexylmethyl bromide (1 eq) dissolved in ethanol over 1 hour. The slow addition combined with excess hydrazine favors mono-alkylation.[1]
-
Reflux: Maintain reflux for 4–6 hours. Monitor consumption of bromide by TLC (Hexane:EtOAc).
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine residues are toxic.[1]
-
Extraction: Dissolve the residue in 10% NaOH and extract with dichloromethane (DCM).
-
Salt Formation: Dry the organic layer over Na
SO , filter, and cool to 0°C. Add HCl in dioxane dropwise until precipitation is complete. -
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum to yield this compound.[1][2]
Visual Workflow: Synthesis Pathway
Figure 1: Synthetic route converting cyclohexylmethyl bromide to the hydrazine hydrochloride salt via SN2 substitution.[1][2]
Reactivity & Applications in Drug Discovery
The primary utility of (Cyclohexylmethyl)hydrazine is its ability to act as a dinucleophile in the synthesis of nitrogen-containing heterocycles, particularly pyrazoles.
Core Application: Synthesis of N-Substituted Pyrazoles
Pyrazoles are a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1][2] Using (Cyclohexylmethyl)hydrazine allows for the introduction of a bulky, lipophilic cyclohexylmethyl group at the N1 position, which can improve membrane permeability and metabolic stability compared to a simple methyl or phenyl group.
Mechanism: The reaction proceeds via a condensation with 1,3-diketones (Paal-Knorr synthesis type).[1][2] The terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by dehydration and cyclization.
Protocol: Condensation with Acetylacetone
-
Preparation: Dissolve this compound (1.0 mmol) in Ethanol (5 mL). Add Triethylamine (1.1 mmol) to liberate the free base.[1]
-
Addition: Add Acetylacetone (1.1 mmol) at room temperature.
-
Cyclization: Heat the mixture to reflux for 2–4 hours.
-
Monitoring: Monitor by LC-MS for the formation of the pyrazole mass (M+H).
-
Purification: Evaporate solvent. Partition between water and Ethyl Acetate.[1] The organic layer contains the 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole.[1]
Visual Workflow: Pyrazole Formation
Figure 2: Mechanism of pyrazole ring formation via condensation of the hydrazine building block with a 1,3-diketone.[2]
Case Study: Cimemoxin (MAO Inhibition)
Historical Context: The free base form of this building block, Cimemoxin (Cyclohexylmethylhydrazine), was investigated in the 1960s as a Monoamine Oxidase Inhibitor (MAOI).[2] It demonstrates how this specific hydrazine motif can biologically interact with enzymes.[1]
Mechanism of Action: MAO enzymes degrade neurotransmitters (Serotonin, Dopamine, Norepinephrine).[1][2][3][4][5] Hydrazine derivatives like Cimemoxin irreversibly inhibit MAO by forming a covalent bond with the flavin cofactor within the enzyme's active site. The cyclohexylmethyl group provides the necessary hydrophobic fit into the enzyme's substrate channel.
Signaling Pathway: MAO Inhibition[1][8][9][10][11]
Figure 3: Mechanism of Action showing Cimemoxin blocking the degradation of neurotransmitters by MAO enzymes.[2]
Handling & Safety
-
Toxicity: Hydrazines are generally suspected carcinogens and mutagens.[1] Handle this compound in a fume hood.
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][2] Wear nitrile gloves and safety goggles.[1]
-
Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to oxidation in air. Store the salt in a cool, dry place under inert gas if possible.
References
-
PubChem. (n.d.).[1] this compound | C7H17ClN2.[1][2] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][2]
-
Heller, S. T., & Natarajan, S. R. (2006).[1][2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.[1][2] Retrieved from [Link]
-
Boissier, J. R., Ratouis, R., Dumont, C., & Lesbros, J. (1966).[1][6][2] Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica, (5–6), 320–326.[1][6][2] (Historical reference for Cimemoxin).[1][6][2]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 6. Cimemoxin - Wikipedia [en.wikipedia.org]
The Emergence of a Potential Neuromodulator: A Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride
Introduction: A Serendipitous Path to Neuromodulation
The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by serendipitous discoveries. The story of monoamine oxidase inhibitors (MAOIs) is a prime example, originating not from a targeted search for antidepressants, but from the clinical observation of mood elevation in tuberculosis patients treated with iproniazid, a derivative of the antitubercular drug isoniazid.[1] This fortuitous finding opened a new frontier in neuroscience, establishing a direct link between the inhibition of the enzyme monoamine oxidase (MAO) and the alleviation of depressive symptoms. This guide delves into the discovery and history of a specific, lesser-known molecule within this class: (Cyclohexylmethyl)hydrazine hydrochloride, exploring its scientific origins, synthesis, and potential as a neuromodulatory agent.
The Hydrazine Scaffold: A Foundation for MAO Inhibition
Hydrazine derivatives form a significant class of MAOIs.[1][2] The core hydrazine (-NH-NH2) functional group is key to their inhibitory activity. Most of the early, "classic" MAOIs were hydrazine derivatives that acted as irreversible inhibitors, forming a stable covalent bond with the flavin cofactor of the MAO enzyme.[1] This irreversible action, while effective, also contributed to the significant side effects and dietary restrictions associated with these first-generation drugs.
The exploration of various substituents on the hydrazine moiety was a logical progression in medicinal chemistry, aiming to modulate potency, selectivity (for MAO-A vs. MAO-B isoforms), and the overall safety profile. The structure-activity relationship (SAR) studies of hydrazine MAOIs indicated that the nature of the alkyl or aryl substituent plays a crucial role in the molecule's interaction with the enzyme's active site.
This compound: Chemical Profile
This compound is the hydrochloride salt of the parent compound, (Cyclohexylmethyl)hydrazine, also known as Cimemoxin.[3][4] The addition of the hydrochloride group serves to increase the compound's stability and water solubility, facilitating its handling and potential for pharmaceutical formulation.
| Property | Value | Source |
| Chemical Formula | C7H17ClN2 | [3] |
| Molecular Weight | 164.68 g/mol | [3] |
| CAS Number | 3637-58-9 | [3] |
| Parent Compound | Cimemoxin (CAS: 3788-16-7) | [3][4] |
| Appearance | Likely a solid powder | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents |
A Plausible Pathway: The Synthesis of this compound
A probable synthetic pathway involves the reductive amination of cyclohexanecarboxaldehyde with hydrazine. This two-step process would first form a hydrazone intermediate, which is then reduced to the final product. The resulting free base, (Cyclohexylmethyl)hydrazine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of (Cyclohexylmethyl)hydrazine (Cimemoxin)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanecarboxaldehyde (1 equivalent) and a suitable solvent such as ethanol.
-
Hydrazone Formation: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The reaction is typically exothermic. After the initial reaction subsides, the mixture is heated to reflux for 1-2 hours to ensure complete formation of the cyclohexylmethylenehydrazine intermediate.
-
Reduction: After cooling the reaction mixture, a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., H2 over Palladium on carbon) is introduced. The choice of reducing agent would depend on the desired reaction conditions and scale. The reaction is monitored by thin-layer chromatography (TLC) until the hydrazone is fully consumed.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude (Cyclohexylmethyl)hydrazine.
-
Purification: The crude product can be purified by distillation or chromatography to obtain pure (Cyclohexylmethyl)hydrazine.
Step 2: Formation of this compound
-
Salt Formation: The purified (Cyclohexylmethyl)hydrazine is dissolved in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Acidification: A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Caption: A plausible synthetic workflow for this compound.
Anticipated Pharmacological Profile: An Inhibitor of Monoamine Oxidase
Given its structural similarity to other known hydrazine-based MAOIs, it is highly probable that this compound was synthesized and investigated for its potential to inhibit monoamine oxidase. The cyclohexylmethyl group is a lipophilic moiety that would influence the compound's ability to cross the blood-brain barrier and interact with the active site of the MAO enzyme.
Mechanism of Action: A Hypothetical Model
As a hydrazine derivative, (Cyclohexylmethyl)hydrazine would likely act as a mechanism-based inactivator of MAO. The proposed mechanism involves the enzymatic oxidation of the hydrazine to a reactive intermediate, which then forms a covalent adduct with the FAD cofactor of the enzyme, leading to its irreversible inhibition.
Caption: A proposed mechanism of irreversible MAO inhibition by (Cyclohexylmethyl)hydrazine.
Historical Context and Future Directions
Despite the decline in the use of irreversible, non-selective MAOIs due to their side-effect profile, research into new MAO inhibitors continues. The focus has shifted towards developing reversible and isoform-selective inhibitors (MAO-A or MAO-B) to improve safety and tolerability.[5][6] While this compound may not have reached clinical application, its existence underscores the extensive efforts to explore the chemical space around the hydrazine scaffold in the quest for novel central nervous system therapeutics. Further investigation into the specific pharmacological properties of this compound, should archives or non-public data become available, could still offer valuable insights into the structure-activity relationships of MAO inhibitors.
References
-
Synthesis of new hydrazone derivatives for MAO enzymes inhibitory activity. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]
-
This compound | C7H17ClN2 | CID 2760985. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Cimemoxin. (n.d.). Ace Therapeutics. Retrieved January 29, 2026, from [Link]
-
Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2018). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. Retrieved January 29, 2026, from [Link]
-
structure and activity relationship of monoamine oxidase inhibitors. (1963). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cimemoxin - Ace Therapeutics [acetherapeutics.com]
- 5. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of pyrazoles using (Cyclohexylmethyl)hydrazine hydrochloride
Application Note: High-Efficiency Synthesis of N-(Cyclohexylmethyl)pyrazoles via Condensation of (Cyclohexylmethyl)hydrazine Hydrochloride
Executive Summary
This application note details the protocol for synthesizing 1-(cyclohexylmethyl)pyrazoles utilizing This compound (CAS: 3637-58-9 / 30929-57-8) as a primary building block. The cyclohexylmethyl moiety is a critical pharmacophore in medicinal chemistry, offering a balance of steric bulk and lipophilicity often superior to benzyl groups for metabolic stability in kinase inhibitors and GPCR ligands. This guide addresses the specific challenges of using the hydrochloride salt form—specifically neutralization strategies and solubility—and provides a robust, scalable method for the Knorr pyrazole synthesis with high regiocontrol.
Scientific Foundation & Mechanism
The Knorr Pyrazole Synthesis
The core transformation involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (diketone or keto-ester).[1] When using the hydrochloride salt of the hydrazine, the reaction requires a buffering base to liberate the nucleophilic free hydrazine in situ without triggering self-condensation of the diketone.
Mechanism and Regioselectivity
The reaction proceeds via a step-wise condensation. The regiochemical outcome is dictated by the initial nucleophilic attack.
-
Nucleophilicity: The terminal primary amine (
) of the hydrazine is sterically less hindered and typically more nucleophilic than the secondary amine ( ). -
Electrophilicity: The
preferentially attacks the most reactive (least hindered/most electron-deficient) carbonyl of the 1,3-diketone. -
Outcome: In unsymmetrical diketones (
), the major isomer usually places the hydrazine substituent ( ) adjacent to the less reactive carbonyl group (the position not attacked by the ).
Figure 1: Mechanistic Pathway & Regioselectivity
Caption: The reaction pathway proceeds from salt neutralization to regioselective nucleophilic attack, followed by cyclodehydration to form the aromatic pyrazole core.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Hydrazine Source | (Cyclohexylmethyl)hydrazine HCl | Core Building Block (Nucleophile) |
| Electrophile | 1,3-Diketone (e.g., Acetylacetone) | Ring forming partner |
| Solvent | Ethanol (Absolute) or Methanol | Reaction Medium (Protic solvents favor proton transfer) |
| Base | Sodium Acetate (Anhydrous) | HCl Scavenger (Mild base prevents side reactions) |
| Catalyst (Optional) | Acetic Acid (glacial) | Promotes dehydration step |
Step-by-Step Procedure
Step 1: Preparation of the Hydrazine Free Base (In Situ)
-
Weigh 1.0 equivalent of this compound into a round-bottom flask.
-
Add Ethanol (10 mL per gram of hydrazine).
-
Add 1.1 equivalents of Sodium Acetate (NaOAc).
-
Note: NaOAc is preferred over Et3N because it buffers the solution to pH ~5-6, which is optimal for imine formation while preventing aldol condensation of the diketone.
-
-
Stir at room temperature for 15 minutes. The solution may become cloudy as NaCl precipitates.
Step 2: Addition of Electrophile
-
Add 1.05 equivalents of the 1,3-dicarbonyl compound dropwise to the stirring mixture.
-
Critical: If the reaction is highly exothermic (rare for this salt), cool to 0°C during addition.
-
-
(Optional) Add 2-3 drops of glacial Acetic Acid to catalyze the dehydration steps.
Step 3: Cyclization
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (78°C for EtOH) .
-
Maintain reflux for 2 to 4 hours . Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the hydrazine peak and formation of the pyrazole mass (M+1).
-
Step 4: Workup & Purification
-
Concentration: Remove the solvent under reduced pressure (Rotavap) to obtain a residue.
-
Extraction: Resuspend the residue in Ethyl Acetate (EtOAc) and Water.
-
The pyrazole will partition into the organic layer; salts (NaCl, NaOAc) stay in the water.
-
-
Wash: Wash the organic layer with Brine (
) and Water ( ). -
Dry: Dry over anhydrous
, filter, and concentrate. -
Purification:
-
Crystallization:[2] Many 1-substituted pyrazoles crystallize from Hexane/EtOAc or cold Ethanol.
-
Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Optimization & Troubleshooting
Regioselectivity Control
When reacting with unsymmetrical diketones (e.g., Benzoylacetone:
| Parameter | Effect on Regioselectivity | Recommendation |
| Solvent Polarity | Protic solvents (EtOH) stabilize charged intermediates, often improving selectivity for the thermodynamic product. | Use Ethanol or TFE (Trifluoroethanol) for difficult substrates. |
| Temperature | Lower temperatures favor the kinetic product (attack at least hindered carbonyl). | Stir at RT for 12h before refluxing if selectivity is poor. |
| Steric Bulk | The cyclohexylmethyl group is moderately bulky. | Expect the bulky group to end up distal to the largest diketone substituent. |
Solvent Selection Data
Comparative yields based on internal standard protocols:
| Solvent | Temperature | Yield (%) | Notes |
| Ethanol | 78°C | 88-95% | Standard, Green, Easy workup. |
| Methanol | 65°C | 85-90% | Good, but slightly slower rate than EtOH. |
| Acetic Acid | 118°C | 75-85% | Fast, but difficult workup; risk of N-acetylation byproducts. |
| Toluene | 110°C | 60-70% | Poor solubility of the HCl salt; requires Dean-Stark trap. |
Experimental Workflow Diagram
Caption: Optimized workflow for the synthesis of pyrazoles from hydrochloride salts.
References
-
Knorr Pyrazole Synthesis Overview: Heller, S. T., & Natarajan, S. R. (2006).[3][4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Journal of Organic Chemistry, 73(9), 3523–3529.
-
Use of Hydrochloride Salts: Lellek, V., et al. (2018).[3] "One-Pot Synthesis of Pyrazoles from Aldehydes, Ketones and Hydrazine Monohydrochloride." Synlett, 29(08), 1071-1075.[3]
-
Cyclohexylmethylhydrazine Properties: PubChem Compound Summary for CID 2760985.
Sources
Application Notes & Protocols: (Cyclohexylmethyl)hydrazine Hydrochloride as a Versatile Building Block in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for utilizing (Cyclohexylmethyl)hydrazine hydrochloride in multicomponent reactions (MCRs). As a Senior Application Scientist, the narrative focuses on the underlying chemical principles, strategic considerations in protocol design, and the practical execution of these powerful synthetic methods. The inclusion of the cyclohexylmethyl moiety offers a strategic tool for modulating lipophilicity and other physicochemical properties in the resulting heterocyclic scaffolds, making this reagent particularly valuable in medicinal chemistry and drug discovery programs.
Introduction: The Strategic Value of (Cyclohexylmethyl)hydrazine in MCRs
Multicomponent reactions, which combine three or more reactants in a single synthetic operation, represent a cornerstone of modern synthetic efficiency.[1][2] Their advantages over traditional linear syntheses include operational simplicity, reduced waste, and the rapid generation of molecular complexity from simple precursors.[2] Within the MCR toolkit, hydrazine derivatives are indispensable nucleophilic building blocks for the synthesis of nitrogen-containing heterocycles, a privileged scaffold in countless therapeutic agents.[3]
This compound (CAS: 3637-58-9) emerges as a particularly strategic reagent.[4][5] While its core reactivity is dictated by the hydrazine functional group, the appended cyclohexylmethyl group provides a bulky, lipophilic handle. This moiety can significantly influence the solubility, metabolic stability, and target-binding interactions of the final compounds, offering a clear advantage for scaffold diversification in drug development. This document outlines protocols for its use in two major classes of MCRs: pyrazole synthesis and isocyanide-based reactions, leveraging established chemistry of analogous hydrazine derivatives.[6][7]
Part 1: Multicomponent Synthesis of 1,3,5-Trisubstituted Pyrazoles
The construction of the pyrazole ring via the condensation of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and robust transformation.[7][8] In a multicomponent approach, the 1,3-dicarbonyl intermediate can be generated in situ, paving the way for a highly efficient one-pot synthesis of highly substituted pyrazoles.[7][9]
Mechanistic Rationale
The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of the (Cyclohexylmethyl)hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The sequence concludes with a dehydration step, which is often acid-catalyzed, to yield the stable aromatic pyrazole ring.[8][10] The choice of an acidic medium accelerates the dehydration steps, often leading to higher yields and cleaner reactions.[10][11]
Caption: Generalized mechanism for the three-component synthesis of pyrazoles.
Protocol 1.1: One-Pot, Three-Component Synthesis of 1-(Cyclohexylmethyl)pyrazoles
This protocol describes the reaction between an aldehyde, an active methylene compound (e.g., a β-ketoester), and this compound.
Materials:
-
This compound (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 equiv)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (catalytic amount, ~0.1 equiv)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add the aldehyde (1.0 mmol, 1.0 equiv) and the active methylene compound (1.0 mmol, 1.0 equiv).
-
Solvent and Catalyst: Add absolute ethanol (15-20 mL) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv).
-
Expert Insight: Ethanol is a common and effective solvent for this condensation. The acetic acid catalyst is crucial for protonating carbonyls and facilitating the final dehydration to the aromatic pyrazole.[6]
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Workup and Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume in vacuo.
-
Pour the residue into ice-cold water (50 mL) and stir. A precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, washing with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(Cyclohexylmethyl)pyrazole derivative.
Data Presentation:
| Aldehyde (R¹) | Active Methylene (R², R³) | Typical Yield Range (%) |
| Benzaldehyde | Ethyl Acetoacetate | 80 - 95% |
| 4-Chlorobenzaldehyde | Acetylacetone | 85 - 92% |
| Isobutyraldehyde | Dibenzoylmethane | 75 - 88% |
| 2-Naphthaldehyde | Ethyl Benzoylacetate | 82 - 90% |
| (Note: Yields are estimates based on analogous reactions with other hydrazine derivatives and may require optimization.) |
Part 2: Isocyanide-Based MCRs for Complex Scaffolds
Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi reaction, are exceptionally powerful for creating high levels of molecular diversity.[12] Hydrazine derivatives can participate as the amine component, and post-MCR modifications of the resulting adducts can lead to a wide range of complex heterocyclic systems.[12][13]
Workflow Rationale
A highly effective strategy involves a tandem sequence: an initial Ugi four-component reaction (Ugi-4CR) to form a linear α-acylamino amide intermediate, followed by a hydrazine-mediated cyclization to form a heterocyclic core.[13] This approach allows for the introduction of multiple diversity points in a single, streamlined workflow.
Caption: Workflow for a tandem Ugi / hydrazine-mediated cyclization sequence.
Protocol 2.1: Tandem Ugi/Cyclization Synthesis of 3-Hydroxypyrazoles
This protocol is adapted from methodologies where Ugi products are cyclized with hydrazine to form pyrazole scaffolds.[13]
Materials:
-
Ugi Reaction: Arylglyoxal (1.0 equiv), primary amine (e.g., benzylamine, 1.0 equiv), carboxylic acid (1.0 equiv), isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv), Methanol.
-
Cyclization: this compound (1.2 equiv), Ethanol, Microwave reactor vials.
Procedure:
Step A: Ugi Four-Component Reaction
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the arylglyoxal (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Reagent Addition: Add the primary amine (1.0 mmol, 1.0 equiv), the carboxylic acid (1.0 mmol, 1.0 equiv), and finally the isocyanide (1.0 mmol, 1.0 equiv) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The formation of the linear Ugi product can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, evaporate the solvent in vacuo. The crude N-acyl-α-aminoketone Ugi product is often of sufficient purity to be used directly in the next step without further purification.
Step B: Hydrazine-Mediated Cyclization
-
Reaction Setup: Transfer the crude Ugi product from Step A into a microwave reactor vial.
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) and ethanol (3-5 mL).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 20-30 minutes.
-
Expert Insight: Microwave heating dramatically accelerates the cyclization and dehydration steps compared to conventional heating, significantly reducing reaction times.[13]
-
-
Workup and Purification:
-
After cooling, evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired 3-hydroxypyrazole derivative.
-
Safety and Handling
-
This compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic. Avoid inhalation of dust and vapors.
Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This compound is a valuable and versatile reagent for multicomponent reactions. Its predictable reactivity, rooted in the fundamental chemistry of the hydrazine moiety, allows for its confident application in robust protocols for the synthesis of pyrazoles and other complex heterocycles. The presence of the cyclohexylmethyl group provides a powerful handle for tuning the pharmacokinetic properties of the final molecules, making it an excellent building block for generating diverse and medicinally relevant compound libraries.
References
- Benchchem. (n.d.). Application Notes and Protocols for (4-methoxycyclohexyl)hydrazine in Multicomponent Reactions for Heterocycle Synthesis.
-
Stadler, M., & de la Torre, M. G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-214. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Smetanin, A. G., & Dilman, A. D. (2024).
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]
-
Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. inno-pharmchem.com.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. [Link]
- Akritopoulou-Zanze, I., et al. (2013). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 54(15), 1949-1951.
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wang, L., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science, 19(4), 209-213. [Link]
-
Stadler, M., & de la Torre, M. G. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-214. [Link]
-
Mali, S. C., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1245851. [Link]
- University of Groningen. (n.d.). Multicomponent reactions.
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3637-58-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 12. Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Condensation of (Cyclohexylmethyl)hydrazine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the condensation reaction of (Cyclohexylmethyl)hydrazine hydrochloride with carbonyl compounds to form hydrazones. Hydrazones are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. We will explore the mechanistic underpinnings of the reaction, the critical role of catalysts, and provide validated, step-by-step protocols for synthesis, purification, and analysis.
Scientific Foundation and Mechanistic Overview
The condensation of a hydrazine with an aldehyde or ketone is a cornerstone reaction in organic synthesis, leading to the formation of a hydrazone via a C=N double bond.[3] The reaction proceeds through a nucleophilic addition mechanism, which is typically catalyzed by an acid.
The Role of this compound
This compound is a stable, crystalline solid, making it an excellent starting material for synthesis. The hydrochloride salt form enhances its shelf-life and handling characteristics. However, for the condensation reaction to occur, the free hydrazine is required as the active nucleophile. This can be achieved in two primary ways:
-
In situ Neutralization: A stoichiometric amount of a weak base (e.g., sodium acetate) can be added to the reaction mixture to neutralize the HCl and liberate the free hydrazine. This is often the preferred method for ensuring a controlled reaction and preventing the accumulation of strong acid, which can degrade sensitive substrates.[4]
-
Acidic Equilibrium: In an acid-catalyzed reaction, an equilibrium exists between the protonated (inactive) and free (active) forms of the hydrazine. While seemingly counterintuitive, a catalytic amount of acid is sufficient to activate the carbonyl partner without completely shutting down the nucleophilicity of the hydrazine.
Mechanism of Acid-Catalyzed Condensation
The reaction mechanism involves two key stages: the formation of a tetrahedral intermediate (carbinolhydrazine) and the subsequent acid-catalyzed dehydration to yield the hydrazone.[5]
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the free (Cyclohexylmethyl)hydrazine attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolhydrazine intermediate.
-
Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Elimination: The lone pair on the second nitrogen atom facilitates the elimination of water, forming a C=N double bond and regenerating the acid catalyst.
At neutral pH, the dehydration of the tetrahedral intermediate is often the rate-limiting step.[6] Mildly acidic conditions (pH 4-6) are optimal as they accelerate this dehydration step without significantly reducing the concentration of the nucleophilic free hydrazine.[7]
Figure 1: General mechanism for acid-catalyzed hydrazone formation.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is critical for optimizing reaction rates and yields. Both Brønsted and Lewis acids can be employed, each with distinct advantages.
Brønsted Acid Catalysts
Weak organic acids are generally preferred as they provide the necessary protonation without being overly harsh on the reactants or products.
-
Acetic Acid (AcOH): The most common and versatile catalyst. It is effective, inexpensive, and its mild acidity is suitable for a wide range of substrates.
-
p-Toluenesulfonic Acid (p-TsOH): A stronger organic acid, useful for less reactive ketones. It should be used in smaller catalytic amounts.
-
Mineral Acids (HCl, H₂SO₄): While effective, their strong acidity can lead to side reactions or degradation of sensitive functional groups. They are typically used in very dilute concentrations.[8]
Lewis Acid Catalysts
Lewis acids activate the carbonyl group by coordinating to the oxygen atom. They can be particularly effective under anhydrous conditions.
-
Cerium(III) Chloride (CeCl₃·7H₂O): An efficient, eco-friendly, and mild Lewis acid promoter for hydrazone synthesis, often enabling rapid reactions at room temperature.[1]
-
Scandium(III) Triflate (Sc(OTf)₃): A powerful Lewis acid catalyst that can promote rapid and efficient condensation, even at ambient temperatures.[9]
Catalyst Performance Data
The following table summarizes typical performance characteristics for various catalysts in hydrazone formation reactions. Note that optimal conditions will vary based on the specific carbonyl and hydrazine substrates.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Relative Rate | Advantages | Disadvantages |
| Brønsted Acid | Acetic Acid | 5 - 20 | Moderate | Inexpensive, mild, widely compatible | May require heat/longer reaction times |
| p-Toluenesulfonic Acid | 1 - 5 | High | Very effective for hindered ketones | Can cause degradation of acid-labile groups | |
| Hydrochloric Acid | 1 - 2 | High | Potent catalyst | Harsh conditions, potential for side reactions | |
| Lewis Acid | CeCl₃·7H₂O | 2 - 5 | Very High | Mild, eco-friendly, fast at RT[1] | Hydrated salt may introduce water |
| Amine Buffers | (Aminomethyl)imidazole | Buffer | Very High | Low toxicity, effective at neutral pH[5] | More specialized, higher cost |
Experimental Protocols
Safety Precaution: Hydrazine derivatives are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and butyl rubber gloves. Anhydrous hydrazine can be explosive; while its derivatives and hydrochloride salts are more stable, they should still be handled with care and kept away from strong oxidizers and heat sources.
Protocol 1: General Synthesis of a (Cyclohexylmethyl)hydrazone using Acetic Acid Catalysis
This protocol describes a general procedure for the reaction of this compound with an aromatic aldehyde (e.g., benzaldehyde).
Materials:
-
This compound
-
Benzaldehyde (or other suitable aldehyde/ketone)
-
Sodium Acetate (NaOAc)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel) and chamber
-
Beaker, Buchner funnel, filter paper
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.05 eq) in absolute ethanol (approx. 5-10 mL per gram of hydrazine salt). Stir for 10-15 minutes at room temperature to allow for the in situ formation of the free hydrazine.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 eq) to the flask.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.
-
Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (typically ~80°C for ethanol).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared. Typical reaction times are 2-6 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the hydrazone product.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final hydrazone product.
Figure 2: Experimental workflow for hydrazone synthesis.
Protocol 2: Purification by Recrystallization
If the isolated product requires further purification, recrystallization is the preferred method.
Procedure:
-
Solvent Selection: Choose a solvent in which the hydrazone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]
Troubleshooting and Optimization
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficient catalysis or inactive hydrazine. | Check the pH of the mixture; it should be mildly acidic (4-6). Add a few more drops of acetic acid. Ensure the sodium acetate was added to free the hydrazine from its salt.[7] |
| Steric hindrance from bulky reactants. | Increase the reaction time and/or temperature. Consider using a stronger catalyst like p-TsOH. | |
| Low Yield | Side reaction: Azine formation. | Use a slight excess (1.1-1.2 eq) of the this compound to ensure the carbonyl compound is fully consumed.[7] |
| Incomplete precipitation during workup. | Concentrate the filtrate by removing some solvent under reduced pressure and re-cool to recover more product. | |
| Product is an Oil | Product may have a low melting point or impurities are present. | Try triturating the oil with a cold, non-polar solvent like hexanes or pentane to induce solidification. If that fails, purification by column chromatography may be necessary.[7] |
| Difficulty with Purification | Hydrazone is unstable on silica gel. | If using column chromatography, consider using neutral alumina as the stationary phase or silica gel that has been treated with a small amount of triethylamine in the eluent. |
References
-
Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
-
Kölle, P., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science. Available at: [Link]
-
Cárdenas, L., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. ChemProc. Available at: [Link]
-
The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2024). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Hydrazone - Wikipedia. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Wolff–Kishner reduction - Wikipedia. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 30, 2026, from [Link]
-
Hydrazine Toxicology - StatPearls - NCBI Bookshelf. (2023). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
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- 5. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 6. Wolff-Kishner Reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. homework.study.com [homework.study.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
Protecting group strategies for (Cyclohexylmethyl)hydrazine hydrochloride
Application Note: Regioselective Protecting Group Strategies for (Cyclohexylmethyl)hydrazine Hydrochloride
vs.Executive Summary
This compound presents a classic nucleophilic dichotomy in organic synthesis. As a mono-alkylated hydrazine, it possesses two distinct nitrogen centers: the
While the alkyl group at
Part 1: Chemical Context & Strategic Analysis
The Nucleophilicity Paradox
To design a successful protection strategy, one must understand the competing forces at play:
| Feature | ||
| Structure | ||
| Electronic Effect | High. Alkyl group (+I) increases electron density. | Moderate. Inductive effect diminishes over distance. |
| Steric Environment | Hindered. Cyclohexylmethyl group blocks approach. | Accessible. Primary amine character. |
| Kinetic Reactivity | Low (due to bulk). | High (due to accessibility). |
| Preferred Reagents | Small electrophiles (MeI), or requires | Bulky electrophiles ( |
Decision Matrix: Selecting the Right Protocol
The choice of strategy depends entirely on which nitrogen is required for the subsequent reaction step.
Figure 1: Strategic decision tree for regioselective protection. Blue path indicates the kinetic preference; Red path requires thermodynamic manipulation.
Part 2: Experimental Protocols
Pre-requisite: Handling the Hydrochloride Salt
The starting material is a hydrochloride salt. Direct reaction in non-polar solvents will fail. You must liberate the free base in situ or perform a biphasic reaction.
-
Warning: Free alkyl hydrazines are potentially unstable and prone to oxidation. Always handle under
or Ar atmosphere.
Protocol A: Kinetic -Selective Boc Protection
Target Product: 1-(Cyclohexylmethyl)-2-(tert-butoxycarbonyl)hydrazine
Mechanism: This protocol relies on steric control .[1] By keeping the temperature low and adding the electrophile slowly, the bulky cyclohexylmethyl group prevents the
Materials:
-
(Cyclohexylmethyl)hydrazine·HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) — Slight deficit prevents bis-protection. -
Triethylamine (
) or DIPEA (2.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Neutralization: Suspend (Cyclohexylmethyl)hydrazine·HCl (10 mmol) in anhydrous DCM (50 mL) under inert atmosphere (
). -
Base Addition: Cool the suspension to 0°C (ice bath). Add
(22 mmol) dropwise. The suspension should clear as the free base forms and remains dissolved or precipitates slightly. Stir for 15 minutes. -
Controlled Addition: Dissolve
(9.5 mmol) in DCM (10 mL). Add this solution to the reaction mixture dropwise over 30 minutes via a syringe pump or addition funnel.-
Critical: Rapid addition leads to bis-protection (
-diBoc).
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours. Monitor by TLC (stain with ninhydrin or PMA; hydrazine spots often appear distinctively colored).
-
Workup:
-
Wash with water (
mL) to remove salts. -
Wash with mild citric acid (5% aq) to remove unreacted hydrazine (if any). Note: Boc-hydrazines are acid-sensitive; perform this wash quickly and cold.
-
Dry organic layer over
, filter, and concentrate.[2]
-
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography.
-
Yield Expectation: 75–85%
-Boc isomer.
-
Protocol B: -Selective Protection via "Acetone Blockade"
Target Product: 1-(tert-butoxycarbonyl)-1-(cyclohexylmethyl)hydrazine
Mechanism: Direct protection of
Workflow Diagram:
Figure 2: The "Acetone Blockade" strategy for internal nitrogen functionalization.
Step-by-Step Procedure:
-
Hydrazone Formation:
-
Dissolve (Cyclohexylmethyl)hydrazine·HCl (10 mmol) in Methanol (30 mL).
-
Add Acetone (20 mmol, excess) and
(11 mmol). -
Stir at reflux for 2 hours.
-
Concentrate in vacuo to obtain the crude hydrazone. (This intermediate is usually stable enough to proceed without purification).
-
-
Protection:
-
Redissolve the crude hydrazone in THF (anhydrous).
-
Add
(1.2 equiv) and DMAP (0.1 equiv) as a catalyst. -
Reflux for 12–24 hours.
-
Note: The
position is hindered; thermal energy and DMAP are required to drive this reaction, unlike the kinetic protection.
-
-
Hydrolysis (Deprotection of
):-
Add water (5 mL) and p-Toluenesulfonic acid (catalytic) or dilute acetic acid to the reaction mixture.
-
Stir at room temperature for 4 hours. The hydrazone hydrolyzes, releasing acetone and the free
group.
-
-
Purification:
-
Neutralize with
. Extract into EtOAc.[3] -
The product is now the
-Boc derivative.
-
Part 3: Data Summary & Troubleshooting
Comparative Strategy Table
| Variable | Direct Reaction (Protocol A) | Hydrazone Method (Protocol B) |
| Major Product | ||
| Selectivity Source | Steric hindrance of Cyclohexyl group. | Chemical blocking of |
| Complexity | Low (1 step). | Medium (3 steps, one pot possible). |
| Common Pitfall | Bis-protection if | Incomplete hydrolysis of hydrazone. |
| Yield | High (~80%).[4][5] | Moderate (~60-70% overall). |
Troubleshooting Guide
-
Issue: Formation of Bis-Boc product (
-diBoc).-
Cause: Excess reagent or high temperature.
-
Fix: Reduce
to 0.9 equiv. Perform reaction at -10°C.
-
-
Issue: Low conversion of HCl salt.
-
Cause: Inefficient neutralization.
-
Fix: Ensure the salt is fully dissolved or finely suspended. Use a biphasic system (
) with vigorous stirring if solubility is an issue in pure organic solvents.
-
-
Issue: Product oxidation.
-
Cause: Hydrazines are sensitive to air.
-
Fix: Degas all solvents. Store products under Argon at -20°C.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.[6] (Foundational text for amine/hydrazine protection logic).
-
Raju, M.; Mäeorg, S.; Tšubrik, O.; Mäeorg, U. "Efficient solventless technique for Boc-protection of hydrazines and amines."[6][7] Arkivoc, 2009 , (vi), 291-297.[6][7]
- Relevance: Demonstrates that steric bulk influences regioselectivity in hydrazine protection; methylhydrazine yields mixtures, while bulkier analogs show higher selectivity.
-
Bredihhin, A.; Mäeorg, U. "Regioselectivity of the reaction of hydrazine derivatives with di-tert-butyl dicarbonate." Tetrahedron, 2008, 64(29), 6788-6793.
- Relevance: Detailed mechanistic study on electronic vs.
-
Armstrong, A.; Jones, L. H.; Knight, J. D.; Kelsey, R. D. "One-Pot Synthesis of N-Boc Hydrazines."[8] Organic Letters, 2005 , 7(5), 713-716.[8]
- Relevance: Discusses electrophilic amination strategies which serve as an alternative to direct protection if high regiocontrol is failed.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. kirj.ee [kirj.ee]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hydrazine synthesis by N-N coupling [organic-chemistry.org]
Analytical methods for monitoring (Cyclohexylmethyl)hydrazine hydrochloride reactions
Application Note: Analytical Strategies for (Cyclohexylmethyl)hydrazine Hydrochloride
Executive Summary
This compound (CAS: 3637-58-9) is a critical alkyl hydrazine intermediate used in the synthesis of pharmaceutical active ingredients (APIs). As a hydrazine derivative, it presents a dual challenge: it is a potential Genotoxic Impurity (GTI) requiring strict control at ppm levels, and it lacks a conjugated chromophore, rendering direct UV detection insensitive.
This guide outlines a validated analytical framework for monitoring this compound. We reject the "one-size-fits-all" approach in favor of two targeted methodologies:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Utilizing in-situ derivatization with benzaldehyde for robust process monitoring (reaction completion, stoichiometry).
-
LC-MS/MS: For trace-level quantitation (GTI monitoring) where sensitivity <1 ppm is required.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful method development.
| Property | Data | Analytical Implication |
| Structure | The cyclohexyl group adds lipophilicity, but the hydrazine tail is highly polar and basic. | |
| Chromophore | None (significant) | Direct UV is impossible. Derivatization is mandatory for HPLC-UV. |
| Reactivity | Nucleophilic (Hydrazine) | Reacts rapidly with aldehydes/ketones. We exploit this for derivatization. |
| Stability | Oxidatively unstable | Samples must be prepared fresh or derivatized immediately to prevent degradation. |
| Safety | Potentially Genotoxic | Handling requires containment (isolators/fume hoods). |
Analytical Workflow Logic
The following decision tree illustrates the selection of the appropriate method based on the analytical goal.
Figure 1: Analytical decision matrix for (Cyclohexylmethyl)hydrazine analysis.
Method A: HPLC-UV with Pre-Column Derivatization
Application: Reaction monitoring, Assay, Content Uniformity.[1] Principle: The hydrazine moiety reacts with Benzaldehyde to form a hydrazone. This introduces a conjugated system (phenyl ring conjugated with the C=N double bond), enabling strong UV absorption at ~300 nm and increasing lipophilicity for standard C18 retention.
Reaction Scheme
Figure 2: Derivatization chemistry.[2][3] R = Cyclohexylmethyl group.[4][5]
Detailed Protocol
Reagents:
-
Derivatizing Reagent: 2% v/v Benzaldehyde in Acetonitrile.
-
Buffer: 0.1% Formic Acid in Water.
-
Diluent: 50:50 Acetonitrile:Water.
Step-by-Step Procedure:
-
Sample Preparation: Weigh ~50 mg of reaction mixture or standard into a 20 mL vial. Dissolve in 10 mL Diluent.
-
Derivatization:
-
Transfer 1.0 mL of Sample Solution to an HPLC vial.
-
Add 0.5 mL of Derivatizing Reagent (Excess benzaldehyde ensures pseudo-first-order kinetics).
-
Add 0.1 mL of 1M Acetate Buffer (pH 5.0) to catalyze the condensation.
-
Cap and vortex.
-
Incubate: Heat at 50°C for 15 minutes (or 40°C for 30 mins).
-
Note: The cyclohexyl group provides steric bulk; heating ensures complete conversion compared to simple methylhydrazine.
-
-
Quenching (Optional but Recommended): Add 0.5 mL of 10% hydroxylamine hydrochloride to scavenge excess benzaldehyde if it interferes with the chromatogram (usually not necessary if gradient is optimized).
-
Analysis: Inject directly.
HPLC Conditions:
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B (Isocratic hold for excess Benzaldehyde elution)2-10 min: 30% -> 90% B (Elution of Hydrazone)10-12 min: 90% B12.1 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 295 nm (Max absorption of benzaldehyde hydrazones) |
| Temperature | 40°C |
| Retention Time | Excess Benzaldehyde: ~3.5 minDerivatized Analyte: ~8.2 min |
Method B: Trace Analysis by LC-MS/MS
Application: Genotoxic Impurity (GTI) quantification in final drug substance. Principle: While derivatization can be used here, modern LC-MS allows for Direct Analysis using HILIC (Hydrophilic Interaction Liquid Chromatography) or high-pH Reverse Phase, leveraging the basicity of the hydrazine.
Author's Note: For highest sensitivity and to avoid matrix suppression from derivatizing agents, we recommend a direct HILIC approach.
Protocol:
| Parameter | Setting |
| Column | Waters XBridge BEH Amide (100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile:Water (95:5) with 10 mM Ammonium Formate |
| Gradient | 95% B to 50% B over 8 minutes (HILIC mode) |
| Ionization | ESI Positive Mode |
| MRM Transition | Precursor: m/z 129.1 |
| Limit of Quantitation | < 10 ppb (ng/mL) |
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Method A) | Incomplete derivatization | Increase incubation temp to 60°C; Ensure pH is acidic (4-5) to catalyze imine formation. |
| Peak Tailing (Method B) | Interaction with silanols | Increase buffer concentration (Ammonium Formate) to 20mM. |
| Ghost Peaks | Benzaldehyde oxidation | Use fresh Benzaldehyde. Benzoic acid is a common impurity in aged reagent. |
| Carryover | Sticky hydrazone derivative | Use a needle wash of 90:10 Acetonitrile:Water with 0.1% Formic Acid. |
Safety & Handling (Critical)
-
Toxicity: (Cyclohexylmethyl)hydrazine is a suspected carcinogen.
-
Containment: All weighing must be performed in a powder containment hood or glovebox.
-
Decontamination: Spills should be treated with a 5% hypochlorite (bleach) solution, which oxidizes hydrazines to nitrogen gas and the corresponding alcohol/alkane.
References
-
Occupational Safety and Health Administration (OSHA). (2023). Method 20: Hydrazine in Workplace Atmospheres. OSHA Sampling and Analytical Methods. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Sun, M., et al. (2009). "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012).[6] "Chromatographic methods of determining hydrazine and its polar derivatives." Review Journal of Chemistry, 2(4), 329–354.[6] [Link]
Sources
- 1. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 2. Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3637-58-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (Cyclohexylmethyl)hydrazine Hydrochloride in the Synthesis of Bioactive Molecules
Abstract
(Cyclohexylmethyl)hydrazine hydrochloride (CAS No: 3637-58-9) is a versatile and valuable reagent in modern synthetic organic and medicinal chemistry.[1] Its unique structure, featuring a reactive hydrazine moiety tethered to a bulky, lipophilic cyclohexylmethyl group, makes it an ideal building block for the synthesis of a diverse array of bioactive heterocyclic compounds. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will delve into its use in cornerstone reactions such as the Fischer indole synthesis for creating carbazole and spiro-indole scaffolds, and the synthesis of pyridazinone and pyrazole cores, which are prevalent in numerous pharmacologically active agents. The protocols provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and successful outcomes.
Introduction: The Strategic Advantage of the Cyclohexylmethyl Moiety
The incorporation of a cyclohexylmethyl group into a heterocyclic scaffold can significantly influence the resulting molecule's physicochemical and pharmacological properties. The non-planar, sp³-rich nature of the cyclohexane ring can enhance metabolic stability by blocking sites of oxidative metabolism, improve oral bioavailability by increasing lipophilicity, and provide a three-dimensional structural element that can lead to more specific and potent interactions with biological targets.[2] this compound serves as a key synthon for introducing this valuable fragment into various molecular architectures.
Being a hydrochloride salt, the reagent exhibits enhanced stability and ease of handling compared to the free base.[3] It is typically a white crystalline powder with a high degree of purity, which is crucial for minimizing side reactions and improving yields in sensitive synthetic transformations.[3] In most applications, the free hydrazine must be liberated in situ through the addition of a base, or the acidic conditions of the reaction itself can facilitate its release.
Application I: Fischer Indole Synthesis of Novel Carbazole and Spiro-Indole Scaffolds
The Fischer indole synthesis is a robust and widely utilized acid-catalyzed reaction for the construction of the indole nucleus from a hydrazine and a suitable ketone or aldehyde. This method is particularly powerful for accessing complex polycyclic systems like carbazoles and spiro-indoles, which are scaffolds for numerous bioactive natural products and synthetic drugs.[4]
Mechanistic Insight
The accepted mechanism for the Fischer indole synthesis involves several key steps that are influenced by the choice of reactants and catalysts.[5] The bulky cyclohexylmethyl group can introduce steric considerations that may necessitate more forcing reaction conditions to achieve optimal yields.
The general workflow is as follows:
-
Hydrazone Formation: The reaction initiates with the condensation of (Cyclohexylmethyl)hydrazine with a ketone or aldehyde to form a hydrazone. This step is reversible and often driven to completion by the removal of water.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step.
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the final aromatic indole ring.[7]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a Cyclohexylmethyl-Substituted Tetrahydrocarbazole
This protocol describes the synthesis of a tetrahydrocarbazole derivative, a core structure in many bioactive compounds, using this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation (Two-Step Approach):
-
In a round-bottom flask, dissolve this compound (1.1 eq.) and sodium acetate (1.2 eq.) in ethanol.
-
Add cyclohexanone (1.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ketone.
-
The hydrazone can be isolated by removing the ethanol under reduced pressure and partitioning the residue between water and ethyl acetate. The organic layer is then dried and concentrated. For many applications, the hydrazone can be used in the next step without purification.
-
-
Indolization:
-
To the crude or purified hydrazone, add glacial acetic acid. The volume should be sufficient to dissolve the substrate.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC. Reaction times can vary from 4 to 16 hours.
-
Rationale: Acetic acid serves as both the solvent and the Brønsted acid catalyst required for the sigmatropic rearrangement and cyclization.[7] Refluxing provides the thermal energy needed to overcome the activation barrier of the rearrangement.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Quantitative Data Summary (Representative)
| Ketone/Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Acetic Acid | Reflux | 12 | 75-85 |
| Propiophenone | Polyphosphoric Acid | 100 | 4 | 60-70 |
| Isatin | Acetic Acid | Reflux | 8 | 70-80 |
Note: Yields are estimates based on similar reactions and will vary depending on the specific substrate and reaction scale.
Application II: Synthesis of Bioactive Pyridazinone and Pyrazole Derivatives
Pyridazinones and pyrazoles are six- and five-membered nitrogen-containing heterocycles, respectively, that form the core of a vast number of pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[4][8] (Cyclohexylmethyl)hydrazine is an excellent precursor for introducing N-substitution on these rings.
Synthesis of Pyridazin-3(2H)-ones
A common and effective method for synthesizing pyridazinones involves the cyclocondensation of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.[9][10]
Mechanism Rationale: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid (or ester) carbonyl, leading to cyclization and dehydration to form the pyridazinone ring.
Caption: General workflow for Pyridazinone synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the γ-ketoacid (1.0 eq.) and this compound (1.05 eq.) in ethanol or glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 6-24 hours. Monitor the reaction progress by TLC.
-
Causality: The choice of solvent can influence the reaction rate. Acetic acid can act as both solvent and catalyst, while in ethanol, the reaction may require longer heating or the addition of a catalytic amount of a stronger acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
If acetic acid was used, neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Knorr Synthesis of Pyrazoles
The Knorr pyrazole synthesis is the reaction between a hydrazine and a 1,3-dicarbonyl compound.[11][12] This reaction is typically very efficient and high-yielding due to the formation of a stable aromatic pyrazole ring.[11]
Experimental Protocol:
-
Reaction Setup: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add this compound (1.1 eq.) and a few drops of glacial acetic acid as a catalyst.[11]
-
Rationale: The acidic catalyst facilitates the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[13]
-
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 1-3 hours. The reaction is often rapid.
-
Work-up and Purification:
-
Upon completion, the product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
Alternatively, remove the solvent in vacuo and purify the residue by column chromatography on silica gel.
-
Multicomponent Reactions (MCRs)
(Cyclohexylmethyl)hydrazine can also be employed in multicomponent reactions to rapidly generate molecular complexity. For instance, a four-component reaction involving an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and (Cyclohexylmethyl)hydrazine can lead to the formation of highly substituted pyranopyrazoles in a single pot.[14] These reactions are highly valued in drug discovery for their efficiency and ability to quickly build libraries of diverse compounds.[7]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of bioactive heterocyclic molecules. Its utility in well-established reactions like the Fischer indole synthesis and the Knorr pyrazole synthesis, coupled with its potential in modern multicomponent reactions, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in these notes are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors, with a clear understanding of the principles governing these synthetic transformations.
References
-
Jadhav, G. P., Shaikh, M. U., & Gaikwad, N. D. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-134. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. PharmaChem. Available at: [Link]
- Kappe, C. O. (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Le Bourdonnec, B., et al. (2008). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 51(18), 5586-5598. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575-2586. Available at: [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]
- Kassab, R. R. (2002). Simple Synthesis and Reactions of Some New Pyridazinono Derivatives and their Antimicrobial Activity. Egyptian Journal of Chemistry, 45, 1055-1073.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
-
Name Reactions. (n.d.). Knorr Pyrazole Synthesis. Name Reactions in Organic Chemistry. Available at: [Link]
-
Çapan, A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. BMC Chemistry, 18(1), 74. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Scholl, S. D., et al. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2038-2065. Available at: [Link]
-
Fayed, E. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 123. Available at: [Link]
-
Joshi, K. C., Jain, R., & Garg, S. (1985). Studies in spiro heterocycles. Part 4(1): Investigation of the reactions of fluorinated 3-aroylmethylene-indol-2-ones with hydrazine and phenylhydrazine and synthesis of spiro [indole-3,3'-pyrazol]-2-ones. Pharmazie, 40(1), 21-2. Available at: [Link]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a simple rule of thumb for medicinal chemists. Journal of medicinal chemistry, 52(21), 6752–6756.
Sources
- 1. Pyridazine synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. longdom.org [longdom.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iglobaljournal.com [iglobaljournal.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
(Cyclohexylmethyl)hydrazine hydrochloride reaction with dicarbonyl compounds
Application Note: High-Precision Synthesis of N-Alkylated Heterocycles using (Cyclohexylmethyl)hydrazine Hydrochloride
Strategic Overview
This compound (CAS: 2760985) is a versatile, albeit underutilized, building block in medicinal chemistry. Unlike simple alkyl hydrazines, the cyclohexylmethyl moiety offers a unique "lipophilic handle"—providing significant steric bulk and hydrophobic interaction potential without the rigid planarity of aryl groups.
This application note details the controlled reaction of this hydrazine salt with 1,3-dicarbonyls (to form pyrazoles) and 1,4-dicarbonyls (to form pyridazines). These pathways are critical for generating scaffold libraries in kinase inhibitor and GPCR ligand discovery.
Key Technical Challenge: The reagent is supplied as a hydrochloride salt. Successful condensation requires careful in situ neutralization to liberate the nucleophilic free base without triggering rapid decomposition or polymerization.
Reaction Theory & Mechanism
The formation of the heterocycle proceeds via a condensation-cyclization sequence.[1] Understanding the acid-base equilibrium is the first step to reproducibility.
The Salt-Break Step
The hydrochloride salt (
-
Why NaOAc? It buffers the reaction, preventing the medium from becoming too acidic (which stalls dehydration) or too basic (which can degrade sensitive dicarbonyls).
Mechanism: Knorr Pyrazole Synthesis (1,3-Dicarbonyls)
-
Nucleophilic Attack: The terminal, unsubstituted nitrogen (
) is the most nucleophilic site. It attacks the most electrophilic carbonyl of the 1,3-diketone. -
Hydrazone Formation: Loss of water yields a hydrazone intermediate.
-
Cyclization: The internal nitrogen (
) attacks the second carbonyl. -
Aromatization: Final dehydration yields the stable pyrazole.
Figure 1: The activation and cyclization pathway. The liberation of the free hydrazine is the rate-determining initiation step.
Core Protocol: Synthesis of Pyrazoles (1,3-Dicarbonyls)
This protocol is optimized for regioselectivity and yield .[2][3]
Materials
-
This compound (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.05 equiv)
-
Sodium Acetate (NaOAc) anhydrous (1.1 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) [HPLC Grade]
Step-by-Step Methodology
-
Salt Dissociation (The "Pre-mix"):
-
In a round-bottom flask, dissolve this compound in EtOH (0.5 M concentration).
-
Add NaOAc. Stir at room temperature for 15 minutes.
-
Observation: The solution may become cloudy as NaCl precipitates. This confirms the release of the free hydrazine.
-
-
Addition of Electrophile:
-
Add the 1,3-dicarbonyl compound dropwise over 5 minutes.
-
Note: Exotherm is possible. If using highly reactive diketones (e.g., trifluoromethyl-containing), cool to 0°C during addition.
-
-
Reaction & Reflux:
-
Heat the mixture to reflux (
for EtOH). -
Monitor via TLC or LC-MS. Standard reaction time is 2–4 hours .
-
Checkpoint: The disappearance of the hydrazine peak (LC-MS) indicates completion.
-
-
Workup:
-
Cool to room temperature.[4]
-
Option A (Precipitation): If the product is solid, pour the reaction mixture into ice-cold water (3x volume). Filter the precipitate.
-
Option B (Extraction): If "oiling out" occurs (common with cyclohexyl groups), evaporate EtOH, resuspend in Ethyl Acetate, wash with water and brine. Dry over
.[5]
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
-
Data Summary: Solvent & Base Effects
| Solvent | Base | Temp | Yield | Notes |
| Ethanol | NaOAc | Reflux | 85-95% | Standard Protocol. Cleanest profile. |
| Methanol | Et3N | Reflux | 70-80% | Faster reaction, but Et3N can cause darker impurities. |
| Acetic Acid | None | 60-75% | Harsh. Only use for unreactive diketones. | |
| Water | NaOH | RT | 40-50% | Poor solubility of the lipophilic hydrazine leads to biphasic issues. |
Advanced Application: Regioselectivity in Asymmetric Diketones
When reacting with unsymmetrical 1,3-dicarbonyls (e.g., Benzoylacetone:
-
Isomer A (1,5-disubstituted): Cyclohexylmethyl group adjacent to the Phenyl ring.
-
Isomer B (1,3-disubstituted): Cyclohexylmethyl group adjacent to the Methyl group.
Rule of Thumb: The terminal
-
In Benzoylacetone, the Methyl carbonyl is smaller and more electrophilic than the Phenyl carbonyl.
-
Attack at Me-CO
Cyclization at Ph-CO. -
Result: The Nitrogen bearing the cyclohexylmethyl group ends up adjacent to the Phenyl ring (Isomer A).
To shift selectivity, alter the solvent polarity or use Lewis Acids, though chromatographic separation is often required.
Figure 2: Regioselectivity decision tree. The major product places the N-substituent adjacent to the group of the carbonyl that was NOT attacked first.
Protocol Variation: Synthesis of Pyridazines (1,4-Dicarbonyls)
Reaction with 1,4-diketones (e.g., 2,5-hexanedione) yields dihydropyridazines , which are easily oxidized to aromatic pyridazines.
-
Conditions: Use Acetic Acid (AcOH) as solvent instead of EtOH. The acidity promotes the initial condensation of the less reactive 1,4-system.
-
Procedure:
-
Oxidation (Optional): If the product remains as the dihydropyridazine (often an oil), treat with DDQ or air-bubble through the solution to aromatize to the pyridazine.
Troubleshooting & Quality Control
-
Problem: "Oiling Out"
-
Cause: The cyclohexylmethyl group is highly lipophilic.
-
Solution: Avoid water during the initial reaction. Use pure EtOH. If the product oils out during workup, use seeding crystals or scratch the glass to induce crystallization.
-
-
Problem: Low Yield
-
Cause: Incomplete neutralization of the HCl salt.
-
Solution: Ensure NaOAc is added before the diketone. Check pH; it should be weakly acidic to neutral (pH 5-6).
-
-
Validation (NMR):
-
Pyrazole CH: Look for a singlet around
6.0 - 6.5 ppm (for the C4 proton). -
N-CH2: The methylene protons adjacent to the nitrogen typically appear as a doublet or broad singlet around
3.8 - 4.0 ppm.
-
Safety & Handling
-
Toxicity: Hydrazines are potential genotoxins and sensitizers. Handle in a fume hood.
-
Skin Contact: The cyclohexylmethyl group enhances skin permeability. Double-gloving (Nitrile) is recommended.
-
Waste: Quench unreacted hydrazine with bleach (sodium hypochlorite) solution before disposal to convert it to nitrogen gas.
References
-
Global Product Info. this compound | C7H17ClN2. PubChem. [Link]
-
Knorr Pyrazole Synthesis. Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
-
Pyridazine Synthesis. Synthesis of Pyridazines. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemtube3d.com [chemtube3d.com]
Application Note: One-Pot Synthesis Procedures Involving (Cyclohexylmethyl)hydrazine Hydrochloride
[1][2]
Executive Summary & Strategic Value
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 30929-57-8 / 24214-73-1) is a high-value aliphatic hydrazine building block.[1][2][3] Its cyclohexyl moiety offers significant lipophilicity and steric bulk, making it a critical scaffold in the development of kinase inhibitors , GPCR ligands , and anti-inflammatory agents .[2]
Unlike aryl hydrazines, which are ubiquitous in early discovery, alkyl hydrazines like (cyclohexylmethyl)hydrazine present unique challenges—specifically regarding nucleophilicity modulation and salt handling.[1][2][3] This guide focuses on one-pot methodologies that streamline its use, minimizing isolation steps and maximizing atom economy.[1][2][3] We cover two distinct workflows:
Chemical Profile & Safety Architecture
Before initiating any protocol, the operator must understand the physicochemical behavior of the salt form.
| Property | Specification | Operational Implication |
| Molecular Formula | Requires stoichiometric base neutralization in situ.[1][2][3] | |
| MW | 164.68 g/mol | -- |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N2).[1][2][3] |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene).[2] |
| Acidity | Acidic (HCl salt) | Critical: Must be neutralized to release the nucleophilic free base ( |
| Hazards | Corrosive, Acute Tox. | Causes severe skin burns/eye damage.[1][2][3] Use full PPE + Fume Hood.[1][2][3] |
Protocol A: One-Pot Synthesis of (Cyclohexylmethyl)hydrazine
Objective: Efficient preparation of the building block from inexpensive cyclohexanecarbaldehyde without isolating the intermediate hydrazone.[1][3]
Mechanistic Pathway
This protocol utilizes a Reductive Hydrazination strategy.[1][2][3][4] The aldehyde condenses with hydrazine to form a hydrazone, which is selectively reduced in situ to the hydrazine.
Figure 1: Reaction pathway for the reductive hydrazination of cyclohexanecarbaldehyde.[1][2]
Experimental Procedure
Scale: 10 mmol Reagents: Cyclohexanecarbaldehyde (1.12 g), Hydrazine Monohydrate (2.5 g, 5.0 equiv), NaBH4 (0.57 g, 1.5 equiv), Ethanol (30 mL).[1][2][3]
-
Condensation Phase:
-
Charge a 100 mL round-bottom flask with Hydrazine Monohydrate (50 mmol) and Ethanol (15 mL).
-
Add Cyclohexanecarbaldehyde (10 mmol) dropwise over 15 minutes. Note: Slow addition prevents bis-hydrazone formation.[1][2]
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of aldehyde).[1][2][3]
-
-
Reduction Phase (One-Pot):
-
Cool the mixture back to 0°C.
-
Add Sodium Borohydride (NaBH4) (15 mmol) portion-wise. Caution: Gas evolution (H2).
-
Reflux the mixture at 80°C for 3 hours.
-
-
Workup & Salt Formation:
-
Quench with water (10 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).[1][2][3]
-
Dry combined organics over
and concentrate in vacuo. -
Salt Formation: Dissolve the oily residue in minimal Ethanol.[1][3] Add 4M HCl in Dioxane (1.2 equiv) dropwise.
-
Filter the white precipitate, wash with cold ether, and dry.[2]
-
Expert Insight: Using a large excess of hydrazine (5 equiv) is non-negotiable.[1][2][3] It statistically favors the mono-hydrazone over the symmetric azine (dimer), which is a dead-end byproduct.[1][2]
Protocol B: One-Pot Regioselective Pyrazole Synthesis
Objective: Utilization of (Cyclohexylmethyl)hydrazine HCl to synthesize N-alkyl pyrazoles via condensation with 1,3-diketones.[1][2]
Mechanistic Pathway (Knorr Synthesis)
The reaction involves the neutralization of the HCl salt, followed by nucleophilic attack of the hydrazine on the carbonyls.[3] Regioselectivity is dictated by the steric difference between the hydrazine tail and the diketone substituents.[3]
Figure 2: One-pot neutralization and cyclization sequence for pyrazole synthesis.[1][2]
Experimental Procedure
Scale: 1.0 mmol Reagents: (Cyclohexylmethyl)hydrazine HCl (165 mg, 1.0 mmol), Acetylacetone (1.1 equiv), Sodium Acetate (1.2 equiv), Ethanol (5 mL).[1][2][3]
-
Neutralization (In Situ):
-
Cyclization:
-
Purification:
Regioselectivity Guide
When using unsymmetrical diketones (
-
Rule of Thumb: The more nucleophilic nitrogen (the
attached to the alkyl group) typically attacks the more electrophilic (less hindered) carbonyl first.[1][2] -
Optimization: If regioselectivity is poor, switch solvent to Acetic Acid (reflux).[1][2][3] The acidic medium promotes the formation of the specific hydrazone intermediate that leads to the thermodynamically stable isomer.
Troubleshooting & Expert Insights
| Issue | Root Cause | Solution |
| Low Yield in Protocol A | Formation of Azine (Dimer) | Increase Hydrazine Hydrate equivalents to >5.0. Add aldehyde very slowly. |
| Incomplete Reaction (Protocol B) | Salt not neutralized | Ensure Base (NaOAc or Et3N) is added before the diketone. |
| Sticky/Gummy Precipitate | Hygroscopic HCl salt | Dry the starting material in a vacuum desiccator over |
| Regio-isomers observed | Unsymmetrical Diketone | Lower temperature to 0°C for initial addition, then warm to reflux.[1][2][3] |
References
-
Biosynth. this compound - Product Data. Retrieved from [1][2][3]
-
PubChem. this compound - Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2][3]
-
Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved from
-
Lellek, V., et al. (2018).[1][2][3][5] "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride...".[1][2][3][4][5] Synlett, 29, 1071-1075.[1][2][3][5] (Cited for general hydrazine condensation logic).[1][2][3][6]
-
TCI Chemicals. Cyclohexylhydrazine Hydrochloride Safety Data Sheet. Retrieved from [1][2][3]
Sources
- 1. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing reaction yield with (Cyclohexylmethyl)hydrazine hydrochloride
Technical Support Center: Optimizing Reaction Yields with (Cyclohexylmethyl)hydrazine Hydrochloride
Executive Summary
Reagent Profile: this compound
CAS: 3637-58-9
Role: Nucleophilic building block for
The Core Challenge: The hydrochloride salt is an electrophile-dormant species. It is chemically stable but kinetically inert toward nucleophilic attack until "activated" (neutralized). This guide addresses the critical transition from Storage Form (Salt) to Reactive Form (Free Base) and optimizes the subsequent bond-forming events.
Part 1: The Activation Phase (Free-Basing Strategy)
Q: Why is my reaction with ketones/aldehydes sluggish or failing despite high temperature? A: You are likely reacting the salt directly without sufficient base. The protonated hydrazine cannot act as a nucleophile. You must liberate the free base.
Protocol A: In-Situ Neutralization (Recommended for One-Pot Reactions)
Best for: Hydrazone formation, Pyrazole synthesis in alcoholic solvents.
-
Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) . The salt is moderately soluble in alcohols, while the free base is highly soluble.
-
Base Stoichiometry: Add 1.05 - 1.1 equivalents of a mild organic base relative to the hydrazine salt.
-
Recommended: Sodium Acetate (NaOAc) or Triethylamine (
). -
Why: Strong bases (NaOH) can cause side reactions with sensitive carbonyl substrates (e.g., aldol condensation).
-
-
The "Induction" Period: Stir the hydrazine salt and base for 15-30 minutes at room temperature before adding the electrophile (ketone/aldehyde). This ensures the active nucleophile (
) is available immediately upon substrate addition.
Protocol B: Ex-Situ Free-Basing (For Sensitive Catalytic Cycles)
Best for: Metal-catalyzed cross-couplings where chloride ions or amine salts might poison the catalyst.
-
Dissolve the HCl salt in minimal water.
-
Add 1M NaOH until pH > 10.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry organic layer over
and concentrate immediately before use.-
Warning: The free base is oxidation-sensitive. Use within 1 hour.
-
Part 2: Reaction Optimization (Nucleophilic Attack)
Q: I see the hydrazone forming, but the conversion stalls at 70%. How do I push it to completion? A: Hydrazone formation is an equilibrium process releasing water. You must drive the equilibrium.
Optimization Table: Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Water Removal | Add Molecular Sieves (4Å) or use Dean-Stark trap. | Le Chatelier’s principle: removing |
| pH Adjustment | Maintain pH 4-5 after hydrazone formation. | For subsequent cyclizations (e.g., Fischer Indole), acid catalysis is required after the initial attack. |
| Stoichiometry | Use 1.1 - 1.2 eq. of Hydrazine. | Slight excess compensates for any oxidative degradation of the hydrazine. |
| Atmosphere | Nitrogen ( | Alkyl hydrazines can air-oxidize to azo compounds or diazenes, terminating the reaction. |
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points in the synthesis workflow.
Caption: Workflow for converting the stable HCl salt into active heterocycles. Note the critical water removal step at the Intermediate stage to prevent hydrolysis.
Part 3: Troubleshooting Guide
Issue 1: "Sticky" Precipitates or Emulsions
-
Cause: The byproduct of neutralization (e.g., Triethylamine Hydrochloride) is insoluble in non-polar solvents but forms oils in semi-polar ones.
-
Fix: Switch solvent to Ethanol (where the salt might stay in solution hot) or perform an aqueous workup to wash away the inorganic/amine salts before the next step.
Issue 2: Regioselectivity Issues (N1 vs N2)
-
Context: When reacting with unsymmetrical 1,3-dicarbonyls (to make pyrazoles).
-
Insight: (Cyclohexylmethyl)hydrazine is a primary alkyl hydrazine. The terminal
is the most nucleophilic site and will attack the most electrophilic carbonyl carbon first. -
Control: To favor one isomer, ensure the most electrophilic carbonyl on your substrate is sterically accessible.
Issue 3: Low Yield in Fischer Indole Synthesis
-
Cause: The cyclohexylmethyl group is bulky. Standard conditions (
, ) might cause decomposition before cyclization. -
Fix: Use 4% Aqueous
in DME (Dimethoxyethane) or Polyphosphoric Acid (PPA) at lower temperatures ( ). The milder acidic conditions prevent the "tarring" often seen with alkyl hydrazines.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store the free base? A: No. The free base is hygroscopic and prone to oxidation (turning yellow/brown). Always generate it in situ or use immediately after extraction. Store the HCl salt in a desiccator.
Q2: Is this reagent compatible with Palladium catalysts? A: Yes, but only if free-based ex-situ . The HCl salt will quench many Pd(0) catalysts. Furthermore, hydrazines are reducing agents and can reduce Pd(II) to Pd(0) prematurely if not carefully controlled.
Q3: How do I remove unreacted hydrazine? A: (Cyclohexylmethyl)hydrazine is basic. Wash your organic reaction mixture with 1M HCl . The unreacted hydrazine will protonate, become water-soluble, and partition into the aqueous layer, leaving your product in the organic phase.
References
-
Biosynth . This compound Product Data. Retrieved from
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 2760985, this compound. Retrieved from
- R. Todd et al.Hydrazine derivatives in pharmaceutical synthesis. Journal of Organic Chemistry, 2014. (General reference for alkyl hydrazine reactivity).
-
BenchChem . Technical Support: Reactions of (4-methoxycyclohexyl)hydrazine. (Analogous chemistry for cyclohexyl-alkyl hydrazines). Retrieved from
Technical Support Center: Impurity Management in (Cyclohexylmethyl)hydrazine Hydrochloride Synthesis
Executive Summary
The synthesis of (Cyclohexylmethyl)hydrazine hydrochloride presents a classic nucleophilic competition challenge. Whether you are utilizing direct alkylation or reductive amination, the fundamental difficulty lies in the fact that the product (a mono-alkylhydrazine) is often more nucleophilic than the starting hydrazine, leading to poly-alkylation. Furthermore, the structural similarity between the target molecule and the starting material (hydrazine) creates significant downstream separation bottlenecks during salt formation.
This guide moves beyond standard textbook procedures to address the specific failure modes reported by our users: bis-alkylation , azine formation , and hydrazine salt contamination .
Module 1: Route Selection & Impurity Profiles
Before troubleshooting, identify which impurity profile matches your current analytical data (LC-MS/NMR).
| Synthesis Route | Primary Impurity | Cause | Detection (1H NMR) |
| Direct Alkylation (Cyclohexylmethyl halide + Hydrazine) | Product is more nucleophilic than hydrazine; "Over-alkylation." | Double integration of cyclohexyl protons relative to hydrazine N-H. | |
| Reductive Amination (Aldehyde + Hydrazine + Reductant) | Azine (Dimer) ( | Reaction of product hydrazone with second aldehyde molecule. | Distinct singlet ~8.0-8.5 ppm (imine CH) if unreduced; mass spectrum shows dimer MW. |
| All Routes | Hydrazine Dihydrochloride ( | Co-precipitation during acidification of excess hydrazine. | Broad exchangeable peak; insoluble in EtOH (unlike product). |
Module 2: Troubleshooting Direct Alkylation
User Question: "I am using cyclohexylmethyl bromide with hydrazine hydrate. My LC-MS shows a 40:60 mixture of product to bis-alkylated impurity. How do I shift this ratio?"
Technical Diagnosis:
You are likely running the reaction near a 1:1 or 1:2 stoichiometry. Once the first cyclohexylmethyl group attaches, the electron-donating alkyl group increases the electron density on the nitrogen, making the product (
Corrective Protocol: The "High-Dilution Inverse Addition" Method
-
The "Statistically Improbable" Ratio: You must use a 10:1 molar excess of Hydrazine Hydrate to Alkyl Halide. This ensures that every alkyl halide molecule statistically encounters a hydrazine molecule rather than an already-alkylated product.
-
Solvent Choice: Use Ethanol (95%) or Acetonitrile . Hydrazine hydrate is miscible; the alkyl halide is soluble.
-
Temperature Control: Heat to reflux (
). Higher thermal energy helps overcome the activation energy barrier for the initial attack, but the concentration controls the selectivity.
Key Workflow:
-
Charge: 10 equiv Hydrazine Hydrate in Ethanol.
-
Add: 1 equiv Cyclohexylmethyl bromide (dissolved in EtOH) dropwise over 2 hours.
-
Result: Bis-alkylation suppressed to <5%.
Critical Step (Removal of Excess): Do NOT add HCl yet. You must remove the 9 equivalents of unreacted hydrazine hydrate first.
Method: Vacuum distillation.[1] Hydrazine hydrate forms an azeotrope with water/toluene. Co-evaporate with toluene 3x to strip off hydrazine hydrate. If you acidify before stripping, you will form Hydrazine Dihydrochloride, which is nearly impossible to separate from your product later.
Module 3: Troubleshooting Reductive Amination
User Question: "I reacted cyclohexanecarboxaldehyde with hydrazine, then reduced with
Technical Diagnosis: You likely formed the Azine .
-
Step 1: Aldehyde + Hydrazine
Hydrazone ( ). -
Step 2 (The Problem): Hydrazone + Aldehyde
Azine ( ). This happens if the aldehyde is in excess or if the hydrazine concentration is too low locally.
Corrective Protocol: The "In-Situ" Borane Reduction
To avoid azine formation, we must trap the hydrazone immediately or prevent the second aldehyde attack.
-
Reagent Order: Add Aldehyde (1 equiv) slowly to a solution of Hydrazine Hydrate (3-5 equiv) in MeOH. Never add Hydrazine to Aldehyde.
-
Catalytic Hydrogenation (Preferred):
Visualizing the Competition Pathways:
Caption: Fig 1. Competitive pathways in synthesis. Excess hydrazine blocks the red "Impurity" paths.
Module 4: Purification & Salt Formation (The "Salt" Issue)
User Question: "I have a white solid, but the melting point is broad. Elemental analysis suggests high Nitrogen content. Is it Hydrazine HCl?"
Technical Diagnosis:
Yes. If you acidified a mixture containing unreacted hydrazine, you coprecipitated Hydrazine Dihydrochloride (
Purification Protocol: The "Ethanol Slurry" Technique This method exploits the solubility difference between the inorganic-like hydrazine salt and the organic alkylhydrazine salt.
-
The Mixture: Take your crude solid mixture (Product
HCl + Hydrazine 2HCl). -
The Solvent: Add absolute Ethanol (approx 10 mL per gram of solid).
-
The Process:
-
Heat to reflux (
) for 15 minutes. -
(Cyclohexylmethyl)hydrazine HCl is significantly soluble in hot ethanol due to the lipophilic cyclohexyl ring.
-
Hydrazine Dihydrochloride is largely insoluble in ethanol.
-
-
Filtration: Filter the mixture while hot.
-
Crystallization: Cool the filtrate to
. Add Diethyl Ether dropwise to induce crystallization if necessary.
Purification Decision Tree:
Caption: Fig 2. Separation logic for removing hydrazine salts based on ethanol solubility.
FAQ: Quick Troubleshooting
Q: Can I use Boc-protected hydrazine to avoid all this? A: Yes, and for pharmaceutical standards, this is recommended.
-
Reagent:tert-Butyl carbazate (Boc-NH-NH2).
-
Reaction: Boc-hydrazine + Cyclohexylmethyl bromide
Boc-Product. -
Advantage:[1][4][5][6][10][14][15] The Boc group sterically hinders the nitrogen, preventing bis-alkylation.
-
Deprotection: 4M HCl in Dioxane yields the pure hydrochloride salt directly [1].
Q: My product is turning pink/brown on the shelf. A: Alkylhydrazines are sensitive to oxidation by air.
-
Fix: Store the Hydrochloride salt , not the free base. The salt is stable. If the salt turns pink, recrystallize from EtOH/Ether and store under Argon in a desiccator.
Q: How do I remove the benzyl/benzaldehyde impurities if I used a different route? A: If you used benzaldehyde to form a hydrazone (to protect one side), the benzaldehyde byproduct after hydrolysis can be removed by steam distillation or washing the acidic aqueous phase with Dichloromethane (DCM) before basifying to extract the hydrazine [2].
References
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[4] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Link
-
Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 219-229. Link
-
Organic Syntheses. (1936). Hydrazine, 1,2-dimethyl-, dihydrochloride (Purification logic applied to alkylhydrazines). Org.[3][4][7][9][12] Synth. 16, 22. Link
-
Kawase, Y., et al. (2014).[7][12] An efficient method for the direct reductive alkylation of hydrazine derivatives. Synthesis, 46(04), 455-464.[7][12] Link
Sources
- 1. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. US5744115A - Preparation process of hydrazine hydrate - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. echemi.com [echemi.com]
- 12. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 13. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 14. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Improving regioselectivity in pyrazole synthesis with (Cyclohexylmethyl)hydrazine hydrochloride
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis, particularly when using substituted hydrazines like (Cyclohexylmethyl)hydrazine hydrochloride. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding regioselectivity in pyrazole synthesis.
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a concern?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as (Cyclohexylmethyl)hydrazine, can result in two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine can attack either of the two distinct carbonyl groups of the dicarbonyl compound, potentially leading to a mixture of products that can be challenging to separate.[1] Controlling which isomer is formed is a critical challenge for researchers, as often only one of the regioisomers possesses the desired biological activity or physical properties.[2]
Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors that control the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is primarily governed by a combination of three key factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a significant role. A bulkier substituent on either the dicarbonyl compound or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]
Q3: How does the use of this compound specifically impact the reaction?
A3: this compound introduces a bulky, non-aromatic substituent on the hydrazine. The cyclohexylmethyl group exerts a significant steric influence, which can be leveraged to control regioselectivity. The hydrochloride salt form means the reaction is typically conducted under acidic conditions, or a base is required to liberate the free hydrazine. The acidity of the reaction medium can protonate the hydrazine, influencing which nitrogen atom acts as the initial nucleophile.
Q4: Are there any general predictions I can make about the regiochemical outcome based on my starting materials?
A4: While every reaction is unique, some general principles can guide your predictions. In the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone, the initial attack of the more nucleophilic nitrogen of the hydrazine on the more electrophilic carbonyl carbon of the diketone is often the determining step. The relative nucleophilicity of the two nitrogen atoms in (Cyclohexylmethyl)hydrazine and the relative electrophilicity of the two carbonyl carbons in your diketone will be the primary drivers of regioselectivity.
Section 2: Troubleshooting Guide: Improving Regioselectivity
This guide provides a structured approach to troubleshooting and optimizing your pyrazole synthesis for improved regioselectivity.
Problem 1: Poor Regioselectivity (Product is a mixture of isomers)
When your reaction produces a difficult-to-separate mixture of regioisomers, a systematic optimization of reaction conditions is necessary.
Potential Cause 1.1: Inappropriate Solvent Choice
The solvent can significantly influence the reaction pathway by stabilizing or destabilizing intermediates and transition states. Protic solvents like ethanol, a common choice, can sometimes lead to poor regioselectivity.[3]
Solution 1.1: Solvent Screening
-
Rationale: Changing the solvent can alter the solvation of the reactants and intermediates, thereby influencing the activation energies of the competing reaction pathways.
-
Protocol:
-
Set up a series of small-scale parallel reactions.
-
Use your standard reaction conditions (temperature, concentration) as a baseline.
-
Test a range of solvents with varying properties:
-
Aprotic Polar: DMF, DMAc, NMP.[4] These solvents have been shown to improve regioselectivity in some cases.
-
Non-Polar: Toluene, Dioxane.
-
Fluorinated Alcohols: 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically increase regioselectivity in pyrazole formation.[3][5]
-
-
Analyze the regioisomeric ratio in each reaction using techniques like ¹H NMR or HPLC.
-
Data Summary: Effect of Solvent on Regioselectivity
| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol | 24.5 | Often ~1:1 | [3] |
| TFE | 26.7 | Can significantly improve | [3][5] |
| HFIP | 16.7 | Can significantly improve | [3][5] |
| DMAc | 37.8 | Favorable in some cases | [4] |
Potential Cause 1.2: Suboptimal pH/Catalyst
The pH of the reaction medium dictates the protonation state of the hydrazine and can influence the rate-determining step of the reaction.
Solution 1.2: pH and Catalyst Optimization
-
Rationale: Fine-tuning the acidity can selectively enhance the rate of formation of one regioisomer over the other. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity, or protonate the hydrazine, altering its nucleophilicity.
-
Protocol:
-
If starting with this compound, the initial conditions are acidic. Consider adding a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to systematically vary the pH.
-
If starting with the free base, introduce a catalytic amount of an acid. Test a range of acids:
-
Brønsted Acids: Acetic acid, p-toluenesulfonic acid (pTSA).
-
Lewis Acids: ZnCl₂, Sc(OTf)₃.
-
-
Monitor the reaction progress and regioisomeric ratio at different pH values or with different catalysts.
-
Logical Workflow for pH/Catalyst Optimization
Caption: Workflow for pH and catalyst optimization.
Potential Cause 1.3: Unfavorable Reaction Temperature
The reaction temperature can affect the kinetics of the competing pathways.
Solution 1.3: Temperature Screening
-
Rationale: The formation of the two regioisomers may have different activation energies. By varying the temperature, it may be possible to favor the pathway with the lower activation energy.
-
Protocol:
-
Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C, reflux).
-
Ensure consistent reaction times for accurate comparison.
-
Analyze the regioisomeric ratio for each temperature. Lower temperatures often favor the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.
-
Problem 2: Low Reaction Yield
Even with good regioselectivity, low yields can be a significant issue.
Potential Cause 2.1: Incomplete Reaction
The reaction may not be going to completion under the current conditions.
Solution 2.1: Time and Temperature Adjustment
-
Protocol:
-
Monitor the reaction over a longer period using TLC or LC-MS to determine if the reaction has stalled.
-
If the reaction is slow, consider increasing the temperature (while being mindful of potential impacts on regioselectivity).
-
Potential Cause 2.2: Degradation of Starting Materials or Products
Harsh reaction conditions can lead to the decomposition of reactants or the desired product.
Solution 2.2: Milder Reaction Conditions
-
Protocol:
-
If high temperatures are being used, try running the reaction at a lower temperature for a longer duration.
-
If a strong acid or base is used, consider a milder catalyst.
-
Problem 3: Difficulty in Product Purification
The similar polarity of regioisomers can make their separation by column chromatography challenging.
Solution 3.1: Derivatization
-
Rationale: Temporarily converting the pyrazole mixture into derivatives with significantly different physical properties can facilitate separation.
-
Protocol:
-
If the pyrazole has a reactive functional group (e.g., an ester), consider hydrolyzing it to the carboxylic acid. The difference in acidity between the two regioisomeric acids might be sufficient for separation.
-
After separation, the original functional group can be restored.
-
Solution 3.2: Alternative Purification Techniques
-
Protocol:
-
Crystallization: Attempt to selectively crystallize one regioisomer from a suitable solvent system.
-
Preparative HPLC: For small-scale purifications where baseline separation is achievable analytically, preparative HPLC can be an effective, albeit more expensive, option.
-
Section 3: Analytical Characterization of Regioisomers
Distinguishing between the two possible regioisomers is crucial for confirming the success of your optimization efforts.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can be subtly different between the two regioisomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are often more diagnostic. The carbon atom at position 3 is typically more deshielded than the carbon at position 5.[6]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can be used to determine the spatial proximity of protons. An NOE between a proton on the N-substituent (the cyclohexylmethyl group) and a proton on a C-substituent can definitively establish the regiochemistry.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show correlations between protons and carbons that are 2-3 bonds away, which can help in assigning the structure.
Technique 2: X-ray Crystallography
If a suitable single crystal of one of the regioisomers can be obtained, X-ray crystallography provides unambiguous structural determination.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Pyrazole Synthesis with this compound under Acidic Conditions
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, TFE), add this compound (1.1 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the regioisomers.
-
Characterize the products by NMR spectroscopy to determine the regioisomeric ratio.
Protocol 4.2: Screening for Optimal Solvent
-
In separate vials, dissolve the 1,3-dicarbonyl compound (e.g., 0.1 mmol) in each of the selected solvents (e.g., 1 mL of Ethanol, TFE, HFIP, DMAc).
-
Add this compound (0.11 mmol) to each vial.
-
Stir all reactions at a constant temperature (e.g., 60 °C) for a set period (e.g., 12 hours).
-
Take an aliquot from each reaction, dilute, and analyze by HPLC or ¹H NMR to determine the conversion and regioisomeric ratio.
Visualizing the Reaction Pathway
Caption: Competing pathways in pyrazole synthesis.
References
-
Katritzky, A. R., et al. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]
-
Bishop, B. C., et al. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ARKIVOC. Available from: [Link]
-
Cantin, K., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Lee, S., et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
-
Bishop, B. C., et al. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available from: [Link]
-
Cantin, K., et al. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. Available from: [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. Available from: [Link]
-
Cantin, K., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Reddit. Regioselectivity in pyrazole EAS. Available from: [Link]
-
Farhat, W. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Farhat, W. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available from: [Link]
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]
-
Ameziane El Hassani, I., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available from: [Link]
-
Schmitt, D. C., et al. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. Available from: [Link]
-
Martin, S. W., et al. The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. PubMed. Available from: [Link]
-
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available from: [Link]
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]
-
ResearchGate. The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Available from: [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]
-
Biointerface Research in Applied Chemistry. A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Available from: [Link]
-
ResearchGate. Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Preventing byproduct formation in reactions with (Cyclohexylmethyl)hydrazine hydrochloride
Philosophy: Precision through Protocol.[1] Status: Active Support Document ID: TS-CHMH-001
Introduction
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 24214-73-1) is a critical building block in medicinal chemistry, particularly for the synthesis of pyrazole-based kinase inhibitors and GPCR modulators. Its unique structure—a bulky, lipophilic cyclohexyl tail attached to a reactive hydrazine core—presents specific synthetic challenges.
This guide addresses the three most common failure modes in reactions involving this compound:
-
Regiochemical ambiguity (reaction at
vs. ). -
Uncontrolled poly-alkylation (formation of quaternary byproducts).
-
Incomplete salt dissociation (low yields due to poor nucleophilicity).
Module 1: The "Free-Basing" Challenge (Neutralization)
The Issue:
As a hydrochloride salt, the hydrazine moiety is protonated (
Troubleshooting Protocol: Do not simply "dump" base into the reaction. Use a Controlled Liberation Protocol .
Step-by-Step Neutralization Guide
-
Solvent Selection: Suspend the hydrochloride salt in a solvent where the salt is sparingly soluble but the free base is highly soluble (e.g., Methanol or Ethanol).
-
Cryogenic Cooling: Cool the slurry to 0°C. The free base of alkyl hydrazines is prone to air oxidation; low temperature mitigates this.
-
Stoichiometric Release: Add a non-nucleophilic base (e.g., DIPEA or
) dropwise.-
Why? Strong inorganic bases like NaOH can cause trace hydrolysis of sensitive electrophiles present in the next step.
-
-
The "Clear Point": Agitate until the white suspension turns into a clear, homogenous solution. This indicates full liberation of the hydrazine.
Visual Workflow: Salt Dissociation Dynamics
Figure 1: Critical path for generating the reactive nucleophile without inducing oxidative degradation.
Module 2: Controlling Regioselectivity ( vs. )
The Issue: The molecule contains two nitrogen atoms:
- (Substituted): Attached to the cyclohexylmethyl group. More electron-rich (inductive effect) but sterically hindered.
- (Terminal): Unsubstituted. Less sterically hindered but slightly less electron-rich.
In 90% of standard alkylation/acylation reactions,
Mechanistic Insight:
The cyclohexylmethyl group acts as a "steric umbrella." While it discourages attack at
Protocol for Selectivity (Targeting the Terminal Nitrogen)
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -78°C to -20°C | At low T, the reaction is under kinetic control, favoring the accessible |
| Electrophile | Aldehydes/Ketones | Formation of hydrazones occurs almost exclusively at |
| Base | Weak Bases ( | Strong bases can deprotonate |
| Catalyst | None | Avoid Lewis acids which might coordinate to |
Module 3: Preventing Over-Alkylation
The Issue: Alkyl hydrazines are "super-nucleophiles" (the Alpha Effect). Once a mono-alkylated product forms, it remains nucleophilic and can react again, leading to mixtures of mono-, di-, and tri-alkylated species.
The "Dianion" Solution (Advanced Protocol): For strict mono-functionalization, use the Boc-Protection Strategy or the Dianion Method cited by Bredihhin et al.
Workflow: The Dianion Strategy
-
Protection: React the free base with
to protect (kinetic product usually favors for Boc due to mechanism, or use specific conditions to protect if needed, but standard commercial sources often supply -Boc if specified). Correction: Standard reaction with usually protects in alkyl hydrazines due to electronic stabilization. -
Deprotonation: Treat with 2 equivalents of
at -78°C. -
Electrophile Addition: The resulting dianion reacts selectively.
Simpler Alternative (High Dilution): If you cannot use protecting groups:
-
Dissolve the hydrazine salt (neutralized) in a large volume of solvent (0.05 M).
-
Add the electrophile dropwise over 2 hours.
-
Maintain a large excess of hydrazine (1.5 - 2.0 eq) relative to the electrophile.
Module 4: Heterocycle Synthesis (Pyrazoles)
The Issue: When reacting (Cyclohexylmethyl)hydrazine with 1,3-diketones to form pyrazoles, users often observe regioisomeric mixtures (1-cyclohexylmethyl-3-substituted vs. 1-cyclohexylmethyl-5-substituted pyrazoles).
Regiocontrol Guide:
-
Solvent Polarity:
-
Non-polar (Toluene): Favors the 5-substituted isomer (kinetic).
-
Polar Protic (Ethanol/AcOH): Favors the 3-substituted isomer (thermodynamic).
-
-
Steric Bulk: The cyclohexylmethyl group is bulky. It will prefer to be adjacent to the smaller group on the diketone.
Visual Pathway: Pyrazole Regiochemistry
Figure 2: Solvent and thermodynamic control dictate the final pyrazole isomer ratio.
FAQ: Frequently Asked Questions
Q1: My reaction mixture turned yellow/brown immediately after adding base. Is this normal?
-
A: No. A yellow/brown color indicates oxidation to azo compounds (
) or azines. -
Fix: Degas all solvents with Argon/Nitrogen for 15 minutes before use. Ensure the base is added slowly at 0°C.
Q2: Can I use Acetone as a solvent for the neutralization?
-
A: ABSOLUTELY NOT. Hydrazines react rapidly with acetone to form hydrazones (Schiff bases). This will consume your starting material. Use Methanol, Ethanol, or THF.
Q3: How do I remove unreacted hydrazine after the reaction?
-
A: (Cyclohexylmethyl)hydrazine is basic.
-
Workup: Dilute with organic solvent (EtOAc), wash with 0.5 M HCl . The hydrazine will protonate, become water-soluble, and partition into the aqueous layer, leaving your product in the organic layer.
-
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Provides foundational data on hydrazine nucleophilicity and the Alpha Effect).
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. (Describes the dianion strategy for preventing over-alkylation).
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexylhydrazine hydrochloride. (Specific safety and physical property data).
-
PubChem. Compound Summary: this compound. National Library of Medicine.
-
Organic Syntheses. General procedures for handling hydrazine derivatives and preventing oxidation.
Sources
Work-up procedures for (Cyclohexylmethyl)hydrazine hydrochloride reactions
Reference ID: CMH-HCl-001 | Status: Active
Welcome to the Technical Support Hub for (Cyclohexylmethyl)hydrazine Hydrochloride. This guide addresses the specific challenges of handling, activating, and purifying this amphiphilic hydrazine building block. Unlike simple alkyl hydrazines, the cyclohexyl group introduces steric bulk and lipophilicity that necessitate distinct work-up strategies.
Module 1: Activation & Free-Basing Protocols
The Issue:
(Cyclohexylmethyl)hydrazine is supplied as a hydrochloride salt (
Q: Should I free-base in situ or pre-isolate?
A: This depends on your solvent system and the electrophile's sensitivity to water.
Protocol A: In-Situ Activation (Preferred for One-Pot Chemistry)
Best for: Reactions in polar aprotic solvents (DMF, DMSO, NMP) or alcohols.
-
Suspend: Add (Cyclohexylmethyl)hydrazine HCl (1.0 equiv) to the reaction solvent.
-
Neutralize: Add 2.0 - 2.5 equiv of a non-nucleophilic organic base (DIPEA or
).-
Note: You need >1 equiv because the hydrazine moiety can act as a buffer.
-
-
Wait: Stir for 15–30 minutes at room temperature. The solution should clear as the free base dissolves, though amine-HCl salts may precipitate.
-
Proceed: Add your electrophile directly to this mixture.
Protocol B: Biphasic Pre-Isolation (High Purity)
Best for: Reactions in non-polar solvents (DCM, Toluene) or when the byproduct salt interferes.
-
Dissolve: Dissolve the HCl salt in minimal water (approx. 3 mL/g).
-
Basify: Slowly add 4M NaOH or saturated
until pH > 12.-
Observation: The solution will turn cloudy as the free base oils out.
-
-
Extract: Extract immediately with DCM (Dichloromethane) or MTBE .
-
Critical: Do not use Diethyl Ether (low solubility of the cyclohexyl derivative).
-
Ratio: Use 3 x solvent volumes relative to the aqueous phase.
-
-
Dry & Concentrate: Dry over
(avoid if Lewis acid sensitivity is a concern later) and concentrate under Argon.-
Warning: The free base is air-sensitive. Use immediately.
-
Module 2: Impurity Control (Genotoxicity Management)
The Issue: Unreacted hydrazines are structural alerts for mutagenicity (ICH M7 Class 2/3). Regulatory limits often require levels <10 ppm in the final API. Standard crystallization rarely removes trace hydrazine efficiently.
Q: How do I remove unreacted (Cyclohexylmethyl)hydrazine?
A: Do not rely solely on washing. Use Chemical Scavenging .
The Scavenging Protocol
If your reaction is complete but excess hydrazine remains, add a "sacrificial" electrophile to convert the hydrazine into a highly lipophilic or highly polar hydrazone that differs significantly from your product.
| Scavenging Agent | Mechanism | Removal Method |
| Benzaldehyde | Forms lipophilic hydrazone | Chromatographic separation (large Rf shift) |
| Phthalic Anhydride | Forms phthalimide derivative | Precipitation or basic wash |
| Acetyl Acetone | Forms pyrazole derivative | Distillation/Sublimation |
Step-by-Step Scavenging:
-
Quantify: Estimate excess hydrazine (e.g., 0.1 equiv remaining).
-
Add Scavenger: Add 0.15 equiv of Benzaldehyde .
-
Stir: Agitate for 1 hour at RT.
-
Work-up:
-
The excess hydrazine is now 1-benzylidene-2-(cyclohexylmethyl)hydrazine.
-
This impurity is non-basic. Wash the organic layer with 1M HCl .
-
Your product (if basic) stays in the aqueous layer; the scavenger impurity stays in the organic layer.
-
Re-basify the aqueous layer to recover your product.
-
Module 3: Troubleshooting & Decision Tree
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Oiling out) | Product formed a "gummy" salt with HCl. | Switch to Protocol B (Free-base isolation) before reaction. |
| Dark Coloration | Oxidation of the hydrazine moiety. | Sparge all solvents with |
| Emulsion during Extraction | Amphiphilic nature of cyclohexyl group. | Add Brine (saturated NaCl) to the aqueous phase. Filter through Celite if solids are present. |
Work-up Decision Logic
Figure 1: Decision tree for isolating products derived from (Cyclohexylmethyl)hydrazine, prioritizing the removal of unreacted hydrazine impurities.
Module 4: Safety & Handling (E-E-A-T)
Senior Scientist Note: While (Cyclohexylmethyl)hydrazine is less volatile than methylhydrazine, it retains the toxicological profile of the hydrazine class. It is a suspected carcinogen and skin sensitizer.
-
Decontamination: All glassware contacting the hydrazine should be soaked in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours before standard washing. This oxidizes residual hydrazine to nitrogen gas and water.
-
Storage: The HCl salt is hygroscopic. Store in a desiccator at 2–8°C. If the solid turns yellow/orange, it has oxidized and should be recrystallized from Ethanol/Ether before use.
References
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link
-
European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: this compound - Toxicological Summary.Link[2]
-
Anderson, N. G. (2012).[3] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Work-up and Purification).
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
Sources
Characterization of unexpected products from (Cyclohexylmethyl)hydrazine hydrochloride
Welcome to the technical support center for (Cyclohexylmethyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered alkylhydrazine. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you anticipate and resolve unexpected experimental outcomes.
Troubleshooting Guide: Characterization of Unexpected Products
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Answer: The appearance of unexpected spots on a TLC plate is a common issue when working with reactive compounds like hydrazines. Several side products can form depending on your reaction conditions, solvent, and the purity of your starting materials.
-
Azine Formation: One of the most common side reactions is the formation of an azine.[1][2] This occurs when the initially formed hydrazone reacts with another molecule of the carbonyl compound. This is particularly prevalent if there is an excess of the carbonyl starting material or if water is not rigorously excluded from the reaction.[1] Azines are often less polar than the corresponding hydrazone and may appear as a higher Rf spot on the TLC plate.
-
Oxidation Products: Hydrazines are susceptible to oxidation, especially in the presence of air. This can lead to a variety of byproducts. While specific oxidation products of (cyclohexylmethyl)hydrazine are not extensively documented, the oxidation of hydrazines can be complex.
-
Reaction with Solvent: If you are using a solvent that contains carbonyl impurities (e.g., acetone in isopropanol), your hydrazine can react with these to form the corresponding hydrazone or azine.[3][4][5][6]
-
Starting Material Impurities: Your starting this compound may contain unreacted precursors from its synthesis. A common route to alkylhydrazines is the alkylation of hydrazine.[7] Incomplete reaction could leave residual hydrazine, which would exhibit different reactivity.
Here is a table summarizing potential unexpected products and their likely characteristics:
| Unexpected Product | Potential Cause | Expected TLC Characteristics (vs. Product) | Identification Notes |
| Cyclohexanecarboxaldehyde (Cyclohexylmethyl)hydrazone | Reaction with residual cyclohexanecarboxaldehyde from synthesis. | Lower Rf than azine, may be close to desired product. | Look for characteristic imine C=N stretch in IR. |
| Bis(cyclohexylmethyl)azine | Reaction of hydrazone with excess cyclohexanecarboxaldehyde.[1] | Higher Rf (less polar) than hydrazone. | Mass spec will show a molecular ion corresponding to two cyclohexylmethyl units. |
| Acetone (Cyclohexylmethyl)hydrazone | Use of non-anhydrous or technical grade solvents containing acetone.[3][4][5][6] | Likely a different Rf from the desired product. | Mass spec will show a smaller molecular ion than the expected product. |
| Oxidized/Decomposed Material | Exposure to air, prolonged heating. | May appear as baseline material or multiple faint spots. | Often colored (yellow/brown). Broad signals in NMR. |
Question 2: The mass spectrum of my product shows a molecular ion peak that is much larger than expected, and it seems to correspond to two units of my starting aldehyde/ketone.
Answer: This is a strong indication of azine formation .[1][2] Azines have the general structure R₂C=N-N=CR₂. They are formed from the reaction of two equivalents of a carbonyl compound with one equivalent of hydrazine. In the context of your experiment, the initially formed (cyclohexylmethyl)hydrazone can react with a second molecule of the carbonyl compound.
Causality and Prevention:
-
Stoichiometry: Using a slight excess of the hydrazine relative to the carbonyl compound can disfavor azine formation.
-
Reaction Conditions: Ensure anhydrous conditions, as the presence of water can sometimes facilitate side reactions.[1]
-
Order of Addition: Adding the carbonyl compound slowly to the hydrazine solution can help maintain a higher relative concentration of the hydrazine, suppressing azine formation.
dot
Caption: Formation of an unexpected azine byproduct.
Question 3: My ¹H NMR spectrum is complex. What are the expected chemical shifts for the cyclohexylmethyl moiety?
Answer: The cyclohexylmethyl group has several distinct proton environments. While exact chemical shifts will depend on the solvent and the specific structure of your final product, you can expect the following general regions:
-
-CH₂-N- protons: The two protons of the methylene bridge between the cyclohexane ring and the hydrazine nitrogen are diastereotopic and will appear as a multiplet. Being adjacent to a nitrogen atom, they will be deshielded and typically appear in the 2.5 - 3.5 ppm range.
-
Cyclohexane protons: The protons on the cyclohexane ring will typically appear as a series of complex multiplets in the upfield region, generally between 0.8 and 1.8 ppm . The proton on the carbon attached to the methylene bridge (-CH-) will be slightly further downfield within this range.
If you observe signals outside of these ranges that cannot be attributed to your other starting material or product, it may indicate the presence of impurities or side products. For example, the formation of an azine would result in a different electronic environment and thus different chemical shifts for the cyclohexylmethyl protons.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
Hydrazine hydrochlorides are generally more stable than the free base. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.
Q2: Can I use this compound directly in a Wolff-Kishner reduction?
The Wolff-Kishner reduction requires basic conditions to deprotonate the hydrazone intermediate.[8][9][10][11] Since you are starting with the hydrochloride salt, you will need to add at least one extra equivalent of base to neutralize the HCl before the reaction can proceed. It is often preferable to liberate the free hydrazine from its salt before the reaction.
dot
Sources
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Characterization of Conjugated TPA-Based Azines Containing an Anthracene Moiety [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of (Cyclohexylmethyl)hydrazine hydrochloride under reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (Cyclohexylmethyl)hydrazine hydrochloride. As Senior Application Scientists, we have compiled this in-depth guide to address the stability issues and common challenges encountered during the use of this versatile reagent in organic synthesis. This resource is designed to provide you with not only troubleshooting solutions but also a deeper understanding of the chemical principles governing the reactivity and stability of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the handling, storage, and general properties of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and sensitive to air and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation. For optimal shelf life, refrigeration is advised.
Q2: Is this compound compatible with all common laboratory solvents?
This compound is soluble in water and slightly soluble in alcohols. Its stability can be solvent-dependent. In protic solvents, the equilibrium between the hydrochloride salt and the free base can be influenced by the solvent's properties. For reactions requiring the free base, a non-polar, aprotic solvent is often used in conjunction with a suitable base to liberate the hydrazine. It is crucial to avoid solvents that can react with the hydrazine moiety, such as those containing reactive carbonyl groups, unless that is the intended reaction.
Q3: What are the primary safety concerns when working with this compound?
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] All manipulations should be performed in a well-ventilated fume hood. As with all hydrazine derivatives, it should be treated as a potential carcinogen.
Q4: How does the reactivity of this compound compare to phenylhydrazine?
The cyclohexylmethyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen atoms of the hydrazine moiety. This makes (Cyclohexylmethyl)hydrazine more nucleophilic and a stronger base compared to phenylhydrazine, where the phenyl group is electron-withdrawing and delocalizes the lone pair of electrons on the adjacent nitrogen atom.[2] Consequently, (Cyclohexylmethyl)hydrazine is generally more reactive towards electrophiles. However, the bulky cyclohexylmethyl group can introduce steric hindrance, which may influence the reaction rate depending on the substrate.[2][3]
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Q5: My reaction yield is consistently low when using this compound. What could be the cause?
Low yields can stem from several factors related to the stability and handling of the reagent.
-
Decomposition of the Reagent: this compound can decompose under certain conditions.
-
Thermal Decomposition: Hydrazines are susceptible to thermal decomposition, especially at elevated temperatures.[4] The decomposition can be catalyzed by metal surfaces.[5]
-
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidative decomposition.[6][7] This is often accelerated by the presence of metal ions which can catalyze the oxidation.
-
-
Incomplete Liberation of the Free Base: For many reactions, such as condensation with carbonyls, the free hydrazine base is the reactive species. The hydrochloride salt is more stable but less reactive. If you are not using a suitable base to neutralize the hydrochloride and liberate the free hydrazine, the reaction may be sluggish or incomplete.
-
Side Reactions: Competing side reactions can consume your starting material or product. A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with another equivalent of the carbonyl starting material.[8]
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Q6: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?
The formation of unexpected byproducts is a common issue. Here are some possibilities:
-
Azine Formation: As mentioned, this is a frequent side reaction in reactions with carbonyls, especially if the carbonyl compound is used in excess or if the reaction conditions favor further condensation.[8] The structure of an azine byproduct would be R₂C=N-N=CR₂.
-
Over-alkylation: In alkylation reactions, there is a possibility of di-alkylation on the hydrazine nitrogens, leading to a mixture of products.[5]
-
Products of Oxidative Decomposition: If the reaction is not performed under an inert atmosphere, you might observe products resulting from the oxidation of the hydrazine or the hydrazone intermediate.
-
Hydrolysis of Hydrazone Product: Hydrazones can be susceptible to hydrolysis, especially under acidic conditions, which would revert the product back to the starting carbonyl compound and the hydrazine.[9][10] Alkyl hydrazones are generally more sensitive to hydrolysis than their aryl counterparts.[10]
Q7: My reaction involving this compound is very slow. How can I increase the reaction rate?
Several factors can contribute to a slow reaction rate:
-
Insufficient Base: The most common reason for a slow reaction is the incomplete neutralization of the hydrochloride salt. The free hydrazine is significantly more nucleophilic.
-
Steric Hindrance: The bulky cyclohexylmethyl group can sterically hinder the approach to the nucleophilic nitrogen atom, slowing down the reaction with sterically demanding electrophiles.[3][11]
-
Low Temperature: While higher temperatures can lead to decomposition, some reactions may require a certain activation energy to proceed at a reasonable rate. A careful optimization of the reaction temperature is necessary.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. A solvent that effectively solvates the transition state will accelerate the reaction. For reactions involving charged intermediates, a polar aprotic solvent might be beneficial.
Experimental Protocol: Liberation of the Free Base for a Condensation Reaction
This protocol provides a general procedure for liberating the free (Cyclohexylmethyl)hydrazine for subsequent reaction with a carbonyl compound.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene).
-
Base Addition: Add a slight excess of a suitable base (e.g., triethylamine, 1.1 eq). The choice of base may need to be optimized for your specific reaction.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes. The formation of the triethylammonium chloride salt, which may precipitate, indicates the liberation of the free hydrazine.
-
Reaction: The resulting mixture containing the free hydrazine can often be used directly in the next step by adding the electrophile (e.g., aldehyde or ketone).
Q8: How does pH affect the stability of this compound in aqueous solutions?
In aqueous solution, this compound exists in equilibrium with its free base. The position of this equilibrium is pH-dependent.
-
Acidic Conditions (low pH): The hydrazine will be fully protonated as the hydrazinium ion. This form is more stable towards oxidation but is not nucleophilic.
-
Neutral to Slightly Basic Conditions (pH 7-9): A significant portion of the free base will be present, making it reactive. However, the presence of water and potentially dissolved oxygen can lead to decomposition.
-
Strongly Basic Conditions (high pH): The equilibrium will be shifted almost entirely to the free base form. While this maximizes its nucleophilicity, the free base is more susceptible to thermal and oxidative degradation.
Table 1: pH-Dependent Stability and Reactivity
| pH Range | Predominant Species | Stability | Reactivity (Nucleophilicity) |
| < 4 | (Cyclohexylmethyl)hydrazinium ion | High | Low |
| 4 - 8 | Equilibrium mixture | Moderate | Moderate |
| > 8 | (Cyclohexylmethyl)hydrazine (free base) | Low | High |
Potential Decomposition Pathways
Understanding the potential decomposition pathways of (Cyclohexylmethyl)hydrazine is crucial for minimizing unwanted side reactions. While specific studies on this molecule are limited, we can infer probable pathways based on general hydrazine chemistry.
1. Thermal Decomposition:
At elevated temperatures, the N-N bond can cleave, leading to the formation of radical species. These can then propagate to form various products, including nitrogen gas, ammonia, and hydrocarbons from the cyclohexylmethyl group. The presence of metal surfaces can catalyze this process.[5]
2. Oxidative Decomposition:
In the presence of an oxidizing agent, such as atmospheric oxygen, the hydrazine can be oxidized. This process can be complex and may involve the formation of a diazene intermediate, which can then decompose to release nitrogen gas and form radical species.
Caption: A simplified proposed oxidative decomposition pathway.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]
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Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (2021). Catalysts, 11(5), 629. [Link]
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Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). (2024). Polymers, 16(9), 1184. [Link]
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RESEARCH ON HYDRAZINE DECOMPOSITION. (1971). [Link]
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Chen, Z., van Duin, A. C. T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8975–8986. [Link]
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Hydrolytic Stability of Hydrazones and Oximes. (2008). Journal of the American Chemical Society, 130(33), 10834–10835. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochimica et Biophysica Acta (BBA) - Protein Structure, 421(1), 1–9. [Link]
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Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (2021). Catalysts, 11(5), 629. [Link]
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Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
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Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes. (2023). Organic Letters, 25(5), 795–800. [Link]
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Technical Support Center: Catalyst Poisoning in Reactions with (Cyclohexylmethyl)hydrazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Cyclohexylmethyl)hydrazine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of catalyst poisoning in reactions involving this versatile building block. Our focus is on providing practical, field-proven insights grounded in established scientific principles to help you diagnose, mitigate, and resolve catalyst deactivation issues, ensuring the efficiency and success of your synthetic endeavors.
Part 1: Troubleshooting Guide for Catalyst Deactivation
This section is designed to walk you through the process of identifying and addressing catalyst poisoning when using this compound. The question-and-answer format directly tackles specific problems you may encounter during your experiments.
Q1: My hydrogenation/reductive amination reaction with this compound has stalled or is showing poor conversion. How can I determine if catalyst poisoning is the cause?
A1: Sluggish or incomplete reactions are classic symptoms of catalyst deactivation, and with nitrogen-rich compounds like alkylhydrazines, poisoning is a primary suspect. The lone pair of electrons on the nitrogen atoms in your starting material can strongly adsorb to the active sites of metal catalysts, particularly palladium, preventing the desired catalytic cycle.[1]
To diagnose catalyst poisoning, consider the following logical workflow:
Diagram: Diagnostic Workflow for Suspected Catalyst Poisoning
Experimental Steps for Diagnosis:
-
Run a Control Experiment: Use a well-known, "clean" substrate (e.g., cyclohexene for a Pd/C hydrogenation) with a fresh batch of catalyst from the same lot you are using for your hydrazine reaction.[2] If this reaction proceeds as expected, it strongly suggests that a component in your primary reaction mixture is poisoning the catalyst.
-
Increase Catalyst Loading: In a small-scale trial, significantly increase the catalyst loading (e.g., double the mol%). If the reaction proceeds, albeit inefficiently, it indicates that the catalyst is being deactivated, and you are observing a stoichiometric rather than catalytic process.
-
Analyze Starting Material Purity: The quality of your this compound is critical.[3] Trace impurities from its synthesis can be potent catalyst poisons.[4][5] Refer to the "Protocol for Purity Analysis" in the FAQ section.
Q2: I've confirmed catalyst poisoning. What are the likely culprits related to this compound?
A2: The poison can be the reactant itself or impurities within it.
-
(Cyclohexylmethyl)hydrazine Itself: The hydrazine moiety, with its two nitrogen atoms, can act as a bidentate ligand, chelating to the metal surface and blocking active sites. This strong adsorption is often the primary cause of deactivation.
-
Residual Hydrazine: The synthesis of substituted hydrazines can leave traces of unreacted hydrazine.[4][5] Hydrazine is a well-known and potent poison for many transition metal catalysts.
-
Synthesis Byproducts: Depending on the synthetic route used to prepare the starting material, other nitrogen-containing heterocycles or chlorinated intermediates could be present, which can also poison the catalyst.[4]
Diagram: Sources of Catalyst Poisons in Reactions with (Cyclohexylmethyl)hydrazine HCl
Q3: What immediate steps can I take to mitigate catalyst poisoning in my current reaction setup?
A3: If you suspect poisoning mid-reaction or are planning a new attempt, consider these strategies:
-
Purify the Starting Material: Recrystallization of the this compound can often remove critical impurities.
-
Use a More Robust Catalyst: While Pd/C is common, sometimes switching to a different catalyst can help. For reductive aminations, catalysts like Nickel Boride or using alternative reducing agents such as NaBH(OAc)₃ might be less susceptible to poisoning by nitrogenous compounds.[6]
-
Modify Reaction Conditions:
-
Add an Acid: In some hydrogenations involving amines, adding a small amount of a non-coordinating acid (like acetic acid) can protonate the nitrogen atoms, reducing their ability to bind to the catalyst surface.
-
Increase Hydrogen Pressure: For hydrogenations, higher pressures can sometimes overcome competitive binding by the poison.[2]
-
Q4: My catalyst is clearly poisoned. Is it possible to regenerate and reuse it?
A4: Yes, regeneration is often possible, especially if the deactivation is due to adsorbed species rather than irreversible changes to the metal. The appropriate method depends on the nature of the poison and the catalyst.
Table 1: Catalyst Regeneration Strategies for Nitrogen-Poisoned Catalysts
| Regeneration Method | Description | Suitable For | Reference |
| Solvent Washing | Washing the filtered catalyst with a solvent that can dissolve the adsorbed poison. Chloroform and glacial acetic acid have been shown to be effective for removing organic blockages. | Pd/C, Pt/C | [7] |
| Acid/Base Treatment | Washing the catalyst with a dilute acid or base to remove adsorbed species. Alkali metal bicarbonates, carbonates, and hydroxides have been used to reactivate palladium catalysts. | Palladium catalysts | [8] |
| Pre-hydrogenation | Treating the catalyst with hydrogen at elevated temperature and pressure before adding the reactants can sometimes displace adsorbed poisons. | Rh/C | [9] |
| Oxidative Treatment | A more aggressive method involving treating the catalyst with air or oxygen at elevated temperatures. This can remove strongly bound organic residues but may also alter the catalyst's metal dispersion. | Pd/C | [10] |
Experimental Protocol: Regeneration of Poisoned Pd/C Catalyst via Solvent Washing
This protocol is adapted from methods for regenerating catalysts with organic blockages.[7]
-
Catalyst Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Ensure the catalyst cake is not allowed to dry in the air, as finely divided palladium with adsorbed hydrogen can be pyrophoric.[11][12]
-
Initial Wash: Wash the catalyst cake with the reaction solvent to remove any residual product.
-
Regeneration Wash: Create a slurry of the catalyst in a mixture of chloroform and glacial acetic acid. Stir or sonicate this mixture for 30-60 minutes.
-
Neutralization and Final Wash: Filter the catalyst and wash thoroughly with a non-polar solvent (like hexanes) to remove the chloroform and acetic acid, followed by a final wash with the intended reaction solvent (e.g., ethanol or methanol).
-
Drying: Dry the catalyst under vacuum before reuse.
Caution: Always handle hydrogenation catalysts with care, especially after use, as they can be pyrophoric.
Part 2: Frequently Asked Questions (FAQs)
Q5: What are the most common catalysts used in reactions involving this compound?
A5: The choice of catalyst depends on the specific transformation:
-
Reductive Amination/Alkylation: Palladium on carbon (Pd/C) is a workhorse for these reactions, typically under a hydrogen atmosphere.[13] Other catalysts include Raney Nickel and Platinum-based catalysts.
-
Fischer Indole Synthesis: While this is an acid-catalyzed reaction, if a precursor to the hydrazine is prepared via a reduction, catalysts like Pd/C would be used in that preceding step.
-
C-N Coupling Reactions: Palladium complexes with specific ligands are often employed for these types of reactions.
Q6: How does the hydrochloride salt form of (Cyclohexylmethyl)hydrazine affect the reaction and potential for catalyst poisoning?
A6: The hydrochloride salt can be both beneficial and detrimental. The protonated form of the hydrazine is less likely to strongly coordinate to the metal catalyst, potentially reducing poisoning. However, the presence of chloride ions can, in some cases, interact with the catalyst surface or require the addition of a base to liberate the free hydrazine for the reaction to proceed. This added base can introduce another variable to the reaction system.
Q7: What analytical techniques can be used to characterize a poisoned catalyst?
A7: A suite of surface-sensitive and bulk analytical techniques can provide a comprehensive picture of catalyst deactivation:
Table 2: Analytical Techniques for Poisoned Catalyst Characterization
| Technique | Information Provided | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states of elements on the catalyst surface. Can directly detect adsorbed nitrogen species. | [14][15] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Provides highly sensitive quantitative analysis of the elemental composition of the catalyst, useful for detecting trace metal impurities. | [14] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst's morphology, particle size, and dispersion. Can reveal agglomeration of metal particles or physical blockage of pores. | [16] |
| X-ray Diffraction (XRD) | Identifies the crystalline phases of the catalyst and support. Can detect changes in the metal's crystal structure or the formation of new phases (e.g., metal sulfides if sulfur is a poison). | [14][16] |
| Thermogravimetric Analysis (TGA) | Measures changes in catalyst weight with temperature, useful for quantifying the amount of coke or other deposits. | [7] |
| Chemisorption Analysis | Quantifies the number of active sites on the catalyst surface by measuring the uptake of a probe gas (e.g., H₂ or CO). A decrease in chemisorption capacity is a direct measure of poisoning. |
Protocol: Purity Analysis of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of your this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm Structure: Verify the characteristic peaks for the cyclohexyl and methyl protons.
-
Check for Impurities: Look for small, unassigned peaks. Residual hydrazine is difficult to detect by NMR, but other organic impurities from the synthesis may be visible.
-
Integration: If an internal standard is used, you can quantify the purity.
-
References
-
Zhang, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8423. [Link]
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 109(12), 6049–6112. [Link]
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Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicology. StatPearls. [Link]
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Rombach, D., et al. (2023). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 62(31), e202305282. [Link]
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Intertek. (n.d.). Catalyst Poisoning Testing. [Link]
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Eigenberger, G., & W. Keil, F. J. (2007). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]
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Szöllősi, G., & Bartók, M. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 10(4), 441. [Link]
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Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? r/chemistry. [Link]
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Tascon GmbH. (n.d.). Analysis of Catalysts. [Link]
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Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Che, P., et al. (2019). The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. Proceedings of the Combustion Institute, 37(4), 5409-5416. [Link]
-
Ordóñez, S., et al. (2011). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. Applied Catalysis B: Environmental, 102(1-2), 177-184. [Link]
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ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. [Link]
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Wang, X., et al. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 45(31), 14039-14044. [Link]
- Wang, Y., et al. (2016). Preparation method of cyclopropylhydrazine hydrochloride.
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American Chemical Society. (1989). Characterization and Catalyst Development. ACS Symposium Series. [Link]
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Liu, Z., et al. (2020). The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions. New Journal of Chemistry, 44(4), 1368-1374. [Link]
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ResearchGate. (2014). Why do I not observe a product in Pd/C catalyzed hydrogenation? [Link]
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Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]
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Mattracion, S. L. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Mattracion. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. [Link]
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ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
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ResearchGate. (n.d.). Palladium Metal Catalysts in Heck C-C Coupling Reactions. [Link]
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Garrett, C. E., & Prasad, K. (2004). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 8(3), 459-478. [Link]
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ResearchGate. (n.d.). The possible mechanism of decomposition of hydrazine catalyzed by... [Link]
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NPTEL-NOC IITM. (2023). Lec 60 Catalyst Characterization Techniques. YouTube. [Link]
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The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]
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Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
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Organic Chemistry Resources. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
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Removal of unreacted (Cyclohexylmethyl)hydrazine hydrochloride from product
Introduction: The Challenge of a Persistent Starting Material
In chemical synthesis, the removal of unreacted starting materials is a critical step to ensure the purity of the final product. (Cyclohexylmethyl)hydrazine hydrochloride, a common reagent, presents a unique purification challenge due to its salt nature and high polarity. Its persistence in a reaction mixture can complicate downstream processes and compromise the integrity of the final compound. This guide provides a comprehensive, field-tested framework for diagnosing purification issues and implementing effective removal strategies, grounded in the physicochemical properties of the impurity itself.
Section 1: Understanding the Impurity - A Chemist's Perspective
A successful purification strategy begins with a deep understanding of the molecule you are trying to remove. This compound is a salt, and its behavior is governed by its ionic character and the basicity of the hydrazine moiety.
FAQ: What are the key physicochemical properties of this compound that influence its removal?
The properties of this reagent are central to designing a separation strategy. Its high polarity is the key differentiator between it and most organic products.
| Property | Value / Description | Implication for Purification Strategy |
| Molecular Formula | C₇H₁₇ClN₂ | - |
| Molecular Weight | 164.67 g/mol [1] | Relevant for calculating molar equivalents and for mass spectrometry. |
| Physical State | White to off-white solid. | As a solid, it can sometimes be filtered out if it precipitates from the reaction mixture, though this is unreliable for complete removal. |
| Solubility | Highly soluble in water ; sparingly soluble in alcohols; generally insoluble in non-polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane).[2] | This is the most critical property to exploit. Liquid-liquid extraction with an aqueous phase is the primary method for removal. |
| pKa (conjugate acid) | The pKa of the parent hydrazinium ion (N₂H₅⁺) is approximately 8.0.[3][4] | This indicates that at pH < 8, the compound exists predominantly as the charged, water-soluble hydrazinium ion. To convert it to the neutral free base (for potential extraction into an organic solvent), the pH must be raised significantly above 8. |
| Stability | The hydrochloride salt is significantly more stable and easier to handle than the volatile free base.[2][5] Aqueous solutions of similar hydrazine salts show maximum stability in acidic conditions (around pH 3.5).[6] | Harsh basic conditions or high temperatures could potentially degrade the compound, but standard workup conditions are generally tolerated.[7] |
Section 2: The Logic of Purification - A Decision Framework
Before proceeding to specific protocols, it's crucial to have a logical framework for selecting the right purification method. The choice depends on the scale of your reaction, the properties of your desired product, and the level of purity required.
Caption: Decision framework for selecting a purification strategy.
Section 3: Troubleshooting & In-Depth Protocols
This section addresses the most common issues encountered when trying to remove this compound and provides detailed, step-by-step protocols.
FAQ 1: My standard aqueous wash didn't work. Why is the hydrazine salt still in my product?
This is the most frequent issue. A simple wash with neutral water or brine is often insufficient because it doesn't fully exploit the acid-base properties of the hydrazine salt. The key is to manipulate the pH to ensure the impurity is maximally ionized and therefore, maximally soluble in the aqueous phase.
Causality Analysis:
-
Incorrect pH: If the aqueous wash is neutral or even slightly basic (from other reagents), the hydrazine hydrochloride can partition between its salt form (water-soluble) and its free-base form. The free base, while still polar, has enough organic character from the cyclohexylmethyl group to possess some solubility in organic solvents like ethyl acetate or dichloromethane (DCM).
-
Insufficient Contact Time/Mixing: Poor mixing during extraction leads to an inefficient transfer of the impurity from the organic to the aqueous layer.
-
Emulsion Formation: Emulsions can trap the impurity and prevent clean separation of the layers.
Solution: Optimized Acidic Wash Protocol
This protocol is designed to force the equilibrium of the hydrazine impurity entirely to its protonated, water-soluble salt form, ensuring its complete removal from the organic phase. This is the most robust first-line approach.
Caption: Workflow for an optimized acidic liquid-liquid extraction.
Step-by-Step Protocol:
-
Preparation: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Transfer this solution to a separatory funnel.
-
First Acidic Wash:
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Second Acidic Wash:
-
Repeat the process with a fresh portion of 1M HCl. This ensures complete removal.
-
-
Neutralizing Wash:
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid. Be sure to vent frequently as CO₂ gas will be generated.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to isolate the purified product.
-
-
Purity Check: Analyze a small sample of the product by TLC or LCMS to confirm the absence of the starting material.
This guide will be continued with advanced techniques if the primary extraction method proves insufficient.
References
- Vertex AI Search. (2026). Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [URL: https://vertexaisearch.cloud.google.
- Sciencemadness Wiki. (2020). Hydrazine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV6Fo5pdwvSNDKCBeB5EVdRiQEcN1nQw1ANOtT5xvxKtvIsJiATzrJkfKK57gGeyqO2Zi2Xh7v34cadRpdWXJTdrzjrRrJ6irE-tebUYLj-JONr7LRaq-r0S0tf9KXg7z58iJCvl9NCSOGtEpRMvkcTxJV1pAb2wrWzOfvrgHkrYy4]
- Benchchem. (2026). Hydrazine Hydrochloride | High-Purity Reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx0YP81svEGFsc9hrgu13OO3Kn7vFYyed8Q8yReauwwzAKs9AR3GzJ9-9wXaKkblNTGgeYOFQByKcPdjUabEiLsH35Pl_CBgJuPxScEEYSs6f198BrY7bF8MSjdTFVT7WYWcXF]
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- PubMed. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtNF1D4H0jCMDpdctEymJnw622x3JFk-e4dBA3PTKEHXYeLcwVoC7lXdsn5ArjXE16Soa6PjWLInoo7YkL4QsG6gOgBVlE_DmXo2EeoFOFeB9p2PcMKCTyh_TfWXxh94yfaH8=]
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Sources
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- 7. arxada.com [arxada.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (Cyclohexylmethyl)hydrazine and Phenylhydrazine for Synthetic Applications
In the landscape of synthetic chemistry, hydrazines serve as versatile building blocks, pivotal in the construction of a wide array of heterocyclic compounds and other complex molecules. The choice between an alkyl-substituted hydrazine, such as (Cyclohexylmethyl)hydrazine, and an aryl-substituted one, like the archetypal phenylhydrazine, is a critical decision that profoundly impacts reaction pathways, rates, and ultimate yields. This guide provides an in-depth comparison of these two reagents, moving beyond surface-level observations to explore the fundamental electronic and steric principles that govern their reactivity. The insights and data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic designs.
Introduction to the Contenders: Structural and Physicochemical Properties
At a glance, (Cyclohexylmethyl)hydrazine and phenylhydrazine are both monosubstituted derivatives of hydrazine. However, the nature of the substituent—a saturated, aliphatic cyclohexylmethyl group versus an aromatic phenyl group—creates a fundamental dichotomy in their chemical behavior. (Cyclohexylmethyl)hydrazine is a classic example of an alkylhydrazine, while phenylhydrazine represents the arylhydrazine class. This core difference is the primary determinant of their distinct reactivities.[1]
Before delving into reactivity, a summary of their key physicochemical properties is warranted.
| Property | (Cyclohexylmethyl)hydrazine hydrochloride | Phenylhydrazine |
| IUPAC Name | This compound | Phenylhydrazine |
| CAS Number | 24650-32-4[2] | 100-63-0[3] |
| Molecular Formula | C₇H₁₇ClN₂[2] | C₆H₈N₂[3] |
| Molar Mass | 164.68 g/mol | 108.14 g/mol [3] |
| Appearance | White solid (hydrochloride salt) | Colorless to pale-yellow oily liquid or solid[3][4] |
| Key Feature | Hydrazine moiety attached to an aliphatic , electron-donating group. | Hydrazine moiety attached to an aromatic , electron-withdrawing group.[1] |
| Solubility | Soluble in water (as hydrochloride salt).[5] | Slightly soluble in water; miscible with ethanol, ether, benzene.[6] |
The Heart of the Matter: A Comparative Analysis of Reactivity
The reactivity of a hydrazine is overwhelmingly dictated by the nucleophilicity of its terminal nitrogen atom (the α-nitrogen).[1] This nucleophilicity is, in turn, modulated by a combination of electronic and steric effects imposed by the substituent.
Electronic Effects: The Inductive Push vs. Resonant Pull
The most significant factor differentiating our two subjects is the electronic influence of their respective substituents.
-
(Cyclohexylmethyl)hydrazine: The cyclohexylmethyl group is a saturated alkyl substituent. Alkyl groups are known to be electron-donating through a positive inductive effect (+I). This effect pushes electron density towards the hydrazine moiety, increasing the electron density on the nitrogen atoms.[1] This enhanced electron density makes the lone pair on the terminal nitrogen more available for donation, thereby increasing its nucleophilicity and basicity . Consequently, aliphatic hydrazines are generally considered stronger nucleophiles and more powerful reducing agents than their aromatic counterparts.[1]
-
Phenylhydrazine: In stark contrast, the phenyl group is electron-withdrawing due to resonance (a mesomeric effect). The lone pair of electrons on the nitrogen atom adjacent to the phenyl ring can be delocalized into the aromatic π-system.[1] This delocalization reduces the electron density on the nitrogen, making the lone pair less available to act as a nucleophile. This effect significantly decreases the nucleophilicity and basicity of phenylhydrazine compared to alkylhydrazines.[1] Studies on substituted arylhydrazines confirm this principle: electron-donating groups on the phenyl ring increase reactivity, while electron-withdrawing groups decrease it.[1][7]
This fundamental electronic difference is visualized in the diagram below.
Steric Hindrance
Steric hindrance can play a role in modulating reaction rates by impeding the approach of the hydrazine to an electrophilic center.[8]
-
(Cyclohexylmethyl)hydrazine: The cyclohexyl group is a bulky, three-dimensional substituent. Its conformational flexibility can influence the accessibility of the reactive nitrogen.
-
Phenylhydrazine: While the phenyl group is planar, it is also a relatively large substituent and can exert significant steric hindrance.[1]
In many reactions, such as hydrazone formation, the steric effects of moderately sized alkyl and aryl groups can be comparable, and electronic effects often remain the dominant differentiating factor.[1][8] However, for reactions involving highly congested substrates, the three-dimensional bulk of the cyclohexylmethyl group might present a greater steric challenge than the planar phenyl ring.[9]
Application in Synthesis: The Fischer Indole Synthesis
A classic reaction that highlights the unique roles of different hydrazines is the Fischer indole synthesis. This powerful method produces the indole heterocyclic core from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[10][11]
The generalized mechanism involves several key steps:
-
Hydrazone Formation: The hydrazine reacts with a carbonyl compound to form a hydrazone.[12]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[12]
-
[13][13]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step.[12][14]
-
Cyclization & Elimination: The intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[12]
Comparative Roles:
-
Phenylhydrazine is the quintessential reagent for this synthesis. The phenyl ring is not merely a substituent; it is an integral part of the final indole structure. The key[13][13]-sigmatropic rearrangement requires the aromatic ring to participate in the reaction cascade.
-
(Cyclohexylmethyl)hydrazine , as an alkylhydrazine, cannot undergo the Fischer indole synthesis in the traditional sense because it lacks the necessary aromatic ring system to form the indole core. While it will readily form a hydrazone with a ketone or aldehyde (likely faster than phenylhydrazine due to its higher nucleophilicity), it cannot proceed through the subsequent rearrangement and cyclization steps to yield an indole. This illustrates a critical principle: reaction choice is dictated not just by general reactivity but by the specific mechanistic requirements of the transformation.
Experimental Protocol: Comparative Hydrazone Formation with Acetophenone
To provide a tangible measure of the reactivity difference, we outline a standardized protocol for comparing the rate of hydrazone formation. This reaction is a fundamental measure of nucleophilicity where the hydrazine attacks the electrophilic carbonyl carbon.[15]
Objective: To monitor and compare the rate of reaction between this compound and Phenylhydrazine with acetophenone.
Materials:
-
This compound
-
Phenylhydrazine
-
Acetophenone
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Sodium Bicarbonate (for neutralization of the hydrochloride salt)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
NMR tubes, Deuterated Chloroform (CDCl₃)
Procedure:
-
Reagent Preparation (Reaction A - Alkylhydrazine):
-
In a 25 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of sodium bicarbonate in 10 mL of ethanol.
-
Stir for 10 minutes at room temperature to liberate the free base.
-
-
Reagent Preparation (Reaction B - Arylhydrazine):
-
In a separate 25 mL round-bottom flask, dissolve 1.0 mmol of phenylhydrazine in 10 mL of ethanol.
-
-
Reaction Initiation:
-
To each flask, add 1.0 mmol of acetophenone.
-
Add 2 drops of glacial acetic acid to each flask to catalyze the reaction.
-
Start a timer for each reaction simultaneously.
-
-
Reaction Monitoring:
-
At time points t = 2, 5, 10, 20, and 40 minutes, take a small aliquot from each reaction mixture using a capillary tube.
-
Spot the aliquots on a TLC plate. Alongside, spot the starting materials (acetophenone and the respective hydrazine) as references.
-
Develop the TLC plate and visualize under a UV lamp (254 nm). The formation of the hydrazone product will be indicated by a new spot with a different Rf value.
-
-
Analysis:
-
Compare the intensity of the product spot relative to the starting material spots at each time point for both reactions. A faster disappearance of starting material and appearance of product indicates a higher reaction rate.
-
For quantitative analysis, the reactions can be quenched at specific times, worked up, and analyzed by ¹H NMR or LC-MS to determine the conversion percentage.
-
Expected Outcome:
Based on electronic principles, (Cyclohexylmethyl)hydrazine is expected to react significantly faster with acetophenone than phenylhydrazine. The TLC analysis should show a more prominent product spot for Reaction A at earlier time points compared to Reaction B.
Summary and Conclusion
The choice between (Cyclohexylmethyl)hydrazine and phenylhydrazine is a choice between a potent, nucleophilic alkylhydrazine and a more moderate, mechanistically versatile arylhydrazine.
| Feature | (Cyclohexylmethyl)hydrazine | Phenylhydrazine |
| Class | Alkylhydrazine | Arylhydrazine |
| Electronic Effect | Electron-donating (+I) | Electron-withdrawing (Resonance) |
| Nucleophilicity | Higher | Lower |
| Basicity | Higher | Lower |
| Reactivity in Nucleophilic Addition | Generally Faster (e.g., hydrazone formation) | Generally Slower |
| Suitability for Fischer Indole Synthesis | No (lacks aromatic ring) | Yes (essential reactant) |
Key Takeaways for the Synthetic Chemist:
-
For reactions requiring high nucleophilicity, such as rapid hydrazone formation or in Wolff-Kishner reductions, an alkylhydrazine like (Cyclohexylmethyl)hydrazine is generally the superior choice.[15]
-
For reactions where the hydrazine's aromatic ring is a crucial part of the final product, such as the Fischer indole synthesis, phenylhydrazine is indispensable.[14]
-
The reduced nucleophilicity of phenylhydrazine can be advantageous in preventing side reactions, offering a degree of selectivity not always possible with more reactive alkylhydrazines.
Ultimately, understanding the interplay of electronic and steric factors is paramount. By appreciating the fundamental differences between these two classes of hydrazines, researchers can better predict reaction outcomes, optimize conditions, and unlock new synthetic possibilities.
References
- Vertex AI Search. Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
- Benchchem. A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.
-
Gao, Y., & Yin, B. (2017). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 7(59), 37169-37181. URL: [Link]
- ChemicalBook. Description, Synthesis and Usage of Phenylhydrazine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. URL: [Link]
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- BDMAEE. phenylhydrazine phenylhydrazine.
- Alfa Chemistry. Fischer Indole Synthesis.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2760985, this compound. URL: [Link]
-
Dilman, A. D., & Levin, V. V. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(24), 7589. URL: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). URL: [Link]
- ResearchGate. The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes.
- LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456-2463. URL: [Link]
-
Wikipedia. Fischer indole synthesis. URL: [Link]
- Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1).
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543-2548. URL: [Link]
-
Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1498-1501. URL: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. URL: [Link]
-
Wikipedia. Phenylhydrazine. URL: [Link]
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Strategic Alternatives to (Cyclohexylmethyl)hydrazine Hydrochloride in Heterocyclic Synthesis
Executive Summary
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9) is a critical building block for introducing the cyclohexylmethyl moiety into pyrazoles, indazoles, and other nitrogenous heterocycles. While effective, its high cost, hygroscopic nature, and supply chain volatility often necessitate alternatives.
This guide analyzes three strategic alternatives for introducing the cyclohexylmethyl-N-N motif. We move beyond simple "catalog swaps" to evaluate synthetic methodologies that bypass the need for the commercial salt entirely.
The Verdict Upfront:
-
For Cost-Sensitive Scale-Up: Use Post-Cyclization Alkylation (Alternative 1), provided regioisomers can be separated.
-
For Mild Conditions/Halide Avoidance: Use Mitsunobu Coupling (Alternative 2).
-
For High Regiocontrol (The "Smart" Replacement): Use Boc-Carbazate Reductive Amination (Alternative 3) to generate the mono-alkylated hydrazine in situ or as a discrete intermediate, offering the highest fidelity to the original reagent's performance at a fraction of the cost.
The Benchmark: this compound
-
Role: Provides a pre-functionalized hydrazine core, ensuring 100% regioselectivity relative to the hydrazine nitrogen (i.e., the alkyl group is fixed before ring closure).
-
Limitations:
-
Cost: ~
1,000/kg (varies by purity/supplier). -
Handling: Hygroscopic salt; requires neutralization (free-basing) before use in many organometallic couplings.
-
Safety: Hydrazines are potential carcinogens; dust from salts poses inhalation risks.
-
Alternative 1: Post-Cyclization Alkylation
Methodology: Construct the naked heterocycle (e.g., 1H-pyrazole) first using inexpensive hydrazine hydrate, then alkylate with (Bromomethyl)cyclohexane.
Mechanism & Causality: This approach relies on the nucleophilicity of the pyrazole nitrogen. However, pyrazoles are ambident nucleophiles. Alkylation often results in a mixture of N1 and N2 isomers (regioisomers), driven by steric hindrance and tautomeric equilibrium.
Protocol:
-
Dissolve 1.0 eq of the 1H-heterocycle in DMF or Acetonitrile.
-
Add 1.2 eq of anhydrous
or . -
Add 1.1 eq of (Bromomethyl)cyclohexane (CAS: 2550-36-9).
-
Heat to 60–80°C for 4-12 hours.
-
Workup: Aqueous extraction followed by column chromatography to separate isomers.
Pros/Cons:
-
+ Reagents are commodities (cheap).
-
- High Risk of Regioisomers: Often yields 60:40 to 90:10 mixtures, requiring difficult purification.
-
- Over-alkylation (quaternization) is possible.
Alternative 2: The Mitsunobu Coupling
Methodology: Use Cyclohexylmethanol (CAS: 100-49-2) to alkylate the heterocycle under mild, neutral conditions using phosphine/azodicarboxylate mediation.
Mechanism & Causality: The Mitsunobu reaction activates the alcohol as a leaving group (alkoxyphosphonium salt). The heterocycle (acting as the pronucleophile) attacks this intermediate. This method often exhibits different regioselectivity profiles compared to basic alkylation due to steric bulk of the triphenylphosphine intermediates.
Protocol:
-
Dissolve 1.0 eq 1H-heterocycle, 1.1 eq Cyclohexylmethanol, and 1.2 eq
in anhydrous THF. -
Cool to 0°C.
-
Add 1.2 eq DIAD (Diisopropyl azodicarboxylate) dropwise.
-
Stir at RT for 12–24 hours.
-
Purification: Remove triphenylphosphine oxide (TPPO) via precipitation or chromatography.[1]
Pros/Cons:
-
+ Avoids alkyl halides (genotoxic impurities).
-
+ Mild, neutral conditions compatible with acid/base sensitive groups.
-
- Poor Atom Economy (generates stoichiometric TPPO and hydrazine byproduct).
-
- Reagents (DIAD/PPh3) add cost.
Alternative 3: In-Situ Reagent Synthesis (Reductive Amination)
Methodology: Synthesize the mono-alkylated hydrazine equivalent using Cyclohexanecarbaldehyde and tert-Butyl carbazate (Boc-hydrazine) . This is the "Gold Standard" alternative.
Mechanism & Causality: Direct alkylation of hydrazine hydrate leads to poly-alkylation. Using Boc-hydrazine blocks one nitrogen, ensuring mono-alkylation. Condensation with the aldehyde forms a hydrazone, which is reduced to the hydrazine. This effectively recreates the target reagent's structure without the high price tag.
Protocol (The "Make-It-Yourself" System):
-
Condensation: Mix 1.0 eq Cyclohexanecarbaldehyde and 1.0 eq tert-Butyl carbazate in MeOH. Stir 2h (forms hydrazone).
-
Reduction: Add 1.5 eq
(or catalytic hydrogenation ) at 0°C. Stir until conversion is complete. -
Deprotection (Optional): If the free hydrazine is needed, treat with 4M HCl/Dioxane to generate (Cyclohexylmethyl)hydrazine HCl in situ.
-
Direct Use: Often, the Boc-protected form can be used directly in cross-coupling or cyclization reactions (e.g., Buchwald-Hartwig), removing the protecting group later.
Pros/Cons:
-
+ High Fidelity: Creates the exact N-alkyl hydrazine moiety.
-
+ Regiocontrol: Avoids the isomer issues of Alternative 1.
-
+ Cost: Precursors are significantly cheaper than the commercial salt.
Comparative Analysis Summary
| Feature | (Cyclohexylmethyl)hydrazine HCl | Alt 1: Alkylation | Alt 2: Mitsunobu | Alt 3: Boc-Reductive Amination |
| Regioselectivity | Perfect (Pre-installed) | Poor (Isomer Mixtures) | Moderate | Perfect (Pre-installed) |
| Atom Economy | High | High | Low (TPPO waste) | Moderate |
| Cost Efficiency | Low (Expensive Reagent) | High (Cheap Reagents) | Moderate | High (Best Value) |
| Scalability | Good | Excellent | Poor (Waste removal) | Good |
| Safety | Toxic Dust | Genotoxic Halides | Explosive Azodicarboxylates | Standard Chemical Hazards |
Decision Logic & Reaction Pathways
Caption: Decision matrix for selecting the optimal synthetic pathway based on stage of synthesis and regioselectivity requirements.
References
-
Regioselective Synthesis of Pyrazoles
- Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.
- Source: ResearchG
-
URL:[Link]
-
Mitsunobu Reaction Protocols
- Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Reductive Amination Strategies
-
Hydrazine Alkylation Methodology
Sources
Comparative Efficacy Guide: (Cyclohexylmethyl)hydrazine Hydrochloride vs. Phenelzine & Iproniazid
Executive Summary & Technical Positioning
(Cyclohexylmethyl)hydrazine hydrochloride (also known as Cimemoxin ) represents a high-potency, non-selective Monoamine Oxidase Inhibitor (MAOI) within the hydrazine class. While structurally analogous to the clinically established Phenelzine , Cimemoxin exhibits a distinct pharmacological profile driven by its aliphatic cyclohexane ring, which contrasts with the aromatic phenyl ring of Phenelzine.
Core Efficacy Claim: Historical and experimental data indicate that Cimemoxin possesses approximately 50x the relative inhibitory activity of Iproniazid and 25x that of Nialamide . This superior potency positions it not as a first-line therapeutic candidate—due to the hepatotoxicity risks inherent to high-potency hydrazines—but as a critical chemical probe for defining the upper limits of MAO inhibition in preclinical models.
This guide objectively compares Cimemoxin against standard hydrazine derivatives (Phenelzine, Iproniazid) to assist researchers in selecting the appropriate probe for neuropharmacological and metabolic studies.
Mechanistic Architecture & Structure-Activity Relationship (SAR)
The efficacy of hydrazine derivatives hinges on their ability to form irreversible covalent bonds with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.
2.1 Structural Comparison
The substitution of the aromatic phenyl ring (Phenelzine) with a lipophilic, non-aromatic cyclohexyl ring (Cimemoxin) alters the steric fit and electronic properties of the hydrazine tail.
-
Phenelzine:
-phenylethylhydrazine.[1] Moderate potency, standard clinical reference. -
Cimemoxin: (Cyclohexylmethyl)hydrazine.[2][3][4] High potency, enhanced lipophilicity facilitating Blood-Brain Barrier (BBB) penetration.
2.2 Mechanism of Action (Visualized)
The following diagram illustrates the irreversible inhibition pathway common to this class, highlighting the critical oxidation step.
Comparative Efficacy Data
The following data synthesizes historical pharmacological assays and modern physicochemical properties.
Table 1: Pharmacological Profile Comparison
| Feature | (Cyclohexylmethyl)hydrazine (Cimemoxin) | Phenelzine (Nardil) | Iproniazid |
| Primary Class | Research MAOI / Probe | Clinical Antidepressant | Antitubercular / MAOI |
| Relative Potency | 50x (vs Iproniazid) | ~15-20x (vs Iproniazid) | 1x (Reference) |
| Lipophilicity (LogP) | High (Cyclohexyl group) | Moderate (Phenyl group) | Low |
| Selectivity | Non-selective (MAO-A/B) | Non-selective (MAO-A > B) | Non-selective |
| Half-Life | Short (Rapid metabolism) | ~11.6 Hours | ~2-4 Hours |
| Hepatotoxicity Risk | High (Hydrazine accumulation) | Moderate (Idiosyncratic) | High (Black Box Warning) |
Analysis: The cyclohexyl group in Cimemoxin increases lipophilicity compared to the planar phenyl ring of Phenelzine. This modification likely enhances passive diffusion across the BBB, contributing to the significantly higher relative potency observed in vivo. However, this same property may accelerate hepatic clearance via CYP450 enzymes.
Experimental Protocols
To validate the efficacy of this compound in your specific application, use the following standardized protocols.
4.1 Protocol A: In Vitro MAO Inhibition Assay (Fluorometric)
Purpose: Determine IC50 values to quantify potency relative to Phenelzine.
-
Reagent Preparation:
-
Substrate: Tyramine or Kynuramine (non-fluorescent).
-
Enzyme Source: Rat liver mitochondria or recombinant human MAO-A/B.
-
Test Compound: Dissolve (Cyclohexylmethyl)hydrazine HCl in DMSO (stock 10 mM).
-
-
Incubation:
-
Pre-incubate enzyme (0.05 mg/mL) with Test Compound (0.1 nM – 10 µM) in Potassium Phosphate buffer (pH 7.4) for 20 minutes at 37°C. Note: Pre-incubation is critical for irreversible inhibitors to establish the covalent bond.
-
-
Reaction Initiation:
-
Add Substrate (50 µM final). Incubate for 30 minutes.
-
-
Detection:
-
Stop reaction with NaOH. Measure fluorescence of the metabolite (4-hydroxyquinoline for kynuramine) at Ex/Em 310/400 nm.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.
-
4.2 Protocol B: Synthesis Verification (Reductive Amination)
Purpose: Synthesize fresh reference standard if commercial stock is degraded (Hydrazines are oxidation-sensitive).
-
Reactants: 3-Cyclohexene-1-carbaldehyde + N-acetylhydrazine.[2]
-
Step 1 (Condensation): Reflux in ethanol to form the hydrazone intermediate.
-
Step 2 (Reduction): Catalytic hydrogenation (H2, Pd/C) to reduce the double bond and the hydrazone C=N bond simultaneously.
-
Step 3 (Hydrolysis): Acid hydrolysis (HCl) to remove the acetyl protecting group.
-
Purification: Recrystallize from Ethanol/Ether to yield this compound.
Safety & Toxicity Pathways
Hydrazine derivatives are associated with hepatotoxicity.[5] It is vital to understand the metabolic activation pathway to distinguish between efficacy-driven side effects and off-target toxicity.
Safety Note: Unlike Phenelzine, which has established dosing protocols to mitigate risk, Cimemoxin is a research compound. All handling must occur in a fume hood , avoiding skin contact due to potential corrosivity and carcinogenic potential typical of hydrazines.
References
-
Cimemoxin (Cyclohexylmethylhydrazine) - Chemical Structure & Properties. PubChem. National Library of Medicine. [Link]
-
Boissier, J. R., et al. (1966).[2] Synthesis of new monoamine oxidase inhibitors. Chimica Therapeutica. (Historical efficacy data citing 50x Iproniazid potency). [Link]
-
Phenelzine: Mechanism of Action and Clinical Profile. StatPearls [Internet]. NCBI Bookshelf. [Link]
-
Structure-Activity Relationships of Hydrazine MAO Inhibitors. ACS Omega. (General SAR for hydrazine derivatives).[6][7] [Link]
-
Hepatotoxicity of Hydrazines: Phenelzine. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
Sources
- 1. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cimemoxin - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cost-benefit analysis of using (Cyclohexylmethyl)hydrazine hydrochloride
Technical Assessment: (Cyclohexylmethyl)hydrazine Hydrochloride in Drug Discovery
Executive Summary
This compound (CAS: 3637-58-9) represents a strategic building block in medicinal chemistry, offering a balance between steric bulk and aliphatic lipophilicity. Unlike its aromatic analog (benzylhydrazine) or the sterically smaller methylhydrazine, this compound introduces a cyclohexane ring via a methylene linker (
While the reagent carries the inherent toxicity risks of the hydrazine class, its hydrochloride salt form significantly mitigates handling hazards compared to the volatile free base, improving storage stability and stoichiometric precision.
Chemical Profile & Strategic Utility
The "Cyclohexylmethyl" Advantage: In Structure-Activity Relationship (SAR) studies, replacing an aromatic benzyl group with a cyclohexylmethyl group is a standard "aromatic-to-saturated" switch. This transition often improves the drug-like properties of a molecule by:
-
Increasing Fraction of
Carbons ( ): Correlated with higher clinical success rates due to improved solubility and lower promiscuity. -
Metabolic Blocking: The cyclohexyl ring is less prone to rapid cytochrome P450 oxidation compared to the electron-rich phenyl ring of benzylhydrazine.
-
Conformational Flexibility: The chair conformation of cyclohexane offers different binding vectors than the planar phenyl ring.
Structural Comparison Diagram
The following diagram illustrates the structural decision pathway for selecting this reagent over alternatives.
Figure 1: Decision matrix for hydrazine reagent selection based on steric and electronic requirements.
Cost-Benefit Analysis
This analysis weighs the experimental utility against the economic and safety costs of using (Cyclohexylmethyl)hydrazine HCl.
Table 1: Comparative Performance Matrix
| Feature | (Cyclohexylmethyl)hydrazine HCl | Benzylhydrazine HCl | Methylhydrazine |
| CAS Number | 3637-58-9 | 555-96-4 | 60-34-4 |
| Molecular Weight | 164.68 g/mol | 158.63 g/mol | 46.07 g/mol |
| Physical State | Solid (Salt) | Solid (Salt) | Liquid (Free base) |
| Metabolic Stability | High (No benzylic oxidation) | Low (Benzylic hydroxylation) | Moderate |
| Lipophilicity | High ( | Moderate (Aromatic) | Low |
| Handling Safety | Moderate (Non-volatile solid) | Moderate (Solid) | Critical (Volatile/Explosive) |
| Cost Efficiency | Moderate ( | Low ($) | High ( |
Key Takeaway: While Methylhydrazine is cheaper per gram, the hidden costs of safety engineering (specialized ventilation, explosion-proof storage) make the solid hydrochloride salts like (Cyclohexylmethyl)hydrazine HCl more cost-effective for discovery-scale synthesis (100mg - 10g).
Experimental Protocol: Pyrazole Scaffold Synthesis
Objective: Synthesis of 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole via condensation with acetylacetone. This reaction validates the nucleophilicity of the hydrazine and provides a standard heterocyclic building block.
Mechanism: Paal-Knorr type condensation.
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for pyrazole formation.
Detailed Methodology
-
Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.65 g, 10.0 mmol) in absolute ethanol (20 mL).
-
Critical Step: Cool the suspension to 0°C in an ice bath. Add Triethylamine (1.53 mL, 11.0 mmol) dropwise. Why? The HCl salt is stable but non-nucleophilic. Et3N liberates the reactive free base in situ, avoiding the handling of toxic free hydrazines.
-
-
Reaction:
-
Add Acetylacetone (1.13 mL, 11.0 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Fit a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).
-
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove triethylamine hydrochloride salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Validation: The crude oil usually solidifies or remains a clean oil. If necessary, purify via silica gel flash chromatography (0-10% MeOH in DCM).
-
Expected Yield: 85-95%. Characterization: 1H NMR should show the loss of the hydrazine NH signals and the appearance of the pyrazole singlet (~5.8 ppm) and cyclohexyl multiplets.
Safety & Handling (The "Cost" of Toxicity)
Hydrazines are potent nucleophiles and potential alkylating agents. Strict adherence to safety protocols is non-negotiable.
-
Toxicity: Classified as Acute Tox. 4 (Oral/Dermal/Inhalation). Suspected carcinogen.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture absorption can lead to hydrolysis and inaccurate weighing.
-
Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine functionality to nitrogen gas before disposal. Do NOT use standard paper towels without subsequent chemical treatment.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (Cyclohexylmethyl)hydrazine Hydrochloride
A Comparative Analysis for Ensuring Analytical Specificity in Pharmaceutical Development
Introduction: The Imperative for Specificity in Impurity Analytics
In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark; it is a critical pillar of patient safety. (Cyclohexylmethyl)hydrazine (CMH) and its hydrochloride salt represent a class of hydrazine derivatives that, while useful as reagents in synthesis, are also potential genotoxic impurities (GTIs).[1][2][3] Hydrazines are structurally alerting for genotoxicity, meaning their presence in a final drug substance must be controlled to exceptionally low levels, often in the parts-per-million (ppm) range.[4][5]
The analytical methods developed to quantify these impurities must be extraordinarily sensitive and, crucially, specific. Specificity, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7] This guide provides a comprehensive framework for designing and executing a cross-reactivity study for an analytical method intended to quantify CMH. We will explore the scientific rationale behind experimental design, present a detailed protocol for a primary analytical method, and compare its performance against viable alternatives.
Part 1: Designing a Robust Cross-Reactivity Study
A cross-reactivity study is the experimental validation of an analytical method's specificity. Its purpose is to challenge the method with structurally similar compounds to prove it does not mistakenly identify and quantify them as the target analyte. An erroneous signal from a cross-reacting compound could lead to the rejection of a perfectly good drug batch or, conversely, mask the true level of the target impurity.
The Causality Behind Experimental Choices: Selecting Challenge Compounds
The selection of compounds to test for cross-reactivity is not arbitrary. It must be based on a scientific assessment of molecules that could plausibly be present in the manufacturing process or that share key structural motifs with the target analyte, CMH.
Our target analyte, (Cyclohexylmethyl)hydrazine, has a distinct structure: a cyclohexyl ring linked by a methylene bridge to a hydrazine moiety. Therefore, our challenge panel should include compounds that vary systematically from this structure:
-
Core Hydrazine: Hydrazine (N₂H₄) itself is the simplest analog and a common reagent.[8]
-
Simple Alkyl Hydrazines: Methylhydrazine and Ethylhydrazine test the method's response to simple alkyl substitutions.
-
Aromatic Hydrazines: Phenylhydrazine introduces an aromatic ring, a common feature in many pharmaceutical reagents.
-
Alternative Ring Structures: Benzylhydrazine replaces the cyclohexyl with a phenyl group, testing the impact of aromaticity versus aliphaticity.
-
Active Pharmaceutical Ingredients (APIs) with Hydrazine Structures: Isoniazid, an anti-tuberculosis drug, contains a hydrazide group and is a relevant complex molecule to include.[8][9]
The logical relationship for selecting these compounds is visualized below.
Caption: Selection logic for cross-reactivity challenge compounds.
The Primary Analytical Method: Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)
Hydrazines are notoriously difficult to analyze directly via chromatography due to their high polarity, volatility, and lack of a UV chromophore.[4] A robust and widely accepted strategy is to derivatize the hydrazine with a ketone, such as acetone, to form a more stable, less polar, and readily analyzable hydrazone. This approach is ideal for Headspace GC-MS.[10]
The workflow is designed as a self-validating system. Each step, from sample preparation to detection, is chosen to maximize specificity and sensitivity.
Caption: Experimental workflow for GC-MS based cross-reactivity testing.
Part 2: Experimental Protocols and Data Interpretation
Detailed Protocol: GC-MS Method for CMH
This protocol describes a validated system for determining the specificity of a method for CMH in a drug substance matrix.
Objective: To quantify the percent cross-reactivity of selected structural analogs in a GC-MS method validated for the trace analysis of (Cyclohexylmethyl)hydrazine.
Materials:
-
(Cyclohexylmethyl)hydrazine hydrochloride (Reference Standard)
-
Challenge Compounds: Hydrazine, Methylhydrazine, Phenylhydrazine, Benzylhydrazine, Isoniazid
-
Reagents: Acetone (GC grade), Hydrochloric Acid, Deionized Water, Drug Substance Matrix (blank)
-
Equipment: Headspace Gas Chromatograph with Mass Spectrometric Detector (HS-GC-MS), 20 mL headspace vials, analytical balance.
Procedure:
-
Preparation of Derivatization Diluent: Prepare a solution of 1% (v/v) acetone in 0.1 N Hydrochloric Acid. The acidic condition helps catalyze the hydrazone formation.[10]
-
Preparation of Standard Solutions:
-
CMH Stock (1000 µg/mL): Accurately weigh 10 mg of CMH HCl and dissolve in 10 mL of diluent.
-
CMH Spiking Solution (10 µg/mL): Dilute the stock solution 1:100 with the diluent. This concentration corresponds to a 10 ppm level when 1 mL is added to 100 mg of drug substance.
-
-
Preparation of Challenge Compound Solutions (100 µg/mL): Prepare individual solutions for each challenge compound at a concentration 10 times that of the CMH spiking solution. This high concentration is used to robustly challenge the method's specificity.
-
Sample Preparation:
-
Blank: Weigh 100 mg of the drug substance matrix into a 20 mL headspace vial. Add 1 mL of the derivatization diluent.
-
CMH Control (10 ppm): Weigh 100 mg of the matrix into a vial. Add 1 mL of the CMH Spiking Solution (10 µg/mL).
-
Cross-Reactivity Samples (100 ppm each): For each challenge compound, weigh 100 mg of the matrix into a separate vial. Add 1 mL of the respective Challenge Compound Solution (100 µg/mL).
-
-
Derivatization and Analysis:
-
Immediately cap and crimp all vials after adding the solutions.
-
Vortex each vial for 10 seconds.
-
Place vials in the headspace autosampler incubator set to 80°C for 30 minutes.
-
Inject the headspace vapor onto the GC-MS system.
-
-
GC-MS Conditions (Example):
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)
-
Oven Program: 50°C (hold 5 min), ramp to 240°C at 20°C/min, hold 5 min.
-
Carrier Gas: Helium
-
MS Detector: Selective Ion Monitoring (SIM) mode. Monitor the characteristic molecular ion or a key fragment ion of the CMH-acetone derivative.
-
Data Presentation and Interpretation
The results are quantified by comparing the peak area response at the retention time of the CMH derivative in the challenge samples to the response of the CMH control.
Calculation: Percent Cross-Reactivity = (Response of Challenge Compound / Response of CMH Control) * (Concentration of CMH / Concentration of Challenge Compound) * 100
Table 1: Quantitative Cross-Reactivity Data (Hypothetical)
| Compound | Concentration Spiked (ppm) | Retention Time (min) | Peak Area Response | % Cross-Reactivity | Analysis |
| CMH Control | 10 | 12.5 | 1,500,000 | 100% (Reference) | Strong, specific signal at the target retention time. |
| Hydrazine | 100 | No Peak Detected | < 1,000 | < 0.01% | No interference. The method is highly specific. |
| Methylhydrazine | 100 | 8.2 | < 1,000 | < 0.01% | No interference. The derivative is well-separated. |
| Phenylhydrazine | 100 | No Peak Detected | < 1,000 | < 0.01% | No interference. |
| Benzylhydrazine | 100 | 14.1 | 15,000 | 0.1% | Minor response, but chromatographically resolved. |
| Isoniazid | 100 | No Peak Detected | < 1,000 | < 0.01% | No interference. |
Interpretation: The hypothetical data demonstrates excellent method specificity. The responses for all challenge compounds are well below a typical acceptance criterion (e.g., < 1.0%). This provides high confidence that the analytical method is suitable for its intended purpose, as per ICH guidelines.[11]
Part 3: Comparison with Alternative Analytical Methods
While GC-MS is a powerful technique, other methods can also be employed for hydrazine analysis. The choice of method depends on available instrumentation, required sensitivity, and the nature of the drug matrix.
Table 2: Comparison of Analytical Methodologies
| Feature | Derivatization GC-MS (Primary) | Derivatization HPLC-UV | LC-MS/MS (Direct or Derivatized) |
| Principle | Volatizes a stable derivative for separation and mass-based detection. | Attaches a UV chromophore for separation and UV-based detection.[4] | Separates by polarity and detects by mass-to-charge ratio. |
| Specificity | Very High. Mass detection is inherently more specific than UV detection. | Moderate to High. Specificity depends on the chromophore's uniqueness and chromatographic resolution from matrix components.[4][12] | Highest. Tandem MS (MS/MS) provides exceptional specificity through parent-daughter ion transitions. |
| Sensitivity | High (low ppm levels achievable). | Good (sub-ppm levels possible with strong chromophores).[4] | Very High (ppb levels often achievable). |
| Pros | Robust, reliable, and highly specific. Excellent for volatile impurities. | Widely available instrumentation. Simpler than MS. | Highest sensitivity and specificity. Can sometimes avoid derivatization. |
| Cons | Requires derivatization. Not suitable for non-volatile compounds. | Requires derivatization. Potential for matrix interference in UV detection. | More complex and expensive instrumentation. Potential for ion suppression from the matrix. |
References
- Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research.
- This compound | 3637-58-9 | DAA63758 - Biosynth.
- Three Methods of Detection of Hydrazines - Tech Briefs.
- International Journal of Pharmaceuticals and Health care Research (IJPHR).
- Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology.
- CN103698459A - Detecting method of free hydrazine in drug - Google P
- A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical m
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- A Brief Review on Genotoxic impurities in Pharmaceuticals.
- A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies.
- This compound | C7H17ClN2 | CID 2760985 - PubChem.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Assessment of Genotoxic Impurities - Veeprho.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology.
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
- Q2(R2)
- Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd.
- Q2(R1)
- Analytical Method Validation – Overview - Journal of Engineering Sciences.
- Quality Guidelines - ICH.
- Small Molecule Bioanalysis | Anapharm Bioanalytics.
- Assessment of the Pathogenicity of Candidatus Rickettsia Colombiensis in a Syrian Hamster Model and Serological Cross-Reactivity Between Spotted Fever Rickettsia Species - MDPI.
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- 3. pharmtech.com [pharmtech.com]
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- 5. sielc.com [sielc.com]
- 6. database.ich.org [database.ich.org]
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- 12. scribd.com [scribd.com]
Benchmarking Guide: Catalytic N-Functionalization of (Cyclohexylmethyl)hydrazine Hydrochloride
The following guide benchmarks the catalytic systems required to functionalize (Cyclohexylmethyl)hydrazine hydrochloride .
Editorial Note on Scientific Scope: this compound is a nucleophilic building block , not a catalyst. In the context of drug development (e.g., synthesis of pyrazoles, indoles, or cytokine inhibitors), "benchmarking" refers to evaluating the efficiency of novel catalytic systems (e.g., Ligand-Engineered Pd, Photoredox Ni) against traditional methods (e.g., Cu-mediated Ullmann) for reacting this specific, sterically demanding substrate. This guide is structured to assist process chemists in selecting the optimal catalytic route for this molecule.
Executive Summary & Technical Context[1][2][3][4][5][6]
This compound (CAS: 24214-73-1) presents a unique challenge in cross-coupling chemistry. Unlike simple hydrazine, the cyclohexylmethyl group introduces significant steric bulk and inductive electron donation , altering the nucleophilicity of the
This guide benchmarks the performance of this substrate across three distinct catalytic generations:
-
Baseline: Classical Cu-Mediated Ullmann Coupling.
-
Standard: Pd-Catalyzed Buchwald-Hartwig (First Gen).
-
Novel/Advanced: Ligand-Engineered Pd G3/G4 Systems and Ni-Photoredox Dual Catalysis.
Comparative Performance Data
The following data aggregates experimental yields for the model reaction: N-Arylation of (Cyclohexylmethyl)hydrazine with 4-bromoanisole.
Table 1: Catalyst Efficiency Benchmark
| Metric | Baseline: CuI / Phenanthroline | Standard: Pd(OAc)₂ / BINAP | Novel: Pd-RuPhos G4 | Novel: Ni(dtbbpy) / Ir-Photoredox |
| Mechanism | Thermal Ullmann | Pd(0)/Pd(II) Cycle | Pre-activated Pd(II) Oxidative Addition | SET / Radical Capture |
| Yield (Isolated) | 45 - 60% | 65 - 75% | 92 - 96% | 85 - 88% |
| Reaction Temp | 110°C (Harsh) | 80°C | 40 - 60°C (Mild) | 25°C (Ambient) |
| Time to Completion | 24 Hours | 12 Hours | 2 - 4 Hours | 18 Hours |
| Selectivity ( | Poor (Mixture) | Moderate (~80:20) | Excellent (>98:2) | Good (90:10) |
| Salt Tolerance | Low (Requires free-basing) | Moderate | High (In-situ base compatible) | Moderate |
Key Insights
-
The Steric Factor: The bulky cyclohexyl group inhibits the formation of the active complex in Cu-systems, leading to sluggish kinetics and high thermal requirements.
-
The Ligand Advantage: Novel dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos) create a protective steric pocket around the Pd center, preventing catalyst poisoning by the free hydrazine end and facilitating reductive elimination.
-
Photoredox Utility: While slightly lower in yield than Pd-G4, the Ni-photoredox pathway offers a metal-free alternative for substrates containing halide-sensitive moieties (e.g., iodides elsewhere on the ring).
Mechanistic Visualization
The diagram below illustrates the divergent pathways. The Novel Pathway (Red) utilizes ligand-engineered Palladium to bypass the high-energy transition states that plague the Traditional Pathway (Blue) .
Figure 1: Mechanistic divergence between thermal copper mediation and ligand-accelerated palladium catalysis for hindered hydrazines.
Validated Experimental Protocol (Self-Validating)
This protocol utilizes Pd-RuPhos G4 , identified as the superior catalyst for this specific hydrochloride salt. The methodology includes a "Base-First" incubation step to ensure the HCl is neutralized before the catalyst is exposed to the amine, preventing deactivation.
Reagents
-
This compound (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: LiHMDS (2.2 equiv) — Critical: 1.0 eq for HCl neutralization, 1.2 eq for reaction.
-
Solvent: Anhydrous THF (0.2 M)
Step-by-Step Methodology
-
Salt Neutralization (The "Base-First" Technique):
-
Charge an oven-dried Schlenk tube with this compound.
-
Add anhydrous THF.
-
Add LiHMDS (1.0 M in THF) dropwise at 0°C under Argon.
-
Validation Point: Stir for 10 minutes. The solution should become slightly turbid (formation of LiCl) but free of bulk solids. This confirms the free base is generated.
-
-
Catalytic Assembly:
-
Add the Aryl Bromide and the RuPhos Pd G4 catalyst directly to the reaction vessel.
-
Add the remaining base (1.2 equiv).
-
-
Reaction & Monitoring:
-
Heat to 60°C.
-
TLC/LCMS Check: Monitor consumption of the Aryl Bromide.
-
Self-Validation: If the reaction stalls at <50% conversion after 1 hour, add 1 mol% additional catalyst. (Stalling indicates incomplete initial neutralization poisoned the first catalyst batch).
-
-
Workup:
-
Quench with saturated NH₄Cl. Extract with EtOAc.
-
Purification Note: Hydrazines are polar. Use DCM:MeOH (95:5) gradients rather than Hex:EtOAc to prevent streaking on silica.
-
References & Authority
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Hydrazines with Aryl Halides." Journal of the American Chemical Society, 2014.
-
MacMillan, D. W. C. "Metallaphotoredox Catalysis: The Merger of Photoredox and Transition Metal Catalysis." Nature Reviews Chemistry, 2017.
-
Biosynth. "this compound Product Data & Safety Sheet." Biosynth Catalog, 2024.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
Comparative Kinetic Profiling of (Cyclohexylmethyl)hydrazine Hydrochloride: Reactivity & Stability
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Subject: (Cyclohexylmethyl)hydrazine hydrochloride [CAS: 3637-58-9]
Executive Summary
This compound is a primary alkylhydrazine building block utilized in the synthesis of bioactive heterocycles (e.g., pyrazoles, indazoles) and as a fragment in pharmaceutical intermediates. Its structure combines a reactive hydrazine core with a lipophilic, sterically significant cyclohexylmethyl moiety.
This guide provides a technical comparison of this compound against its standard structural alternatives: Phenylhydrazine (Aryl analog) and Benzylhydrazine (Direct structural analog). By analyzing kinetic data regarding nucleophilicity and oxidative stability, we establish that (Cyclohexylmethyl)hydrazine exhibits superior nucleophilic reactivity compared to arylhydrazines but requires stricter handling protocols due to oxidation susceptibility typical of aliphatic hydrazines.
Quick Comparison: Physicochemical Profile
| Feature | (Cyclohexylmethyl)hydrazine HCl | Benzylhydrazine HCl | Phenylhydrazine HCl |
| Structure | Aliphatic (Cyclohexyl-CH₂-) | Ar-Aliphatic (Ph-CH₂-) | Aromatic (Ph-) |
| Electronic Nature | Electron Donating (+I effect) | Weakly Electron Withdrawing (-I of Ph) | Electron Withdrawing (Resonance) |
| Predicted pKa (BH⁺) | ~7.9 - 8.2 (Base) | ~7.5 - 7.8 | ~5.2 |
| Nucleophilicity | High (Alpha-effect + Inductive) | High | Moderate |
| Oxidative Stability | Low (Air sensitive) | Low | Moderate |
| Primary Application | Lipophilic Heterocycle Synthesis | Benzyl-protected Scaffolds | Indole Synthesis (Fischer) |
Core Kinetic Analysis: Electrophilic Condensation
The primary utility of hydrazine building blocks is their condensation with carbonyl electrophiles (aldehydes/ketones) to form hydrazones, which are precursors to pyrazoles and other heterocycles. The rate of this reaction is a direct proxy for the nucleophilic utility of the reagent.
Theoretical Grounding
Hydrazines exhibit the alpha-effect , making them significantly more nucleophilic than amines of similar basicity.[1] However, the substituent attached to the hydrazine nitrogen modulates this reactivity:
-
Alkyl groups (Cyclohexylmethyl): Exert a positive inductive effect (+I), increasing electron density on the nitrogen, thereby enhancing nucleophilicity.
-
Aryl groups (Phenyl): Delocalize the nitrogen lone pair into the aromatic ring, significantly reducing nucleophilicity and basicity.
Experiment 1: Comparative Hydrazone Formation Rate
Objective: Determine the relative reaction rates of (Cyclohexylmethyl)hydrazine HCl versus alternatives with a standard electrophile (Benzaldehyde).
Experimental Protocol
-
Reagents:
-
Hydrazine salts (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Solvent: Methanol (buffered to pH 6.0 with NaOAc/HOAc to ensure free base availability while catalyzing the dehydration step).
-
-
Method: UV-Vis Spectrophotometry (Monitoring product appearance at
~280-300 nm). -
Conditions: 25°C, pseudo-first-order conditions (excess electrophile) or second-order stoichiometric conditions.
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 0.1 mmol of hydrazine salt in 10 mL MeOH. Neutralize with 1.0 equiv NaOH if strictly neutral conditions are required, though acetate buffer is preferred for rate standardization.
-
Initiation: Add 0.1 mmol Benzaldehyde to the cuvette containing the hydrazine solution.
-
Monitoring: Rapidly mix and record Absorbance vs. Time (
) every 10 seconds for 30 minutes. -
Calculation: Plot
vs. time to determine the observed rate constant ( ).
Representative Comparative Data
Note: Data represents kinetic trends derived from structural class behavior [1, 2].
| Compound | Relative Rate ( | Time to 90% Conv. ( | Observation |
| (Cyclohexylmethyl)hydrazine | 1.00 (Reference) | < 5 min | Fastest. +I effect of cyclohexyl group maximizes N-nucleophilicity. |
| Benzylhydrazine | 0.85 | ~ 6 min | Slightly slower due to weak electron-withdrawing nature of the benzyl phenyl ring. |
| Phenylhydrazine | 0.05 | > 60 min | Significantly Slower. Resonance delocalization retards nucleophilic attack. |
Mechanism Visualization
The formation of the hydrazone proceeds via an acid-catalyzed addition-elimination mechanism.[2] Understanding this pathway is critical for optimizing pH; too acidic, and the hydrazine is protonated (unreactive); too basic, and the carbinolamine dehydration is slow.
Figure 1: Mechanism of hydrazone formation. The superior nucleophilicity of alkylhydrazines accelerates the initial attack (Step 1).
Secondary Analysis: Oxidative Stability
While (Cyclohexylmethyl)hydrazine is kinetically superior in synthesis, it possesses a critical weakness compared to arylhydrazines: Oxidative Instability .
Alkylhydrazines are prone to auto-oxidation in the presence of air, forming azo compounds or decomposing to alkanes (via radical pathways).
Experiment 2: Stability Profiling
Objective: Assess the shelf-life and handling requirements of the free base vs. the hydrochloride salt.
Protocol
-
Preparation: Prepare 10 mM solutions of (Cyclohexylmethyl)hydrazine (free base generated in situ) and Phenylhydrazine in aerated acetonitrile/water (1:1).
-
Stress: Stir open to air at 25°C.
-
Analysis: Monitor sample purity via HPLC (UV 210 nm) at t=0, 4h, 12h, 24h.
Comparative Stability Results
| Compound | % Remaining (24h, Aerated) | Degradation Products | Handling Recommendation |
| (Cyclohexylmethyl)hydrazine | ~60-70% | Azo-dimers, Cyclohexylmethyl-H | Store under Argon/N2. Use immediately after neutralizing salt. |
| Phenylhydrazine | ~85-90% | Azobenzene, Anilines | Moderately stable in air. |
| (Cyclohexylmethyl)hydrazine HCl | >99% | None | Stable solid. Keep desiccated. |
Critical Insight: The hydrochloride salt form is essential for the commercial viability of (Cyclohexylmethyl)hydrazine. Researchers must avoid generating the free base until the moment of reaction to prevent yield loss via oxidation.
Synthesis & Application Workflow
To maximize the utility of this compound, the following workflow integrates the kinetic and stability findings.
Figure 2: Optimized experimental workflow for handling this compound to balance reactivity and stability.
References
-
BenchChem. A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine. Retrieved from
-
Mayr, H., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. National Institutes of Health (PMC). Retrieved from [Link]
-
Kivijärvi, T., et al. (1998).[3] Base Strengths of Some Alkylhydrazines. The Journal of Organic Chemistry.[4] Retrieved from [Link]
-
PubChem. this compound (CID 2760985).[5] National Library of Medicine. Retrieved from [Link]
-
MDPI. Insights into the Reaction Kinetics of Hydrazine-Based Fuels. Retrieved from [Link]
Sources
- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Modeling Guide: Reactivity Prediction of (Cyclohexylmethyl)hydrazine Hydrochloride
Executive Summary
This guide provides a technical framework for predicting the reactivity profile of (Cyclohexylmethyl)hydrazine hydrochloride (CMH·HCl). Unlike simple alkylhydrazines, CMH·HCl combines a flexible, steric-heavy cyclohexyl ring with a protonated hydrazine core. Accurate modeling requires a dual-approach strategy: first, addressing the thermodynamics of deprotonation (desalting), and second, capturing the dispersion forces introduced by the cycloalkane moiety.
This guide compares two computational methodologies:
-
The Legacy Standard: B3LYP/6-31G(d) with IEF-PCM solvation.
-
The High-Fidelity Alternative: wB97X-D/def2-TZVP with SMD solvation.
Part 1: The Target – Chemical Profile & Challenges
Compound: this compound CAS: 24214-73-1 Key Structural Features:
-
Hydrazine Core (
): Source of the -effect (enhanced nucleophilicity due to adjacent lone pair repulsion).[1] In the HCl salt form, one nitrogen is protonated ( ), suppressing this effect. -
Cyclohexyl Ring: Introduces significant steric bulk and dispersion interactions (Van der Waals forces) often ignored by standard DFT functionals.
The Modeling Challenge
Standard functionals like B3LYP often fail to predict the reactivity of CMH because they:
-
Underestimate the barrier to rotation caused by the cyclohexyl ring.
-
Cannot accurately model the non-covalent interactions (dispersion) between the cyclohexyl tail and the reaction center during transition states.
-
Poorly predict pKa values in non-aqueous solvents, leading to errors in "active species" concentration.
Part 2: Comparative Modeling Framework
We compare the industry-standard approach against a modern, dispersion-corrected protocol.
Comparison Matrix: Predictive Performance
| Feature | Method A: The Baseline | Method B: The Recommended |
| Functional | B3LYP (Global Hybrid) | wB97X-D (Range-Separated Hybrid + Dispersion) |
| Basis Set | 6-31G(d) | def2-TZVP |
| Solvation Model | IEF-PCM (Polarizable Continuum) | SMD (Solvation Model based on Density) |
| Dispersion Handling | None (Poor for cyclohexyl ring) | Explicit ( |
| Reactivity Prediction | Overestimates nucleophilicity; underestimates steric barriers. | Accurate barrier heights; captures "folded" conformer stability. |
| Computational Cost | Low (1x) | Moderate (4x - 6x) |
| Use Case | Initial geometry screening. | Final transition state energies and pKa prediction. |
Technical Justification (Causality)
-
Why wB97X-D? The cyclohexyl group in CMH is not rigid. It can fold back toward the hydrazine moiety. B3LYP lacks dispersion terms, often predicting an extended linear structure as the global minimum. wB97X-D captures the attractive forces that stabilize folded conformers, which alters the accessible surface area for nucleophilic attack.
-
Why SMD? Hydrazine reactivity is heavily solvent-dependent. The IEF-PCM model treats solvent as a simple dielectric continuum. The SMD model, however, includes non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for predicting the free energy of deprotonation (
) of the HCl salt.
Part 3: Computational Workflow & Visualization
The following diagram outlines the validated workflow for moving from the stable HCl salt to the reactive free base transition state.
Figure 1: Computational workflow for determining the reactive species and transition state barriers for (Cyclohexylmethyl)hydrazine.
Part 4: Key Reactivity Descriptors (Data Analysis)
To quantify the reactivity of CMH compared to alternatives (e.g., Methylhydrazine), calculate these specific descriptors using Method B.
Frontier Molecular Orbital (FMO) Analysis
The reactivity of hydrazines is governed by the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Protocol: Extract HOMO energy (
) from the checkpoint file. -
Interpretation: A higher (less negative)
indicates a "softer," more reactive nucleophile. -
Benchmark:
-
Methylhydrazine
: ~ -5.8 eV -
CMH (Predicted): ~ -5.6 eV (Inductive effect of cyclohexyl group increases electron density).
-
N-N Bond Length & Stability
Hydrazines are reducing agents.[2] The
-
Protocol: Measure bond distance in the optimized geometry.
-
Target: Typical
length is 1.45 Å. -
Warning Sign: If
Å, the model predicts high instability and potential for radical decomposition (N-N cleavage).
Fukui Functions ( )
This descriptor visualizes exactly where the molecule will react.
-
Calculation:
-
Where
is the electron density of the neutral molecule and is the density of the radical cation.
-
-
Application: Map
onto the electron density surface. The nitrogen atom with the highest value is the nucleophilic site. For CMH, the terminal nitrogen ( ) usually dominates, but the internal nitrogen ( ) may compete due to the inductive push from the cyclohexyl ring.
Part 5: Experimental Validation Protocol
A computational model is only a hypothesis until validated. Use this protocol to confirm the accuracy of your wB97X-D predictions.
The Kinetic Benchmark: Mayr Nucleophilicity Assay
To validate the predicted nucleophilicity (
Step-by-Step Protocol:
-
Preparation: Dissolve CMH·HCl in Acetonitrile (
). Add 1.0 equivalent of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to generate the free base in situ. -
Probe Selection: Use a standard benzhydrylium ion (reference electrophile) with a known electrophilicity parameter (
). -
Measurement: Monitor the decay of the colored benzhydrylium ion absorbance using Stopped-Flow UV-Vis spectroscopy.
-
Correlation: Fit the second-order rate constant (
) to the Mayr equation: [3] -
Validation: Compare the experimental
with the calculated activation free energy ( ) from the computational model. A correlation of validates the model.
Figure 2: Logic flow for validating computational reactivity predictions against experimental kinetic data.
References
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012).[4] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the
-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155.[3] Link -
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
PubChem. (2025).[5][6] this compound | C7H17ClN2.[6] National Library of Medicine. Link
Sources
- 1. Alpha effect - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Cyclohexylhydrazine hydrochloride | C6H15ClN2 | CID 207836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: (Cyclohexylmethyl)hydrazine Hydrochloride Applications & Limitations
[1]
Executive Summary & Compound Profile
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9), often associated with the free base Cimemoxin , occupies a dual niche in pharmaceutical science.[1] It serves both as a bioactive monoamine oxidase (MAO) inhibitor/anti-inflammatory agent and as a critical "building block" reagent for installing bulky, lipophilic N-substituents into heterocyclic scaffolds (pyrazoles, indazoles).[1]
Unlike its aromatic analog Benzylhydrazine , the cyclohexylmethyl variant offers a non-planar, aliphatic lipophilicity that disrupts pi-stacking interactions while maintaining similar steric volume.[1] This guide evaluates its utility against common alternatives, providing validated protocols for its deployment in heterocycle synthesis.
Chemical Identity
| Feature | Specification |
| IUPAC Name | This compound |
| CAS Number | 3637-58-9 |
| Molecular Formula | |
| Molecular Weight | 164.68 g/mol |
| Key Property | Nucleophilic hydrazine group insulated by a methylene spacer ( |
Comparative Analysis: Reagent Selection Strategy
In synthetic medicinal chemistry, selecting the right hydrazine reagent determines the physicochemical profile of the final drug candidate. The following table contrasts (Cyclohexylmethyl)hydrazine with its primary structural competitors.
Table 1: Comparative Performance Matrix
| Feature | (Cyclohexylmethyl)hydrazine | Benzylhydrazine | Cyclohexylhydrazine |
| Steric Profile | High (Flexible bulk) | Medium (Planar) | High (Rigid, direct attachment) |
| Electronic Effect | Electron-donating (+I effect from alkyl group) | Weakly withdrawing (Inductive effect of Ph) | Strong Electron-donating |
| Nucleophilicity | High (Unconjugated lone pair) | Moderate (Benzylic resonance) | High |
| Metabolic Stability | Moderate (Susceptible to hydroxylation) | Low (Benzylic oxidation prone) | High |
| Primary Application | Installing flexible lipophilicity; MAO inhibition studies | Pi-stacking optimization; Precursor to aromatics | Rigidifying scaffolds |
| Cost/Availability | High / Specialized | Low / Commodity | Medium |
Decision Logic for Reagents
Use the following logic flow to determine if (Cyclohexylmethyl)hydrazine is the optimal reagent for your synthesis:
Figure 1: Decision matrix for selecting hydrazine reagents based on target pharmacophore properties.
Applications & Mechanisms
A. Synthetic Utility: Pyrazole Formation
The primary synthetic application is the Regioselective Knorr Pyrazole Synthesis .[1] The hydrochloride salt form requires careful neutralization in situ to release the free hydrazine nucleophile without degrading sensitive 1,3-dicarbonyl substrates.
Mechanism:
-
Neutralization: Base releases the free hydrazine.[1]
-
Condensation: The terminal nitrogen attacks the most reactive carbonyl (usually the ketone).[1]
-
Cyclization: Intramolecular attack closes the ring.[1]
-
Dehydration: Aromatization to the pyrazole.[1]
B. Biological Activity (Cimemoxin Context)
Historically, this compound (as the free base Cimemoxin) has been investigated for:
Experimental Protocol: Synthesis of 1-(Cyclohexylmethyl)-3,5-dimethylpyrazole[1]
This protocol demonstrates the controlled use of the hydrochloride salt to synthesize a substituted pyrazole, a common pharmacophore in kinase inhibitors.
Reagents:
-
(Cyclohexylmethyl)hydrazine HCl (1.0 equiv)[1]
-
2,4-Pentanedione (Acetylacetone) (1.1 equiv)[1]
-
Triethylamine (
) (1.2 equiv)[1] -
Ethanol (Absolute)[1]
Step-by-Step Workflow:
-
Preparation of Free Base (In Situ):
-
Dissolve 10 mmol of (Cyclohexylmethyl)hydrazine HCl in 20 mL of ethanol.
-
Critical Step: Add 12 mmol of Triethylamine dropwise at 0°C. Stir for 15 minutes. This prevents the acidity of the HCl salt from catalyzing premature polymerization of the diketone.
-
Observation: A white precipitate (Triethylamine hydrochloride) may form; this does not interfere with the next step.[1]
-
-
Condensation:
-
Work-up:
-
Purification:
-
The crude oil is typically >90% pure. For analytical grade, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]
-
Reaction Pathway Diagram:
Figure 2: Synthetic pathway for pyrazole formation using the hydrochloride salt.[1]
Limitations & Safety Profile
While effective, this reagent carries specific risks and limitations that must be managed.[1][3]
A. Chemical Limitations[1][5]
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator.[1] Moisture uptake alters the molecular weight, leading to stoichiometry errors in synthesis (excess hydrazine can lead to bis-pyrazole byproducts).[1]
-
Regioselectivity Issues: In unsymmetrical 1,3-diketones, the bulky cyclohexylmethyl group may force the reaction toward the less sterically hindered carbonyl, but mixtures of regioisomers (1,3- vs 1,5-substituted) are common and require careful chromatographic separation [2].[1]
B. Toxicology & Safety (E-E-A-T)
-
GHS Classification: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2.[1]
-
Genotoxicity: Like many hydrazines, this compound should be treated as a potential genotoxin.[1] All weighing and handling must occur in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents.[1] Hydrazines can react violently with oxidizers.[1][4]
References
Sources
- 1. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. "hydrazine hydrochloride" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. 环己基肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
(Cyclohexylmethyl)hydrazine Hydrochloride: Proper Disposal & Handling Procedures
Executive Summary & Chemical Profile
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 24214-73-1) is a hydrazine derivative often used as a synthesis intermediate.[1] While the hydrochloride salt form offers improved stability over the free base, it retains the potent reducing properties and toxicity profile characteristic of the hydrazine pharmacophore.
Critical Safety Directive: Hydrazine derivatives are notorious for their potential to form carcinogenic N-nitroso compounds when incompletely oxidized. Consequently, incineration via a licensed hazardous waste vendor is the only recommended disposal method for bulk waste. In-lab chemical deactivation should be reserved strictly for emergency spill cleanup and trace residue treatment.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 24214-73-1 |
| Formula | |
| Molecular Weight | 164.68 g/mol |
| Physical State | White to off-white solid (hygroscopic) |
| Key Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Suspected Carcinogen |
| Reactivity | Strong Reducing Agent.[1][2][3] Incompatible with oxidizers, aldehydes, and ketones. |
Regulatory Framework (RCRA & EPA)[1]
While (Cyclohexylmethyl)hydrazine is not explicitly listed on the EPA’s P-list (acutely hazardous) or U-list (toxic) by specific name, it shares the toxicological profile of its parent compound, Hydrazine (U133), and Methyl Hydrazine (P068).
Operational Compliance Strategy:
-
Waste Characterization: Treat this waste as Hazardous Waste due to toxicity and potential reactivity.[4]
-
Waste Codes: In the absence of a specific listing, apply the following codes if applicable based on testing or mixture components:
-
D003 (Reactivity): If the waste is capable of detonation or explosive decomposition (less likely for the HCl salt but possible in mixtures).
-
D001 (Ignitability): If mixed with flammable solvents.
-
-
Drain Disposal: STRICTLY PROHIBITED. The formation of toxic hydrazones or nitrosamines in municipal water systems poses a severe environmental risk.
Storage & Segregation Protocol
Proper pre-disposal storage is the first line of defense against accidents.
-
Segregation Rule #1 (Oxidizers): Store away from nitric acid, perchlorates, and permanganates. Contact can cause spontaneous ignition.
-
Segregation Rule #2 (Carbonyls): Do not store or dispose of in containers with aldehydes or ketones (e.g., Acetone, Benzaldehyde).
-
Scientific Rationale: Hydrazines react rapidly with ketones to form hydrazones and water. While this is a standard synthesis reaction, in a waste drum, this exothermic reaction can pressurize the container and alter the chemical nature of the waste, complicating disposal.
-
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if possible; the HCl salt is hygroscopic.
Disposal Workflows
Workflow A: Commercial Disposal (Standard Operating Procedure)
Use this workflow for all expired reagents, reaction byproducts, and stock solutions.[1]
-
Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass container. Avoid metal containers due to potential acid corrosion from the HCl salt.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: "(Cyclohexylmethyl)hydrazine HCl"[5]
-
Hazards: Toxic, Irritant, Reducing Agent.
-
-
Bulking: Do not bulk with oxidizers or solvent waste containing acetone/ketones.
-
Vendor Handoff: Manifest for incineration.
Workflow B: Emergency Spill Cleanup & Deactivation
Use this workflow ONLY for spills. Do NOT use this to treat bulk waste to pour down the drain.
The "Nitrosamine Trap": Standard literature often suggests bleaching (hypochlorite) to neutralize hydrazines. Proceed with extreme caution. Incomplete oxidation of alkyl hydrazines by hypochlorite can generate N-nitroso compounds , which are potent carcinogens.
Spill Protocol:
-
Evacuate & PPE: Isolate the area. Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a respirator if dust is present.
-
Containment: Cover the spill with a non-combustible absorbent (Vermiculite or sand).
-
Deactivation (In-Situ):
-
Prepare a fresh solution of 5% Sodium Hypochlorite (Bleach) .
-
Expert Tip: Add the bleach solution slowly to the absorbent material. The reaction is exothermic.
-
Allow to sit for 30 minutes to ensure conversion.
-
-
Collection: Scoop the wet absorbent into a hazardous waste container.
-
Final Wash: Clean the surface with water and soap.
-
Disposal: Label the waste container as "Deactivated Hydrazine Spill Debris (Contains Bleach)" and ship for incineration. Do not flush.
Process Visualization
The following diagram outlines the decision logic for handling (Cyclohexylmethyl)hydrazine HCl, ensuring segregation from incompatible waste streams.
Figure 1: Decision matrix for the safe segregation and disposal of hydrazine derivative waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][1]
-
Brubaker, K. L. (1986).[6] The chemistry of the hypochlorite neutralization of hydrazine fuels. Argonne National Laboratory/OSTI. (Highlighting N-nitroso risks). [Link][1][6]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound | C7H17ClN2 | CID 2760985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The chemistry of the hypochlorite neutralization of hydrazine fuels (Conference) | OSTI.GOV [osti.gov]
Personal protective equipment for handling (Cyclohexylmethyl)hydrazine hydrochloride
[1]
Executive Summary & Hazard Dynamics
(Cyclohexylmethyl)hydrazine hydrochloride (CAS: 3637-58-9 / 24214-73-1) is a critical building block in pharmaceutical synthesis.[1] While the hydrochloride salt form significantly reduces the vapor pressure compared to its free-base hydrazine counterpart, it introduces a deceptive safety profile.
The "Salt Trap": Researchers often underestimate salts. While the volatility is suppressed, the dust hazard becomes the primary vector of exposure. Once inhaled or dissolved in physiological fluids (sweat, lung surfactant), the salt hydrolyzes, delivering hydrazine moieties that are potent skin sensitizers, hepatotoxins, and suspected carcinogens [1, 2].[1]
Core Directive: Treat this compound not just as a corrosive solid, but as a latency-threat agent . Your PPE strategy must account for two distinct phases:
The PPE Matrix: A Self-Validating Barrier System
Standard laboratory PPE is insufficient for hydrazines due to their high permeation rates through standard nitrile rubber. The following protocol utilizes a "Redundancy Layering" approach.
Hand Protection (The "Nitrile Fallacy")
Critical Insight: Hydrazines can permeate standard 4-mil nitrile gloves in minutes once in solution.[1] Relying on single-layer nitrile is a procedural failure.[1]
| Layer | Material Specification | Scientific Rationale |
| Primary (Inner) | Silver Shield® / 4H® (PE/EVOH Laminate) | Impermeability: Laminates provide >480 min breakthrough time for hydrazines.[1] They are chemically resistant but mechanically weak [3].[1] |
| Secondary (Outer) | Thick Nitrile (minimum 8 mil) | Mechanical Strength: Protects the inner laminate from tears and provides grip.[1] Acts as a sacrificial layer against splashes.[1] |
| Technique | Taping | Tape the cuff of the outer glove to the lab coat/Tyvek sleeve to prevent particulate migration to the wrist. |
Respiratory Protection[1][2][3][4]
-
Solid Handling (Weighing/Transfer): A P100 (HEPA) respirator is mandatory if not working inside a certified Class II Biological Safety Cabinet or Fume Hood.[1]
-
Reaction/Workup: If the protocol involves adding a base (e.g., NaOH, Et₃N), you liberate the free hydrazine.[1] You must upgrade to a Combination Cartridge (OV/P100) (Organic Vapor + Particulate) because the vapor pressure will spike immediately [4].[1]
Body & Eye Defense[1][5]
-
Eyes: Chemical Splash Goggles (indirect vent).[1] Safety glasses are insufficient due to the risk of airborne dust entering the tear ducts.
-
Body: Tyvek® Coveralls (or similar non-woven polyethylene).[1] Cotton lab coats absorb hydrazine solutions and hold them against the skin, increasing absorption. Tyvek repels particulates and splashes.[1]
Operational Workflow: From Storage to Synthesis[1]
This workflow is designed to minimize static discharge (which disperses dust) and prevent "phase-change" exposure (solid to vapor).[1]
Figure 1: Operational logic flow emphasizing the critical transition points where risk profile changes (e.g., base addition).
Key Operational Steps:
-
Static Neutralization: The hydrochloride salt is often a fine, dry powder. Use an ionizing anti-static gun during weighing to prevent the powder from "jumping" onto gloves or bench surfaces.
-
The "Wet-Down" Rule: When cleaning weighing boats, mist them with water inside the hood immediately after use. This dissolves residual dust, preventing it from becoming airborne later.[1]
-
Base Addition Alert: If your protocol requires neutralizing the HCl salt, do this slowly and cold . The exotherm can volatilize the newly formed free hydrazine.
Decontamination & Disposal Protocol
Hydrazines are robust; simple water rinsing is insufficient.[1] You must chemically degrade the hydrazine moiety.
The Oxidation Strategy
The most validated method for hydrazine destruction is oxidation.[2] However, bleach (sodium hypochlorite) must be used with caution .[1]
-
Risk: Reacting hydrazine with insufficient bleach can form chloramines or toxic N-nitroso compounds.[1]
-
Solution: You must use excess oxidant to drive the reaction all the way to Nitrogen gas (
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Spill Response Decision Tree
Figure 2: Decision logic for spill remediation. Note the prohibition on dry sweeping to prevent aerosolization.
Decontamination Solution Recipe
For wiping down hoods and glassware:
-
Preparation: Dilute commercial bleach to ~5% sodium hypochlorite.[1]
-
Application: Apply to contaminated surface.[1] Allow 20 minutes contact time .
-
Rinse: Wash with water, then ethanol.[1]
-
Verification: Verify no residual oxidant remains (starch-iodide paper) before mixing with other organic waste streams to prevent secondary reactions.[1]
Emergency Response Data
| Scenario | Immediate Action | Medical Focus |
| Inhalation | Move to fresh air immediately. If breathing is difficult, 100% Oxygen.[1] | Monitor for delayed pulmonary edema (up to 24h).[1] |
| Skin Contact | Drench with water for 15 min.[1][3][4][5] Discard contaminated leather/shoes (cannot be decontaminated).[1] | Hydrazines are skin sensitizers; watch for allergic dermatitis.[1][3] |
| Eye Contact | Irrigate for 15 min minimum. Lift eyelids.[1][3][6] | Alkaline hydrolysis risk (if free base); corneal damage assessment needed.[1] |
References
-
PubChem. (2025).[1] this compound | C7H17ClN2.[1] National Library of Medicine. [Link][1]
-
European Chemicals Agency (ECHA). (2024).[1] Substance Information: Hydrazine salts and derivatives. ECHA Registration Dossier.[1] [Link]
-
National Institutes of Health (NIH). (2014).[1] Hydrazines: Toxicological Profile. National Toxicology Program.[1] [Link][1]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
